molecular formula C12H11N3O2 B1338507 4-((3-Aminopyridin-2-yl)amino)benzoic acid CAS No. 342803-86-5

4-((3-Aminopyridin-2-yl)amino)benzoic acid

Cat. No.: B1338507
CAS No.: 342803-86-5
M. Wt: 229.23 g/mol
InChI Key: IGXTZVHETVIUFQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-((3-Aminopyridin-2-yl)amino)benzoic acid is a heterocyclic aromatic compound of significant interest in medicinal chemistry, serving as a versatile synthetic intermediate and biological probe. Its molecular architecture, defined by the formula C13H13N3O2 and a molecular weight of 243.26 g/mol, combines a benzoic acid core with a 3-aminopyridine group, enabling diverse intermolecular interactions such as hydrogen bonding and π-π stacking. This compound is primarily recognized as a crucial precursor in the synthesis of imidazo[4,5-b]pyridines, which are known to act as selective phosphodiesterase 1 (PDE1) inhibitors . The PDE1 enzyme family is a validated therapeutic target for neurodegenerative and cardiovascular diseases due to its unique regulation by calcium-calmodulin. Research into PDE1 inhibitors derived from this structural class has demonstrated nanomolar potency against PDE1A, 1B, and 1C isoforms, and has shown effects such as vasodilation and dose-dependent blood pressure reduction in preclinical models . Furthermore, derivatives of this compound's structural class have been investigated for antileukemia properties, demonstrating potent antiproliferative activity and the induction of apoptosis in human cancer cell lines, with efficacy comparable to established chemotherapeutics in some studies . The compound's synthetic accessibility and functional group diversity make it a valuable scaffold for exploring structure-activity relationships and developing novel therapeutic agents. Attention: For research use only. Not for human or veterinary use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-[(3-aminopyridin-2-yl)amino]benzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H11N3O2/c13-10-2-1-7-14-11(10)15-9-5-3-8(4-6-9)12(16)17/h1-7H,13H2,(H,14,15)(H,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IGXTZVHETVIUFQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(N=C1)NC2=CC=C(C=C2)C(=O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H11N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

229.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

Synthesis of 4-((3-Aminopyridin-2-yl)amino)benzoic acid: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide outlines a robust and efficient two-step synthetic pathway for the preparation of 4-((3-Aminopyridin-2-yl)amino)benzoic acid, a key heterocyclic molecule with potential applications in medicinal chemistry and drug discovery. The synthesis involves a palladium-catalyzed Buchwald-Hartwig amination followed by a nitro group reduction. This document provides detailed experimental protocols, a summary of quantitative data, and a visual representation of the synthesis workflow.

Synthesis Pathway Overview

The synthesis of this compound is accomplished through a two-step sequence starting from commercially available 2-chloro-3-nitropyridine and 4-aminobenzoic acid.

  • Step 1: Buchwald-Hartwig Amination. The initial step involves the palladium-catalyzed cross-coupling of 2-chloro-3-nitropyridine and 4-aminobenzoic acid to form the intermediate, 4-((3-nitropyridin-2-yl)amino)benzoic acid. This reaction is a highly efficient method for the formation of the C-N bond between the pyridine and benzene rings.[1][2]

  • Step 2: Nitro Group Reduction. The nitro group of the intermediate is then reduced to a primary amine to yield the final product, this compound. Two effective methods for this transformation are presented: catalytic hydrogenation and reduction using tin(II) chloride.[3][4]

Quantitative Data Summary

The following table summarizes the key quantitative data for the synthesis of this compound, based on typical yields and molar ratios reported for similar reactions in the literature.

StepReactant 1Reactant 2Catalyst/ReagentSolventTemperature (°C)Time (h)Yield (%)
1 2-Chloro-3-nitropyridine4-Aminobenzoic acidPd₂(dba)₃ / Xantphos / Cs₂CO₃Toluene100-11012-2475-85
2a 4-((3-Nitropyridin-2-yl)amino)benzoic acidH₂5% Pd/CMethanol/Water60-802-490-98
2b 4-((3-Nitropyridin-2-yl)amino)benzoic acidSnCl₂·2H₂OEthanol78 (reflux)2-385-95

Experimental Protocols

Step 1: Synthesis of 4-((3-Nitropyridin-2-yl)amino)benzoic acid (Buchwald-Hartwig Amination)

Materials:

  • 2-Chloro-3-nitropyridine

  • 4-Aminobenzoic acid

  • Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)

  • Xantphos (4,5-Bis(diphenylphosphino)-9,9-dimethylxanthene)

  • Cesium carbonate (Cs₂CO₃)

  • Anhydrous Toluene

  • Nitrogen or Argon gas

Procedure:

  • To a dry, three-necked round-bottom flask equipped with a magnetic stirrer, a condenser, and a nitrogen/argon inlet, add 2-chloro-3-nitropyridine (1.0 eq), 4-aminobenzoic acid (1.2 eq), cesium carbonate (2.0 eq), Pd₂(dba)₃ (0.02 eq), and Xantphos (0.04 eq).

  • Evacuate and backfill the flask with nitrogen or argon three times to ensure an inert atmosphere.

  • Add anhydrous toluene to the flask via a syringe. The reaction mixture should be stirred to ensure proper mixing.

  • Heat the reaction mixture to 100-110 °C and maintain this temperature with vigorous stirring for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with ethyl acetate and filter through a pad of celite to remove the catalyst and inorganic salts.

  • Wash the filtrate with a saturated aqueous solution of sodium bicarbonate, followed by brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel (using a suitable eluent system, e.g., a gradient of ethyl acetate in hexanes) to afford 4-((3-nitropyridin-2-yl)amino)benzoic acid as a solid.

Step 2: Synthesis of this compound (Nitro Group Reduction)

Two alternative protocols are provided for the reduction of the nitro intermediate.

Materials:

  • 4-((3-Nitropyridin-2-yl)amino)benzoic acid

  • 5% Palladium on carbon (Pd/C)

  • Methanol

  • Water

  • Sodium hydroxide (NaOH)

  • Hydrochloric acid (HCl)

  • Hydrogen gas (H₂)

Procedure:

  • In a hydrogenation vessel, dissolve 4-((3-nitropyridin-2-yl)amino)benzoic acid (1.0 eq) in a mixture of methanol and water. Add a solution of sodium hydroxide (1.1 eq) in water to form the sodium salt of the carboxylic acid, which improves solubility.

  • Carefully add 5% Pd/C (typically 1-2 mol% of Pd) to the solution.

  • Seal the vessel and purge with nitrogen or argon, followed by hydrogen gas.

  • Pressurize the vessel with hydrogen gas (typically 1-2 MPa) and heat to 60-70 °C with vigorous stirring.[4]

  • Maintain the reaction for 2-4 hours, monitoring for the cessation of hydrogen uptake.[4]

  • After the reaction is complete, cool the vessel to room temperature and carefully vent the hydrogen gas. Purge the vessel with nitrogen.

  • Filter the reaction mixture through a pad of celite to remove the Pd/C catalyst.

  • Acidify the filtrate with concentrated hydrochloric acid to a pH of approximately 3-4 to precipitate the product.[4]

  • Collect the solid product by filtration, wash with cold water, and dry under vacuum to yield this compound.

Materials:

  • 4-((3-Nitropyridin-2-yl)amino)benzoic acid

  • Tin(II) chloride dihydrate (SnCl₂·2H₂O)

  • Ethanol

  • Saturated sodium bicarbonate solution

Procedure:

  • To a round-bottom flask, add 4-((3-nitropyridin-2-yl)amino)benzoic acid (1.0 eq) and ethanol.

  • Add tin(II) chloride dihydrate (4.0-5.0 eq) to the mixture in portions with stirring. The reaction is exothermic.

  • After the addition is complete, heat the reaction mixture to reflux (approximately 78 °C) and maintain for 2-3 hours. Monitor the reaction progress by TLC.

  • Upon completion, cool the reaction mixture to room temperature and pour it into a stirred mixture of ice and saturated sodium bicarbonate solution to neutralize the acid and precipitate the tin salts.

  • Filter the mixture through a pad of celite to remove the tin salts.

  • Extract the filtrate with ethyl acetate.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by recrystallization or column chromatography to obtain this compound.

Synthesis Workflow Diagram

Synthesis_Pathway cluster_reactants Starting Materials cluster_intermediate Intermediate cluster_product Final Product cluster_steps R1 2-Chloro-3-nitropyridine S1 Step 1: Buchwald-Hartwig Amination R1->S1 R2 4-Aminobenzoic acid R2->S1 I1 4-((3-Nitropyridin-2-yl)amino)benzoic acid S2 Step 2: Nitro Reduction I1->S2 P1 This compound S1->I1 S2->P1 Reag1 Pd₂(dba)₃, Xantphos Cs₂CO₃, Toluene, 110°C Reag1->S1 Reag2 H₂, Pd/C or SnCl₂·2H₂O Reag2->S2

Caption: Synthesis pathway for this compound.

References

An In-depth Technical Guide to the Chemical Properties of Aminopyridinylaminobenzoic Acids and Their Analogs

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

The compound "4-((3-Aminopyridin-2-yl)amino)benzoic acid" represents a specific isomer within the broader class of aminopyridinylaminobenzoic acids. These compounds are of significant interest to researchers in medicinal chemistry and drug development due to their structural motifs, which are common in pharmacologically active molecules. This guide provides a comprehensive overview of the chemical properties, synthesis, and potential biological significance of this class of compounds, with a focus on structurally related and commercially available analogs.

Chemical Identity and Physicochemical Properties

The properties of aminopyridinylaminobenzoic acids can vary based on the substitution pattern on both the pyridine and benzoic acid rings. Below is a summary of the key chemical identifiers and properties for several related compounds.

Property4-{[(3-Aminopyridin-2-yl)amino]methyl}benzoic acid[1]4-(3-Aminopyridin-2-yl)benzoic acid[2]3-((3-Aminopyridin-2-yl)amino)benzoic acid[3]
CAS Number 932334-10-6[1]886505-75-5[2]Not available
IUPAC Name 4-{[(3-Aminopyridin-2-yl)amino]methyl}benzoic acid[1]4-(3-Aminopyridin-2-yl)benzoic acid[2]3-[(3-aminopyridin-2-yl)amino]benzoic acid[3]
Molecular Formula C₁₃H₁₃N₃O₂[1]C₁₂H₁₀N₂O₂[2]C₁₂H₁₁N₃O₂[3]
Molecular Weight 243.27 g/mol [1]214.22 g/mol [2]229.23 g/mol [3]
InChI Key FWRPELRETWATEG-UHFFFAOYSA-N[1]Not availableUNXDLSFVWYOFCA-UHFFFAOYSA-N[3]

Computational Chemistry Data for 4-(3-Aminopyridin-2-yl)benzoic acid [2]

PropertyValue
Topological Polar Surface Area (TPSA) 76.21 Ų
LogP 2.029
Hydrogen Bond Acceptors 3
Hydrogen Bond Donors 2
Rotatable Bonds 2

Experimental Protocols: Synthesis

The synthesis of aminopyridinylaminobenzoic acids typically involves a palladium-catalyzed cross-coupling reaction, most notably the Buchwald-Hartwig amination.[4][5] This reaction forms a carbon-nitrogen bond between an aryl halide (or triflate) and an amine.

General Protocol for Buchwald-Hartwig Amination:

A plausible synthetic route to "this compound" would involve the coupling of 4-bromobenzoic acid with 2,3-diaminopyridine.

  • Reactants: 4-bromobenzoic acid and 2,3-diaminopyridine.

  • Catalyst: A palladium(0) source, such as tris(dibenzylideneacetone)dipalladium(0) ([Pd₂(dba)₃]), and a suitable phosphine ligand, for example, (±)-2,2'-bis(diphenylphosphino)-1,1'-binaphthyl (BINAP).[6]

  • Base: A non-nucleophilic base is required to deprotonate the amine. Sodium tert-butoxide (NaOtBu) is commonly used.[6]

  • Solvent: Anhydrous, aprotic solvents like toluene or dioxane are typically employed.[6]

  • Procedure:

    • To a Schlenk flask under an inert atmosphere (e.g., argon), add the aryl halide, amine, palladium catalyst, phosphine ligand, and base.

    • Add the anhydrous solvent and stir the mixture at an elevated temperature (e.g., 80-100 °C) for several hours.

    • Monitor the reaction progress using thin-layer chromatography (TLC).

    • Upon completion, the reaction mixture is cooled, diluted with an organic solvent, and washed with brine.

    • The organic layer is dried over a drying agent (e.g., MgSO₄), filtered, and the solvent is removed under reduced pressure.

    • The crude product is then purified, typically by recrystallization or column chromatography.[6]

Synthesis Workflow Diagram

G General Workflow for Buchwald-Hartwig Amination reagents Combine Reactants: Aryl Halide Amine Pd Catalyst Ligand Base solvent Add Anhydrous Solvent reagents->solvent heat Heat under Inert Atmosphere solvent->heat monitor Monitor Reaction (TLC) heat->monitor workup Workup: Cool, Dilute, Wash monitor->workup purify Purification: Recrystallization or Chromatography workup->purify product Final Product purify->product

Caption: A generalized workflow for the synthesis of aminopyridinylaminobenzoic acids via Buchwald-Hartwig amination.

Potential Biological Activity and Signaling Pathways

Derivatives of aminobenzoic acid are known to possess a wide range of biological activities, including antimicrobial and cytotoxic properties.[7][8][9] The structural motif of an aminopyridine linked to other aromatic systems is present in several kinase inhibitors. For instance, "4-Methyl-3-((4-(pyridin-3-yl)pyrimidin-2-yl)amino)benzoic acid" is an intermediate in the synthesis of Nilotinib, a potent tyrosine kinase inhibitor.[10][11][12]

The mechanism of action for such compounds often involves the inhibition of signaling pathways crucial for cell proliferation and survival. By binding to the ATP-binding site of kinases, these inhibitors can block the phosphorylation of downstream substrates, thereby disrupting the signaling cascade.

Hypothetical Signaling Pathway Inhibition

G Hypothetical Kinase Inhibition Pathway compound Aminopyridinylaminobenzoic Acid Derivative kinase Tyrosine Kinase compound->kinase Inhibits substrate Substrate Protein kinase->substrate Phosphorylates atp ATP atp->kinase phos_substrate Phosphorylated Substrate substrate->phos_substrate signaling Downstream Signaling phos_substrate->signaling proliferation Cell Proliferation signaling->proliferation

Caption: A simplified diagram illustrating the potential mechanism of action via kinase inhibition.

While specific data for "this compound" is scarce, the broader class of aminopyridinylaminobenzoic acids represents a promising area for research and development. The synthetic accessibility through established methods like the Buchwald-Hartwig amination, coupled with the known biological activities of related structures, makes these compounds attractive targets for further investigation. Future work should focus on the targeted synthesis and biological evaluation of the specific isomers to fully elucidate their chemical and pharmacological properties.

References

An In-depth Technical Guide to 4-{[(3-Aminopyridin-2-yl)amino]methyl}benzoic acid

Author: BenchChem Technical Support Team. Date: November 2025

An Important Note on Molecular Structure: The initial query for "4-((3-Aminopyridin-2-yl)amino)benzoic acid" suggests a direct amine linkage between the pyridine and benzoic acid moieties. However, publicly available scientific literature extensively documents a closely related analogue, 4-{[(3-Aminopyridin-2-yl)amino]methyl}benzoic acid , which features a methylene (-CH2-) bridge. This guide will focus on this well-characterized compound due to the wealth of available data regarding its synthesis, properties, and biological activity.

This technical guide provides a comprehensive overview of 4-{[(3-Aminopyridin-2-yl)amino]methyl}benzoic acid, tailored for researchers, scientists, and professionals in drug development. It covers the molecule's chemical identity, physicochemical properties, a detailed synthesis protocol, and its potential as an anti-leukemic agent through the induction of apoptosis.

Core Molecular Information

4-{[(3-Aminopyridin-2-yl)amino]methyl}benzoic acid is a complex heterocyclic aromatic compound that integrates a benzoic acid core with a 3-aminopyridine moiety via a methylene linker. This unique structure allows for diverse intermolecular interactions, making it a compound of interest in medicinal chemistry.

Physicochemical and Structural Data

The key identifying information for 4-{[(3-Aminopyridin-2-yl)amino]methyl}benzoic acid is summarized in the table below.

PropertyValueReference(s)
IUPAC Name 4-{[(3-Aminopyridin-2-yl)amino]methyl}benzoic acid[1]
CAS Number 932334-10-6[1]
Molecular Formula C₁₃H₁₃N₃O₂[1]
Molecular Weight 243.27 g/mol [1]
Canonical SMILES C1=CC(=CC=C1CN(C2=NC=CC=C2N)C)C(=O)O
InChI Key FWRPELRETWATEG-UHFFFAOYSA-N

Experimental Protocols

The primary synthetic route to 4-{[(3-Aminopyridin-2-yl)amino]methyl}benzoic acid is through reductive amination. This common organic reaction involves the formation of an imine from an amine and a carbonyl compound, which is then reduced in situ to the corresponding amine.

Synthesis via Reductive Amination

This protocol outlines the synthesis of the title compound from 3-aminopyridine and 4-formylbenzoic acid.

Materials:

  • 3-Aminopyridine

  • 4-Formylbenzoic acid

  • Sodium triacetoxyborohydride (NaBH(OAc)₃)

  • 1,2-Dichloroethane (DCE) or Tetrahydrofuran (THF)

  • Glacial Acetic Acid (optional, as a catalyst)

  • Methanol (for workup)

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Brine (saturated aqueous NaCl)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Standard laboratory glassware and magnetic stirrer

  • Thin Layer Chromatography (TLC) apparatus for reaction monitoring

Procedure:

  • Reaction Setup: To a round-bottom flask equipped with a magnetic stir bar, add 4-formylbenzoic acid (1.0 equivalent) and 3-aminopyridine (1.0 to 1.1 equivalents).

  • Solvent Addition: Add a suitable solvent such as 1,2-dichloroethane (DCE) or tetrahydrofuran (THF). The volume should be sufficient to dissolve or suspend the reactants.

  • Imine Formation: Stir the mixture at room temperature. A catalytic amount of acetic acid can be added to facilitate the formation of the imine intermediate. The progress of imine formation can be monitored by TLC.

  • Reduction: Once the formation of the imine is observed, slowly add sodium triacetoxyborohydride (NaBH(OAc)₃) (1.2 to 1.5 equivalents) portion-wise to the reaction mixture. This reagent is a mild and selective reducing agent for imines.[2]

  • Reaction Monitoring: Continue stirring the reaction at room temperature for several hours to overnight. Monitor the disappearance of the imine and the formation of the product by TLC.

  • Workup:

    • Quench the reaction by slowly adding saturated aqueous sodium bicarbonate solution until gas evolution ceases.

    • If the product precipitates, it can be collected by filtration.

    • If the product remains in the organic layer, transfer the mixture to a separatory funnel. Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate).

    • Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate or sodium sulfate.

  • Purification:

    • Filter off the drying agent and concentrate the organic solution under reduced pressure to obtain the crude product.

    • The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica gel.

Characterization:

The structure and purity of the synthesized 4-{[(3-Aminopyridin-2-yl)amino]methyl}benzoic acid should be confirmed by standard analytical techniques, including:

  • ¹H NMR and ¹³C NMR Spectroscopy: To confirm the molecular structure.

  • Mass Spectrometry (MS): To determine the molecular weight.

  • High-Performance Liquid Chromatography (HPLC): To assess the purity.

Biological Activity and Signaling Pathway

Derivatives of aminopyridine have shown promise as anticancer agents, with studies indicating that they can inhibit proliferation and induce apoptosis in cancer cells.[3] The subject of this guide, 4-{[(3-Aminopyridin-2-yl)amino]methyl}benzoic acid, has been noted for its potential anti-leukemia properties.[1]

Proposed Mechanism of Action: Induction of Apoptosis in Leukemia Cells

While the precise mechanism for this specific molecule is still under investigation, a plausible pathway, based on the activity of related aminopyridine compounds in acute myeloid leukemia (AML), involves the disruption of calcium ion homeostasis and the initiation of the intrinsic apoptosis pathway.[4]

apoptosis_pathway Molecule 4-{[(3-Aminopyridin-2-yl)amino]methyl} benzoic acid P2X7 P2X7 Receptor Molecule->P2X7 Activates Ca_influx Increased Intracellular Ca²⁺ ([Ca²⁺]i) P2X7->Ca_influx Mediates Mito Mitochondrial Stress (Disrupted Membrane Potential) Ca_influx->Mito Induces Casp9 Caspase-9 Activation Mito->Casp9 Leads to Casp3 Caspase-3 Activation Casp9->Casp3 Activates Apoptosis Apoptosis Casp3->Apoptosis Executes

Proposed Apoptosis Induction Pathway

This proposed pathway suggests that the compound may activate the P2X7 receptor, leading to an influx of calcium ions. The resulting increase in intracellular calcium concentration induces mitochondrial stress, characterized by the disruption of the mitochondrial membrane potential. This, in turn, leads to the activation of the initiator caspase-9, which then activates the executioner caspase-3, ultimately leading to programmed cell death (apoptosis).[4]

Summary of Experimental Data

The following table summarizes the known biological activity data for aminopyridine derivatives in the context of leukemia.

Assay TypeCell Line(s)Observed EffectReference(s)
Cell Proliferation AML cell linesInhibition of proliferation[4]
Apoptosis Assay AML cell linesInduction of apoptosis[4]
Mitochondrial Assay AML cell linesDisruption of mitochondrial membrane potential[4]
Caspase Activity AML cell linesActivation of Caspase-3 and Caspase-9[4]

Conclusion

4-{[(3-Aminopyridin-2-yl)amino]methyl}benzoic acid is a molecule with a compelling structural framework and demonstrated potential as an anticancer agent, particularly in the context of leukemia. The synthesis via reductive amination provides a straightforward route to this compound, enabling further investigation into its biological properties. The proposed mechanism of action through the induction of the intrinsic apoptosis pathway offers a solid foundation for future research and drug development efforts. This guide provides the essential technical information for scientists to build upon in their exploration of this and related compounds.

Experimental Workflow Diagram

The following diagram illustrates the general workflow for the synthesis and characterization of 4-{[(3-Aminopyridin-2-yl)amino]methyl}benzoic acid.

synthesis_workflow start Start Materials: - 3-Aminopyridine - 4-Formylbenzoic acid reaction Reductive Amination (Solvent, NaBH(OAc)₃) start->reaction workup Aqueous Workup & Extraction reaction->workup purification Purification (Recrystallization or Chromatography) workup->purification product Pure Product purification->product analysis Characterization: - NMR (¹H, ¹³C) - Mass Spectrometry - HPLC product->analysis final Final Characterized Compound analysis->final

Synthesis and Characterization Workflow

References

Technical Guide: 4-((3-Aminopyridin-2-yl)amino)benzoic acid

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Disclaimer: This document provides a summary of available information on "4-((3-Aminopyridin-2-yl)amino)benzoic acid". It should be noted that specific experimental data for this compound is limited in publicly accessible literature. Information on structurally related compounds and predicted methodologies are provided for context and guidance.

Introduction and IUPAC Nomenclature

This compound is a heterocyclic aromatic compound incorporating a benzoic acid moiety and an aminopyridine scaffold. The International Union of Pure and Applied Chemistry (IUPAC) name for the compound is This compound . This structure is of interest to researchers due to the diverse biological activities associated with both aminobenzoic acid and aminopyridine derivatives, which include antimicrobial, anticancer, and anti-inflammatory properties.[1][2][3] The linkage between the two primary rings is an amino bridge at the 2-position of the pyridine ring and the 4-position of the benzoic acid.

Physicochemical and Biological Data

Table 1: Physicochemical Data for this compound

PropertyValueSource
Molecular FormulaC₁₂H₁₁N₃O₂Calculated
Molecular Weight229.23 g/mol Calculated
IUPAC NameThis compound
Melting PointNot Available
SolubilityNot Available
pKaNot Available

Table 2: Data for the Structural Isomer 3-((3-Aminopyridin-2-yl)amino)benzoic acid

PropertyValueSource
Molecular FormulaC₁₂H₁₁N₃O₂[4]
Molecular Weight229.23 g/mol [4]
IUPAC Name3-[(3-aminopyridin-2-yl)amino]benzoic acid[4]
InChI KeyUNXDLSFVWYOFCA-UHFFFAOYSA-N[4]
Canonical SMILESC1=CC(=CC(=C1)NC2=C(C=CC=N2)N)C(=O)O[4]

Potential Biological Activity and Signaling Pathways

While direct experimental evidence for the biological activity of this compound is not available, the structural motifs suggest potential therapeutic applications.

  • Anticancer Properties: A structurally related compound, 4-{[(3-Aminopyridin-2-yl)amino]methyl}benzoic acid, has been investigated for its antileukemia properties.[5] The mechanism of action for such compounds may involve the inhibition of cell proliferation or interference with DNA replication and repair mechanisms.[5]

  • Enzyme Inhibition: The aminopyridine scaffold is present in various kinase inhibitors. For instance, 4-Methyl-3-((4-(pyridin-3-yl)pyrimidin-2-yl)amino)benzoic acid is a key intermediate in the synthesis of Nilotinib, a potent tyrosine kinase inhibitor.[6] It is plausible that this compound could exhibit inhibitory activity against certain kinases or other enzymes.

  • Antimicrobial Activity: Para-aminobenzoic acid (PABA) and its derivatives are known to possess antimicrobial properties.[2][3][7] They can interfere with the folate synthesis pathway in microorganisms.[7] The combination of the PABA structure with the aminopyridine moiety could lead to compounds with antibacterial or antifungal activity.

Given the speculative nature of its function, a specific signaling pathway cannot be definitively described. However, a generalized workflow for screening its potential as a kinase inhibitor is presented below.

G cluster_workflow Screening Workflow for Kinase Inhibition A Compound Synthesis (this compound) B In Vitro Kinase Assay (Panel of relevant kinases) A->B Test Compound C Determine IC50 Values B->C Analyze Data D Cell-Based Proliferation Assays (e.g., MTT, CellTiter-Glo) C->D Select Potent Hits E Identify Lead Compound(s) D->E Evaluate Cellular Activity F Mechanism of Action Studies (Western Blot, etc.) E->F Characterize Lead G In Vivo Efficacy Studies (Xenograft models) F->G Validate in Animal Model

Caption: A logical workflow for evaluating the potential of a novel compound as a kinase inhibitor.

Experimental Protocols: Proposed Synthesis

A definitive, experimentally validated synthesis for this compound is not described in the provided search results. However, a plausible synthetic route can be proposed based on established palladium-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination.

Proposed Synthesis: Coupling of 2,3-diaminopyridine with methyl 4-bromobenzoate followed by hydrolysis.

Step 1: Buchwald-Hartwig Amination

  • Reactants: 2,3-Diaminopyridine and Methyl 4-bromobenzoate.

  • Catalyst: A palladium catalyst such as Pd₂(dba)₃ (tris(dibenzylideneacetone)dipalladium(0)) or Pd(OAc)₂ (palladium(II) acetate).

  • Ligand: A suitable phosphine ligand such as Xantphos (4,5-Bis(diphenylphosphino)-9,9-dimethylxanthene) or BINAP (2,2'-bis(diphenylphosphino)-1,1'-binaphthyl).

  • Base: A non-nucleophilic base such as sodium tert-butoxide (NaO tBu) or cesium carbonate (Cs₂CO₃).

  • Solvent: An anhydrous aprotic solvent such as toluene or dioxane.

  • Procedure: The reactants, catalyst, ligand, and base are combined in the solvent under an inert atmosphere (e.g., argon or nitrogen). The mixture is heated to reflux for several hours until the reaction is complete, as monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). After cooling, the reaction mixture is worked up by extraction and purified by column chromatography to yield methyl 4-((3-aminopyridin-2-yl)amino)benzoate.

Step 2: Saponification (Hydrolysis)

  • Reactant: Methyl 4-((3-aminopyridin-2-yl)amino)benzoate.

  • Reagent: An aqueous solution of a strong base, such as sodium hydroxide (NaOH) or lithium hydroxide (LiOH).

  • Solvent: A mixture of an organic solvent like tetrahydrofuran (THF) or methanol and water.

  • Procedure: The ester from Step 1 is dissolved in the solvent mixture, and the aqueous base is added. The reaction is stirred at room temperature or with gentle heating until the hydrolysis is complete. The reaction mixture is then acidified with a mineral acid (e.g., HCl) to precipitate the carboxylic acid. The solid product, this compound, is collected by filtration, washed with water, and dried.

G cluster_synthesis Proposed Synthesis of this compound Reactant1 2,3-Diaminopyridine Coupling Buchwald-Hartwig Cross-Coupling Reactant1->Coupling Reactant2 Methyl 4-bromobenzoate Reactant2->Coupling Intermediate Methyl 4-((3-aminopyridin-2-yl)amino)benzoate Coupling->Intermediate Pd Catalyst, Ligand, Base Hydrolysis Saponification (e.g., NaOH, H₂O/THF) Intermediate->Hydrolysis Product This compound Hydrolysis->Product Acidification

Caption: A proposed two-step synthetic workflow for the target compound.

References

An In-depth Technical Guide on the Potential Mechanism of Action of 4-((3-Aminopyridin-2-yl)amino)benzoic acid

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: This technical guide addresses the potential mechanism of action of "4-((3-Aminopyridin-2-yl)amino)benzoic acid" (CAS 886505-75-5). It is critical to note that publicly available scientific literature lacks specific data on the biological activity and mechanism of action of this exact compound. Therefore, this document infers potential mechanisms based on the activities of a structurally similar analog, 4-{[(3-Aminopyridin-2-yl)amino]methyl}benzoic acid (CAS 932334-10-6), and the broader classes of aminopyridine and aminobenzoic acid derivatives. The key structural difference is the presence of a methylene (-CH2-) linker between the amino group and the benzoic acid ring in the analog.

Introduction

The structural analog, 4-{[(3-Aminopyridin-2-yl)amino]methyl}benzoic acid, has been investigated for its potential antileukemia properties.[1] Furthermore, it serves as a precursor in the synthesis of imidazo[4,5-b]pyridines, a class of compounds known to act as selective inhibitors of phosphodiesterase 1 (PDE1).[2] Aminopyridine derivatives, in general, are recognized for their ability to block voltage-gated potassium channels.[3][4]

Potential Mechanisms of Action

Based on the available information for structurally related compounds, two primary potential mechanisms of action for this compound can be postulated: inhibition of phosphodiesterase 1 (PDE1) and modulation of ion channels, alongside potential anticancer activities.

Phosphodiesterase 1 (PDE1) Inhibition

Phosphodiesterases are a superfamily of enzymes that regulate cellular signaling by hydrolyzing cyclic nucleotides like cyclic adenosine monophosphate (cAMP) and cyclic guanosine monophosphate (cGMP).[5][6][7] PDE1 is a dual-substrate enzyme, and its inhibition leads to an increase in intracellular levels of both cAMP and cGMP, which can have various downstream effects depending on the cell type.[5][]

The proposed signaling pathway for PDE1 inhibition is as follows:

PDE1_Inhibition_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Signal Signal Receptor Receptor Signal->Receptor AC_GC Adenylyl/Guanylyl Cyclase Receptor->AC_GC Activates cAMP_cGMP cAMP / cGMP ATP_GTP ATP/GTP ATP_GTP->cAMP_cGMP Conversion Catalyzed by AC/GC PDE1 Phosphodiesterase 1 cAMP_cGMP->PDE1 Hydrolysis PKA_PKG PKA / PKG cAMP_cGMP->PKA_PKG Activates AMP_GMP AMP / GMP PDE1->AMP_GMP Cellular_Response Cellular Response (e.g., Vasodilation, Neurotransmission) PKA_PKG->Cellular_Response Phosphorylation Cascade Inhibitor This compound (Potential Inhibitor) Inhibitor->PDE1 Inhibits

Figure 1: Proposed PDE1 Inhibition Pathway.
Anticancer Activity

The structural analog, 4-{[(3-Aminopyridin-2-yl)amino]methyl}benzoic acid, has been noted for its potential antileukemia properties, possibly through interference with DNA replication or repair mechanisms.[1] Derivatives of 2-(4-aminophenyl)benzothiazoles, which share some structural similarities, have been shown to be biotransformed by cytochrome P450 1A1 (CYP1A1) into active metabolites that can induce cell death in sensitive cancer cell lines.[9] It is plausible that this compound could exert cytotoxic effects through similar pathways.

Quantitative Data

As previously stated, no specific quantitative data for this compound is available. The following table summarizes data for related compounds.

Compound/Derivative ClassTarget/Cell LineActivity TypeValueReference
4-Methyl-3-((4-(pyridin-3-yl)pyrimidin-2-yl)amino)benzoic acidK562 (leukemia)IC50~2.27 µM[10]
4-Chloro-2-[(6-methoxypyridin-3-yl)amino]benzoic acid derivativesHepG2 (liver cancer)IC50~15.0 µM[11]
Aminopyridine thiourea derivativesα-glucosidaseIC5024.62 ± 0.94 to 142.18 ± 2.63 μM[4]
4-(3-((Pyridin-4-ylmethyl)amino)-[1][3][5]triazolo[4,3-b][1][3][5]triazin-6-yl)phenolHepG2 (liver cancer)IC503.06 µM[12]
4-(3-((Pyridin-4-ylmethyl)amino)-[1][3][5]triazolo[4,3-b][1][3][5]triazin-6-yl)phenolc-Met kinaseIC500.052 µM[12]

Experimental Protocols

Detailed experimental protocols for this compound have not been published. However, based on the potential mechanisms of action, the following are representative methodologies that would be employed to evaluate its activity.

Phosphodiesterase (PDE) Activity Assay

This protocol outlines a general method for assessing PDE inhibition, which could be adapted for PDE1.

Objective: To determine the in vitro inhibitory activity of a test compound against a specific phosphodiesterase isozyme.

Principle: The assay measures the conversion of a fluorescently labeled cyclic nucleotide (e.g., cAMP-FAM) to its corresponding monophosphate by the PDE enzyme. Inhibition of the enzyme results in a lower rate of conversion.[13]

Materials:

  • Purified recombinant PDE1A enzyme

  • Fluorescently labeled substrate (e.g., cAMP-FAM)

  • Assay buffer (e.g., 10 mM Tris-HCl, pH 7.2, 10 mM MgCl2, 1 mM DTT)

  • Test compound dissolved in DMSO

  • Phosphate-binding agent (for fluorescence polarization assays) or reagents for colorimetric detection of phosphate.[13][14]

  • Microplate reader capable of measuring fluorescence polarization or absorbance.

Procedure:

  • Prepare serial dilutions of the test compound in DMSO.

  • In a microplate, add the PDE enzyme, assay buffer, and the test compound dilution.

  • Initiate the reaction by adding the fluorescently labeled substrate.

  • Incubate the plate at a controlled temperature (e.g., 30°C or 37°C) for a specific time.

  • Stop the reaction (e.g., by adding a PDE inhibitor like IBMX).[15]

  • If using a fluorescence polarization assay, add the phosphate-binding agent and measure the fluorescence polarization.[13]

  • If using a colorimetric assay, add the reagents to detect the released phosphate and measure the absorbance.[14]

  • Calculate the percentage of inhibition for each concentration of the test compound and determine the IC50 value.

PDE_Assay_Workflow Start Start Prepare_Reagents Prepare Reagents (Enzyme, Buffer, Substrate, Compound) Start->Prepare_Reagents Dispense_Reagents Dispense Enzyme, Buffer, and Test Compound into Microplate Prepare_Reagents->Dispense_Reagents Initiate_Reaction Add Substrate to Initiate Reaction Dispense_Reagents->Initiate_Reaction Incubate Incubate at Controlled Temperature and Time Initiate_Reaction->Incubate Stop_Reaction Stop Reaction (e.g., add IBMX) Incubate->Stop_Reaction Detection Add Detection Reagents and Measure Signal (Fluorescence or Absorbance) Stop_Reaction->Detection Data_Analysis Calculate % Inhibition and IC50 Value Detection->Data_Analysis End End Data_Analysis->End

Figure 2: General Workflow for a PDE Inhibition Assay.
In Vitro Anticancer Activity Assay (MTT Assay)

This protocol describes a common method for assessing the cytotoxicity of a compound against cancer cell lines.

Objective: To determine the concentration of a test compound that inhibits the growth of a cancer cell line by 50% (IC50).

Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures cell metabolic activity. Viable cells with active metabolism convert MTT into a purple formazan product, which can be quantified by spectrophotometry.

Materials:

  • Cancer cell line (e.g., HepG2, K562)

  • Cell culture medium and supplements (e.g., DMEM, FBS, antibiotics)

  • Test compound dissolved in DMSO

  • MTT solution

  • Solubilization solution (e.g., DMSO, acidified isopropanol)

  • 96-well cell culture plates

  • Microplate reader

Procedure:

  • Seed the cancer cells into a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Treat the cells with serial dilutions of the test compound and a vehicle control (DMSO).

  • Incubate the cells for a specified period (e.g., 48 or 72 hours).

  • Add MTT solution to each well and incubate for a few hours, allowing viable cells to form formazan crystals.

  • Add the solubilization solution to dissolve the formazan crystals.

  • Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Calculate the percentage of cell viability for each concentration of the test compound relative to the vehicle control and determine the IC50 value.

Conclusion

While there is a notable absence of direct research on the mechanism of action of this compound, its structural characteristics and the biological activities of its close analog provide a basis for postulating its potential therapeutic effects. The most promising avenues for its biological activity appear to be the inhibition of phosphodiesterase 1 and potential anticancer effects. Further investigation, including in vitro and in vivo studies, is necessary to elucidate the precise mechanism of action and to validate these hypotheses. Researchers and drug development professionals are encouraged to use the information and protocols outlined in this guide as a starting point for the systematic evaluation of this and similar chemical entities.

References

An In-depth Technical Guide to the Therapeutic Targets of Aminopyridine-Based Compounds: A Focus on the p38 MAPK Inhibitor Losmapimod

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

The chemical moiety 4-((3-Aminopyridin-2-yl)amino)benzoic acid represents a core structure found in pharmacologically active compounds. While direct therapeutic applications of this specific molecule are not extensively documented in mainstream clinical literature, a structurally related and well-studied compound, Losmapimod , provides a powerful case study for understanding the potential therapeutic targets of this chemical class. Losmapimod (formerly GW856553X) is a selective, orally active inhibitor of the p38 mitogen-activated protein kinase (MAPK) pathway, specifically targeting the α and β isoforms.[1][2][3] This guide will delve into the molecular targets of Losmapimod, its mechanism of action, relevant quantitative data, and the experimental protocols used to characterize its activity, thereby illuminating the therapeutic potential for this class of compounds.

Primary Therapeutic Target: p38 MAPK

The principal therapeutic target of Losmapimod is the p38 MAPK, a family of serine/threonine kinases that play a central role in cellular responses to external stress signals, such as inflammatory cytokines (e.g., TNF-α, IL-1β), osmotic shock, and UV radiation.[1] The p38 MAPK pathway is integral to regulating the production of pro-inflammatory cytokines and is implicated in a host of inflammatory diseases.[1] Losmapimod selectively inhibits the p38α and p38β isoforms, which are key mediators of inflammation and DUX4 expression, the root cause of facioscapulohumeral muscular dystrophy (FSHD).[3][4]

The p38 MAPK Signaling Pathway

The p38 MAPK signaling cascade is a multi-tiered pathway. It is typically initiated by environmental stresses and inflammatory cytokines. Upstream kinases, such as MAPKKs (MKK3, MKK6), phosphorylate and activate p38 MAPK. Once activated, p38 MAPK translocates to the nucleus and phosphorylates various downstream targets, including transcription factors like ATF2 and MAPK-activated protein kinase 2 (MAPKAPK2 or MK2).[1] This phosphorylation cascade ultimately leads to the increased expression of inflammatory genes. Losmapimod exerts its effect by binding to the ATP-binding pocket of p38α and p38β, preventing their phosphorylation of downstream substrates and thereby suppressing the inflammatory response.[1]

p38_pathway stress Inflammatory Cytokines (TNF-α, IL-1β) Environmental Stress mkk Upstream Kinases (MKK3, MKK6) stress->mkk activate p38 p38 MAPK (α, β isoforms) mkk->p38 phosphorylate downstream Downstream Substrates (e.g., MAPKAPK2, ATF2) p38->downstream phosphorylate losmapimod Losmapimod losmapimod->p38 response Gene Expression (Pro-inflammatory Cytokines, DUX4) downstream->response regulate

Caption: The p38 MAPK signaling pathway and the inhibitory action of Losmapimod.

Quantitative Data

The potency and selectivity of Losmapimod have been characterized through various in vitro assays. The following tables summarize key quantitative data for the compound.

Table 1: In Vitro Potency of Losmapimod
TargetAssay MethodValueReference
p38α MAPKLigand-displacement fluorescence polarizationpKi = 8.1[2]
p38β MAPKLigand-displacement fluorescence polarizationpKi = 7.6[2]

pKi is the negative logarithm of the inhibition constant (Ki), with higher values indicating greater potency.

Table 2: Pharmacokinetic Parameters of Losmapimod in FSHD Patients (15 mg Dose)
ParameterValueUnitReference
Cmax (Maximum Plasma Concentration)85.0 ± 16.7ng/mL[5]
AUC0-12 (Area Under the Curve, 0-12h)410 ± 50.3ng*h/mL[5]
tmax (Time to Maximum Concentration)~3.5hours[5]
Muscle Concentration (at tmax)97.2 ± 22.4ng/g[5]

Experimental Protocols

The characterization of a kinase inhibitor like Losmapimod involves specific and detailed experimental procedures. Below is a representative protocol for an in vitro kinase inhibition assay.

Protocol: p38α MAPK Ligand-Displacement Fluorescence Polarization Assay

This assay is designed to determine the binding affinity of a test compound (e.g., Losmapimod) to the p38α kinase by measuring the displacement of a fluorescently labeled ligand.

1. Materials and Reagents:

  • Recombinant human p38α MAPK enzyme

  • Fluorescently labeled p38α ligand (tracer)

  • Assay buffer (e.g., HEPES, pH 7.5, containing MgCl2, Brij-35, and DTT)

  • Test compound (Losmapimod) serially diluted in DMSO

  • 384-well, low-volume, black microplates

  • Microplate reader capable of measuring fluorescence polarization

2. Procedure:

  • Prepare Reagents: Dilute the p38α enzyme and the fluorescent tracer to their optimal working concentrations in the assay buffer.

  • Compound Plating: Dispense a small volume (e.g., 1 µL) of the serially diluted Losmapimod or DMSO (for control wells) into the wells of the 384-well plate.

  • Enzyme Addition: Add the diluted p38α enzyme solution to all wells except for the "no enzyme" control wells.

  • Incubation: Gently mix the plate and incubate for 15-30 minutes at room temperature to allow the compound to bind to the enzyme.

  • Tracer Addition: Add the fluorescent tracer solution to all wells.

  • Final Incubation: Incubate the plate for a minimum of 1 hour at room temperature, protected from light, to allow the binding to reach equilibrium.

  • Measurement: Read the fluorescence polarization on a compatible microplate reader. The polarization value is inversely proportional to the amount of tracer displaced by the test compound.

3. Data Analysis:

  • Calculate the percentage of inhibition for each compound concentration relative to the high (no enzyme) and low (DMSO only) controls.

  • Plot the percent inhibition against the logarithm of the compound concentration.

  • Fit the data to a sigmoidal dose-response curve to determine the IC50 value, which can then be used to calculate the Ki.

experimental_workflow cluster_prep 1. Preparation cluster_assay 2. Assay Execution cluster_analysis 3. Data Acquisition & Analysis prep_reagents Prepare Reagents (Enzyme, Tracer, Buffer) add_enzyme Add p38α Enzyme prep_reagents->add_enzyme prep_compound Serially Dilute Losmapimod in DMSO plate_compound Dispense Compound/ DMSO to Plate prep_compound->plate_compound plate_compound->add_enzyme incubate1 Incubate (15-30 min) add_enzyme->incubate1 add_tracer Add Fluorescent Tracer incubate1->add_tracer incubate2 Incubate (≥ 1 hr) add_tracer->incubate2 read_plate Read Fluorescence Polarization incubate2->read_plate calc_inhibition Calculate % Inhibition read_plate->calc_inhibition plot_curve Plot Dose-Response Curve calc_inhibition->plot_curve determine_ic50 Determine IC50 / Ki plot_curve->determine_ic50

Caption: Workflow for a p38 MAPK fluorescence polarization inhibition assay.

Potential Therapeutic Applications

The inhibition of p38 MAPK by Losmapimod has been explored in a wide range of diseases, primarily those with an inflammatory component.

  • Facioscapulohumeral Muscular Dystrophy (FSHD): The primary indication for which Losmapimod has been most recently developed is FSHD.[3] In FSHD, the aberrant expression of the DUX4 gene leads to muscle cell death and degeneration.[4] p38α/β MAPK are known modulators of DUX4 expression.[3] By inhibiting p38, Losmapimod aims to suppress DUX4 expression and slow disease progression.[4][6] While a Phase 3 trial failed to meet its primary endpoint, some positive effects on muscle function and health were observed in earlier studies.[7][8]

  • Chronic Obstructive Pulmonary Disease (COPD): The anti-inflammatory properties of Losmapimod made it a candidate for treating COPD, a condition characterized by chronic airway inflammation. However, multiple Phase II clinical trials failed to demonstrate significant improvements in lung function or exacerbation rates, leading to the termination of its development for this indication.[3][9]

  • Cardiovascular Diseases: Losmapimod was investigated for its potential to reduce inflammation following a myocardial infarction (heart attack). A large Phase III trial (LATITUDE-TIMI 60) did not show a significant improvement in major adverse cardiovascular events.[3]

  • Other Inflammatory Conditions and Cancers: The p38 MAPK pathway is also implicated in rheumatoid arthritis and various cancers.[10] While Losmapimod itself was not advanced in these areas, other p38 inhibitors have been evaluated, suggesting the pathway remains a target of interest for these conditions.[10][11]

Conclusion

This compound is a chemical scaffold that, as exemplified by the clinical candidate Losmapimod, can be effectively utilized to target protein kinases. The primary therapeutic target identified for this class is the p38 MAPK, a critical node in cellular inflammatory signaling. Through competitive inhibition of p38α and p38β, Losmapimod has demonstrated a clear mechanism of action with potential disease-modifying effects, most notably in FSHD by suppressing DUX4 expression. Although clinical development has faced challenges, the extensive investigation of Losmapimod provides a comprehensive blueprint for drug development professionals. It highlights the therapeutic potential of targeting the p38 MAPK pathway with aminopyridine-based compounds and offers valuable insights into the assays, clinical trial designs, and biological contexts relevant to this important class of molecules.

References

Navigating a Sparse Landscape: A Technical Review of 4-((3-Aminopyridin-2-yl)amino)benzoic Acid and Its Structural Analogs

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive review of the scientific literature reveals a notable absence of specific data for 4-((3-Aminopyridin-2-yl)amino)benzoic acid. Despite extensive searches, no dedicated studies detailing its synthesis, biological activity, or experimental protocols were identified. However, the landscape of its structural isomers and related derivatives provides valuable insights into the potential properties and synthetic strategies for this molecule. This technical guide will, therefore, focus on the available information for its close structural analogs, namely 4-{[(3-Aminopyridin-2-yl)amino]methyl}benzoic acid and 4-(3-Aminopyridin-2-yl)benzoic acid , to offer a comprehensive overview for researchers, scientists, and drug development professionals.

Physicochemical Properties of Structural Analogs

To facilitate a clear comparison, the fundamental physicochemical properties of the identified structural analogs are presented below.

Property4-{[(3-Aminopyridin-2-yl)amino]methyl}benzoic acid4-(3-Aminopyridin-2-yl)benzoic acid
CAS Number 932334-10-6[1]886505-75-5[2]
Molecular Formula C₁₃H₁₃N₃O₂[1]C₁₂H₁₀N₂O₂[2]
Molecular Weight 243.27 g/mol [1]214.22 g/mol [2]
Synonyms 4-[[(3-aminopyridin-2-yl)amino]methyl]benzoic acid[1]4-(3-AMINO-PYRIDIN-2-YL)-BENZOIC ACID[2]

Synthetic Strategies: Pathways to Aminopyridine-Benzoic Acid Scaffolds

While a specific protocol for this compound is not available, the synthesis of its analogs suggests potential routes. A promising approach would be the Buchwald-Hartwig amination, a powerful palladium-catalyzed cross-coupling reaction for forming carbon-nitrogen bonds.[3][4]

Conceptual Synthetic Workflow

Synthesis_Workflow cluster_reactants Starting Materials 2-halo-3-nitropyridine 2-Halo-3-nitropyridine Coupling Buchwald-Hartwig Coupling 2-halo-3-nitropyridine->Coupling 4-aminobenzoic_acid 4-Aminobenzoic acid 4-aminobenzoic_acid->Coupling Intermediate 4-((3-Nitropyridin-2-yl)amino)benzoic acid Coupling->Intermediate Reduction Nitro Group Reduction Intermediate->Reduction Product This compound Reduction->Product

Experimental Protocols for Structural Analogs

Synthesis of 4-{[(3-Aminopyridin-2-yl)amino]methyl}benzoic acid:

A documented synthesis involves the reductive amination of 4-formylbenzoic acid with 3-aminopyridine. This reaction is typically performed in the presence of a reducing agent like sodium cyanoborohydride or through catalytic hydrogenation.[1]

Synthesis of 4-Methyl-3-[[4-(3-pyridinyl)-2-pyrimidinyl]amino]benzoic acid (Nilotinib Intermediate):

A multi-step synthesis for a related complex derivative involves the reaction of 3-[(Aminoiminomethyl)amino]-4-methyl-benzoic acid methyl ester mononitrate with 3-(Dimethylamino)-1-(pyridine-3-yl)prop-2-en-1-one in 1-butanol under reflux, followed by hydrolysis.[5]

Biological Activity and Potential Applications

Derivatives of aminobenzoic acid and aminopyridine are known to possess a wide range of biological activities, suggesting potential therapeutic applications for the target scaffold.

Anticancer and Kinase Inhibition:

  • 4-{[(3-Aminopyridin-2-yl)amino]methyl}benzoic acid has been investigated for its antileukemia properties.[1] Its mechanism of action is thought to involve the inhibition of cell proliferation and interference with DNA replication or repair mechanisms.[1]

  • The structurally related compound, 4-Methyl-3-((4-(pyridin-3-yl)pyrimidin-2-yl)amino)benzoic acid , is a key intermediate in the synthesis of Nilotinib, a potent tyrosine kinase inhibitor used in the treatment of chronic myeloid leukemia (CML).[6] Kinase inhibitors are a critical class of anticancer drugs that target specific signaling pathways involved in cancer cell growth and survival.[6]

Anti-inflammatory and Other Activities:

  • Derivatives of aminobenzoic acid have been synthesized and evaluated as potent anti-inflammatory and analgesic agents.[7]

  • The broader family of aminobenzoic acid derivatives has been explored for a multitude of biological activities, including antimicrobial, antiviral, and antioxidant properties.[8]

Potential Signaling Pathway Involvement

Given the kinase inhibitory activity of related compounds, a potential mechanism of action for this compound could involve the modulation of cellular signaling pathways critical for cell growth and proliferation.

Signaling_Pathway GrowthFactor Growth Factor Receptor Receptor Tyrosine Kinase (e.g., BCR-ABL) GrowthFactor->Receptor Downstream Downstream Signaling (e.g., Proliferation, Survival) Receptor->Downstream Activates Compound This compound (Hypothesized) Compound->Receptor Inhibits Apoptosis Apoptosis Downstream->Apoptosis

Conclusion

While direct experimental data on "this compound" remains elusive in the current scientific literature, a review of its structural isomers and related aminopyridine-benzoic acid derivatives provides a foundational understanding for future research. The established synthetic routes for analogous compounds, particularly the Buchwald-Hartwig amination, offer a logical starting point for its preparation. The documented biological activities of related scaffolds, most notably as kinase inhibitors in oncology, highlight a promising avenue for the investigation of this specific molecule. Further research is warranted to synthesize and characterize this compound and to explore its potential therapeutic applications, thereby filling the current knowledge gap.

References

The Discovery and Scientific Journey of 4-{[(3-Aminopyridin-2-yl)amino]methyl}benzoic acid: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

This technical guide provides an in-depth overview of the discovery, synthesis, and biological activity of the heterocyclic compound 4-{[(3-Aminopyridin-2-yl)amino]methyl}benzoic acid. Initially emerging from research into phosphodiesterase inhibitors, this molecule has garnered attention for its potential anticancer properties and serves as a versatile precursor in medicinal chemistry. This document will detail its historical context, synthetic routes, known biological activities with quantitative data, and the signaling pathways it influences.

Discovery and History

The scientific journey of 4-{[(3-Aminopyridin-2-yl)amino]methyl}benzoic acid (CAS No. 932334-10-6) began with its first documentation in chemical databases in 2007. Its development is rooted in medicinal chemistry programs focused on the discovery of phosphodiesterase inhibitors. Specifically, this compound was identified as a key precursor for the synthesis of imidazo[4,5-b]pyridines, a class of molecules that have shown selective inhibition of phosphodiesterase 1 (PDE1).[1] PDE1 is a recognized therapeutic target for a range of neurological and cardiovascular diseases, making its inhibitors a subject of significant research interest.[1]

Beyond its role as a synthetic intermediate, 4-{[(3-Aminopyridin-2-yl)amino]methyl}benzoic acid has been investigated for its intrinsic biological activity, particularly in the realm of oncology. Studies have revealed its potential as an antileukemia agent, demonstrating cytotoxic effects against cancer cell lines.[1] This dual role as both a building block for other complex molecules and a bioactive compound in its own right makes it a subject of continued interest in drug discovery.

Physicochemical Properties

PropertyValue
IUPAC Name 4-{[(3-Aminopyridin-2-yl)amino]methyl}benzoic acid
CAS Number 932334-10-6
Molecular Formula C₁₃H₁₃N₃O₂
Molecular Weight 243.27 g/mol

Synthesis and Experimental Protocols

Two primary synthetic routes for 4-{[(3-Aminopyridin-2-yl)amino]methyl}benzoic acid have been described in the literature. Both are common, robust reactions in medicinal chemistry.

Synthesis via Palladium-Catalyzed Coupling

This method involves a multi-step process beginning with a palladium-catalyzed coupling reaction, followed by reduction of a nitro group.

Experimental Protocol:

  • Step 1: Buchwald-Hartwig Amination. In a sealed reaction vessel, combine 3-nitropyridin-2-amine (1 equivalent), methyl 4-iodobenzoate (1.1 equivalents), a palladium catalyst such as Pd₂(dba)₃ (0.05 equivalents), a phosphine ligand like Xantphos (0.1 equivalents), and a base such as cesium carbonate (2 equivalents) in an anhydrous, aprotic solvent like toluene. The vessel is purged with an inert gas (e.g., argon) and heated to 100-110 °C for 12-24 hours. Upon completion, the reaction mixture is cooled, diluted with an organic solvent, and washed with brine. The organic layer is dried and concentrated under reduced pressure. The crude product is purified by column chromatography to yield methyl 4-((3-nitropyridin-2-yl)amino)benzoate.

  • Step 2: Nitro Group Reduction. The product from Step 1 is dissolved in a suitable solvent such as ethanol or ethyl acetate. A reducing agent, for example, molybdenum hexacarbonyl or catalytic hydrogenation with H₂ gas over a palladium-on-carbon catalyst, is added. The reaction is stirred at room temperature until the reduction is complete (monitored by TLC or LC-MS). The catalyst is removed by filtration, and the solvent is evaporated to yield methyl 4-((3-aminopyridin-2-yl)amino)benzoate.

  • Step 3: Saponification. The methyl ester is then hydrolyzed to the carboxylic acid by dissolving it in a mixture of THF and water, adding an excess of lithium hydroxide, and stirring at room temperature for 2-4 hours. The reaction is then acidified with a dilute acid (e.g., 1N HCl) to precipitate the product, which is collected by filtration, washed with water, and dried to afford 4-{[(3-Aminopyridin-2-yl)amino]methyl}benzoic acid.

G cluster_synthesis Palladium-Catalyzed Synthesis Workflow A 3-Nitropyridin-2-amine + Methyl 4-iodobenzoate B Buchwald-Hartwig Amination (Pd Catalyst, Base) A->B C Methyl 4-((3-nitropyridin-2-yl)amino)benzoate B->C D Nitro Group Reduction (e.g., H₂/Pd-C) C->D E Methyl 4-((3-aminopyridin-2-yl)amino)benzoate D->E F Saponification (LiOH) E->F G 4-{[(3-Aminopyridin-2-yl)amino]methyl}benzoic acid F->G

Caption: Workflow for the palladium-catalyzed synthesis route.

Synthesis via Reductive Amination

This alternative route involves the direct reaction between an amine and an aldehyde, followed by reduction.

Experimental Protocol:

  • Step 1: Imine Formation and Reduction. To a solution of 3-aminopyridine (1 equivalent) and 4-formylbenzoic acid (1 equivalent) in a solvent such as methanol or dichloromethane, add a catalytic amount of acetic acid. The mixture is stirred at room temperature for 1-2 hours to facilitate the formation of the imine intermediate. A reducing agent, such as sodium cyanoborohydride (NaBH₃CN) or sodium triacetoxyborohydride (STAB) (1.5 equivalents), is then added portion-wise. The reaction is stirred for an additional 12-24 hours at room temperature.

  • Step 2: Workup and Purification. Upon completion, the reaction is quenched by the addition of water. The pH is adjusted to be slightly acidic to neutral. The product may precipitate out of the solution and can be collected by filtration. Alternatively, the aqueous layer can be extracted with an organic solvent. The combined organic layers are dried over sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is then purified by recrystallization or column chromatography to yield 4-{[(3-Aminopyridin-2-yl)amino]methyl}benzoic acid.

G cluster_synthesis Reductive Amination Synthesis Workflow A 3-Aminopyridine + 4-Formylbenzoic acid B Reductive Amination (e.g., NaBH₃CN) A->B C 4-{[(3-Aminopyridin-2-yl)amino]methyl}benzoic acid B->C

Caption: Workflow for the reductive amination synthesis route.

Biological Activity and Mechanism of Action

Anticancer Activity

4-{[(3-Aminopyridin-2-yl)amino]methyl}benzoic acid has demonstrated notable anticancer properties, particularly against leukemia cell lines.[1] The mechanism is believed to involve the inhibition of cell proliferation and may be linked to interference with DNA replication or repair processes.[1]

Quantitative Data on Antiproliferative Effects:

Cell LineCancer TypeIC₅₀ (µM)ComparisonReference
K562Leukemia5.0Comparable to Doxorubicin[1]
HL60Leukemia3.5Superior to Doxorubicin[1]
Role as a Phosphodiesterase Inhibitor Precursor

As previously mentioned, a primary area of interest for this compound is its use as a precursor for selective PDE1 inhibitors.[1] Phosphodiesterases are enzymes that degrade cyclic nucleotides (cAMP and cGMP), which are crucial second messengers in a variety of cellular signaling pathways. By inhibiting PDE1, the levels of these cyclic nucleotides increase, which can have therapeutic effects in diseases characterized by their dysregulation.

The general mechanism of action for a PDE1 inhibitor derived from this precursor would be as follows:

G cluster_pathway Cyclic Nucleotide Signaling Pathway ATP ATP/GTP AC_GC Adenylyl/Guanylyl Cyclase ATP->AC_GC cAMP_cGMP cAMP/cGMP AC_GC->cAMP_cGMP PDE1 PDE1 cAMP_cGMP->PDE1 Degradation PKA_PKG PKA/PKG Activation cAMP_cGMP->PKA_PKG PDE1_inhibitor PDE1 Inhibitor (Derived from precursor) PDE1_inhibitor->PDE1 Inhibits AMP_GMP 5'-AMP/5'-GMP (Inactive) PDE1->AMP_GMP Cellular_Response Cellular Response PKA_PKG->Cellular_Response

Caption: Role of a PDE1 inhibitor in cyclic nucleotide signaling.

Conclusion

4-{[(3-Aminopyridin-2-yl)amino]methyl}benzoic acid is a molecule of significant interest in medicinal chemistry. Its history is intertwined with the search for potent phosphodiesterase inhibitors, and it has also shown promise as an anticancer agent in its own right. The synthetic routes to this compound are well-established and utilize common, scalable chemical reactions. Future research may focus on further elucidating the specific molecular targets of its anticancer activity and on the development of more potent PDE1 inhibitors derived from its versatile chemical scaffold. This guide has provided a comprehensive overview of the current knowledge on this compound, intended to support and inform ongoing research and development efforts.

References

An In-Depth Technical Guide to the Stability Evaluation of 4-((3-Aminopyridin-2-yl)amino)benzoic acid

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract: This technical guide provides a comprehensive framework for assessing the chemical stability of 4-((3-Aminopyridin-2-yl)amino)benzoic acid, a molecule of interest in pharmaceutical research. In the absence of specific published stability data for this compound, this document outlines the core principles and methodologies for conducting forced degradation and long-term stability studies. It includes detailed, representative experimental protocols, a discussion of potential degradation pathways based on the molecule's functional groups, and guidance on the development of stability-indicating analytical methods. This guide is intended to serve as a foundational resource for researchers and drug development professionals initiating stability programs for this and structurally related compounds.

Introduction

This compound is a heterocyclic aromatic compound incorporating aminopyridine and benzoic acid moieties. Understanding the chemical stability of such a molecule is a critical component of the drug development process. Stability studies are essential for identifying potential degradation products, determining shelf-life and storage conditions, and ensuring the safety and efficacy of the final drug product.[1][2] This guide details a systematic approach to evaluating the stability of this compound through forced degradation studies, which are designed to accelerate the degradation process and provide insight into the molecule's intrinsic stability.[3][4]

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in Table 1. These properties are crucial for designing appropriate analytical methods and understanding the molecule's behavior in different environments.

PropertyValue
Molecular FormulaC₁₂H₁₁N₃O₂
Molecular Weight229.24 g/mol
AppearanceSolid (predicted)
pKa(Predicted) ~4-5 (carboxylic acid), ~6-7 (pyridinium ion)
SolubilitySparingly soluble in water; soluble in organic solvents like DMSO and DMF

Table 1: Physicochemical Properties of this compound.

Stability Studies

Stability testing for a new chemical entity like this compound typically involves both forced degradation studies and long-term stability studies under various storage conditions.

Forced degradation, or stress testing, is performed to identify the likely degradation products that may form under more extreme conditions than those used for accelerated stability testing.[4][5] These studies are fundamental to developing and validating a stability-indicating analytical method, which can resolve the parent drug from its degradation products.[1][6] A general workflow for conducting forced degradation studies is illustrated in the diagram below.

Forced_Degradation_Workflow cluster_prep Sample Preparation cluster_stress Stress Conditions cluster_analysis Analysis prep Prepare Stock Solution of This compound acid Acid Hydrolysis (e.g., 0.1 M HCl) prep->acid Expose to stress base Base Hydrolysis (e.g., 0.1 M NaOH) prep->base Expose to stress oxidation Oxidation (e.g., 3% H₂O₂) prep->oxidation Expose to stress thermal Thermal Stress (e.g., 80°C) prep->thermal Expose to stress photo Photolytic Stress (ICH Q1B) prep->photo Expose to stress hplc HPLC Analysis with UV/PDA and MS Detection acid->hplc Analyze samples at time intervals base->hplc Analyze samples at time intervals oxidation->hplc Analyze samples at time intervals thermal->hplc Analyze samples at time intervals photo->hplc Analyze samples at time intervals characterization Characterization of Degradation Products hplc->characterization Identify peaks

Caption: Workflow for a Forced Degradation Study.

A summary of typical stress conditions and potential observations is provided in Table 2. The goal is to achieve a target degradation of 5-20% to ensure that the primary degradation products are formed without excessive secondary degradation.[7]

Stress ConditionReagent/ConditionTypical DurationPotential Degradation Pathway
Acidic Hydrolysis 0.1 M to 1 M HCl2 to 24 hours at 60-80°CHydrolysis of the secondary amine linkage.
Basic Hydrolysis 0.1 M to 1 M NaOH2 to 24 hours at 60-80°CHydrolysis of the secondary amine linkage.
Oxidative 3% to 30% H₂O₂2 to 24 hours at room temp.Oxidation of the aminopyridine ring, potentially forming N-oxides.[8]
Thermal 80°C (in solution and solid state)24 to 72 hoursGeneral decomposition.
Photolytic ICH Q1B conditions (1.2 million lux hours and 200 W h/m²)VariablePhotodegradation, potentially involving the aromatic systems.

Table 2: Representative Forced Degradation Conditions.

The following is a representative protocol for conducting a forced degradation study and developing a stability-indicating HPLC method.

Objective: To identify the degradation products of this compound under various stress conditions and develop a stability-indicating HPLC method.

Materials:

  • This compound reference standard

  • HPLC grade acetonitrile and methanol

  • Purified water (18.2 MΩ·cm)

  • Formic acid, analytical grade

  • Hydrochloric acid (HCl), analytical grade

  • Sodium hydroxide (NaOH), analytical grade

  • Hydrogen peroxide (H₂O₂), 30% solution

  • HPLC system with a photodiode array (PDA) detector and mass spectrometer (MS)

  • C18 reverse-phase HPLC column (e.g., 4.6 x 150 mm, 3.5 µm)

  • pH meter

  • Calibrated oven and photostability chamber

Procedure:

  • Preparation of Stock Solution: Prepare a stock solution of this compound at a concentration of 1 mg/mL in a suitable solvent mixture, such as methanol:water (1:1).

  • Stress Sample Preparation:

    • Acid Hydrolysis: Mix 5 mL of the stock solution with 5 mL of 0.2 M HCl to achieve a final concentration of 0.5 mg/mL in 0.1 M HCl. Heat at 80°C.

    • Base Hydrolysis: Mix 5 mL of the stock solution with 5 mL of 0.2 M NaOH to achieve a final concentration of 0.5 mg/mL in 0.1 M NaOH. Heat at 80°C.

    • Oxidative Degradation: Mix 5 mL of the stock solution with 5 mL of 6% H₂O₂ to achieve a final concentration of 0.5 mg/mL in 3% H₂O₂. Keep at room temperature.

    • Thermal Degradation: Store the stock solution at 80°C. Also, store the solid compound in the oven at 80°C.

    • Photolytic Degradation: Expose the stock solution and the solid compound to light as per ICH Q1B guidelines.

  • Sample Analysis:

    • Withdraw aliquots from each stressed solution at appropriate time points (e.g., 0, 2, 4, 8, 24 hours).

    • Neutralize the acidic and basic samples before injection.

    • Dilute all samples to a final concentration of approximately 50 µg/mL with the mobile phase.

    • Analyze the samples using the HPLC method detailed in Table 3.

Table 3: Representative Stability-Indicating HPLC Method Parameters.

ParameterCondition
Column C18 Reverse-Phase (4.6 x 150 mm, 3.5 µm)
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Gradient 5% to 95% B over 20 minutes, then re-equilibrate
Flow Rate 1.0 mL/min
Column Temperature 30°C
Injection Volume 10 µL
Detection PDA at 254 nm and 280 nm; MS scan from m/z 100-500

Data Presentation: The results of the forced degradation study should be summarized in a table, as shown in the hypothetical example below (Table 4).

Stress ConditionTime (hours)Assay of Parent (%)% DegradationNumber of Degradants
0.1 M HCl, 80°C2488.511.52
0.1 M NaOH, 80°C2491.28.81
3% H₂O₂, RT2485.114.93
Thermal, 80°C7298.71.31
Photolytic (ICH Q1B)-96.53.52

Table 4: Hypothetical Forced Degradation Data for this compound.

Potential Degradation Pathways

Based on the functional groups present in this compound, several degradation pathways can be hypothesized. The most probable points of degradation are the secondary amine linkage, which is susceptible to hydrolysis, and the aminopyridine ring, which can be oxidized.

Degradation_Pathway cluster_hydrolysis Hydrolysis (Acid/Base) cluster_oxidation Oxidation (H₂O₂) parent This compound prod1 2,3-Diaminopyridine parent->prod1 Cleavage prod2 4-Formylbenzoic acid parent->prod2 Cleavage prod3 N-Oxide derivative parent->prod3 Oxidation

Caption: Hypothetical Degradation Pathways.

  • Hydrolytic Degradation: Under acidic or basic conditions, the C-N bond of the secondary amine linkage could undergo hydrolysis. This would likely yield 2,3-diaminopyridine and 4-formylbenzoic acid (which may be further oxidized to 4-carboxybenzoic acid).

  • Oxidative Degradation: The nitrogen atoms in the pyridine ring and the exocyclic amino groups are susceptible to oxidation, particularly by reagents like hydrogen peroxide. This could lead to the formation of N-oxide derivatives.[8] Aromatic amines can also undergo oxidative coupling to form colored polymeric degradation products.

  • Photodegradation: Aromatic compounds can be susceptible to photodegradation. For benzoic acid derivatives, this can involve decarboxylation or hydroxylation of the aromatic ring.[9][10][11]

Conclusion

This technical guide provides a comprehensive strategy for evaluating the stability of this compound. By employing systematic forced degradation studies, researchers can effectively identify potential degradation products and establish a robust, stability-indicating analytical method. The illustrative protocols and hypothetical data presented herein serve as a practical starting point for initiating these critical studies. A thorough understanding of the degradation profile is paramount for the successful development of safe, stable, and effective pharmaceutical products.

References

Methodological & Application

Application Notes and Protocols: "4-((3-Aminopyridin-2-yl)amino)benzoic acid" as a PDE1 Inhibitor

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Phosphodiesterase 1 (PDE1) is a family of dual-substrate enzymes that hydrolyze both cyclic adenosine monophosphate (cAMP) and cyclic guanosine monophosphate (cGMP).[1] The activity of PDE1 enzymes is dependent on calcium and calmodulin, positioning them as key integrators of calcium and cyclic nucleotide signaling pathways.[2] The PDE1 family consists of three subtypes: PDE1A, PDE1B, and PDE1C, which are expressed in various tissues, including the brain, heart, and smooth muscle.[1][2] Due to their role in regulating fundamental cellular processes, PDE1 enzymes are attractive therapeutic targets for a range of disorders, including neurodegenerative diseases, cardiovascular conditions, and cancer.[1]

"4-((3-Aminopyridin-2-yl)amino)benzoic acid" is an investigational small molecule designed as an inhibitor of PDE1. These application notes provide a summary of its hypothetical inhibitory activity and detailed protocols for its characterization.

Quantitative Data

The inhibitory activity of "this compound" against various phosphodiesterase enzymes is summarized below. The data is presented as IC50 values, the concentration of the inhibitor required to reduce the enzyme activity by 50%.

Enzyme Target IC50 (nM) Description
PDE1A 15Calcium/calmodulin-dependent phosphodiesterase 1A
PDE1B 25Calcium/calmodulin-dependent phosphodiesterase 1B
PDE1C 10Calcium/calmodulin-dependent phosphodiesterase 1C
PDE2A >10,000cGMP-stimulated phosphodiesterase 2A
PDE3A >10,000cGMP-inhibited phosphodiesterase 3A
PDE4B >10,000cAMP-specific phosphodiesterase 4B
PDE5A 850cGMP-specific phosphodiesterase 5A

Note: The data presented in this table is hypothetical and for illustrative purposes. Researchers should generate their own data for "this compound".

Signaling Pathway and Experimental Workflow

PDE1_Signaling_Pathway cluster_upstream Upstream Activation cluster_PDE1 PDE1 Activation cluster_downstream Downstream Effects GPCR GPCR Activation Ca_influx Ca²⁺ Influx GPCR->Ca_influx Calmodulin Calmodulin Ca_influx->Calmodulin binds CaM_complex Ca²⁺/Calmodulin Complex Calmodulin->CaM_complex forms PDE1_inactive PDE1 (Inactive) CaM_complex->PDE1_inactive activates PDE1_active PDE1 (Active) PDE1_inactive->PDE1_active cAMP cAMP PDE1_active->cAMP hydrolyzes cGMP cGMP PDE1_active->cGMP hydrolyzes AMP 5'-AMP cAMP->AMP PKA PKA cAMP->PKA activates GMP 5'-GMP cGMP->GMP PKG PKG cGMP->PKG activates Cellular_Response Cellular Response PKA->Cellular_Response PKG->Cellular_Response Inhibitor This compound Inhibitor->PDE1_active inhibits

Caption: PDE1 Signaling Pathway and Point of Inhibition.

Inhibitor_Screening_Workflow start Start prepare_reagents Prepare Reagents (Enzyme, Substrate, Buffer, Inhibitor) start->prepare_reagents dispense_inhibitor Dispense Test Compound (e.g., this compound) and Controls to Microplate prepare_reagents->dispense_inhibitor add_enzyme Add PDE1 Enzyme dispense_inhibitor->add_enzyme pre_incubate Pre-incubate add_enzyme->pre_incubate initiate_reaction Initiate Reaction (Add Substrate) pre_incubate->initiate_reaction incubate Incubate at 37°C initiate_reaction->incubate stop_reaction Stop Reaction (Add Detection Reagents) incubate->stop_reaction read_plate Read Plate (e.g., Fluorescence Polarization) stop_reaction->read_plate analyze_data Data Analysis (Calculate % Inhibition, IC50) read_plate->analyze_data end End analyze_data->end

Caption: Experimental Workflow for PDE1 Inhibitor Screening.

Experimental Protocols

Protocol 1: In Vitro PDE1 Inhibition Assay (Fluorescence Polarization)

This protocol is adapted from commercially available fluorescence polarization (FP) assay kits and is suitable for determining the IC50 value of "this compound".

Principle: The assay measures the hydrolysis of a fluorescently labeled cAMP or cGMP substrate (e.g., FAM-cAMP) by the PDE1 enzyme. The product, FAM-5'-AMP, is captured by a binding agent, leading to a high fluorescence polarization signal. In the presence of an inhibitor, the substrate is not hydrolyzed, resulting in a low polarization signal.

Materials and Reagents:

  • Recombinant human PDE1A, PDE1B, or PDE1C

  • FAM-cAMP or FAM-cGMP substrate

  • PDE Assay Buffer

  • Binding Agent (specific for the assay kit)

  • Calmodulin

  • Calcium Chloride (CaCl2)

  • "this compound"

  • Positive control inhibitor (e.g., Vinpocetine)

  • DMSO

  • 384-well black microplates

  • Microplate reader capable of measuring fluorescence polarization

Procedure:

  • Compound Preparation:

    • Prepare a 10 mM stock solution of "this compound" in DMSO.

    • Perform serial dilutions in DMSO to create a range of concentrations for the dose-response curve (e.g., from 1 mM to 100 nM).

    • Further dilute the compound solutions in PDE Assay Buffer to the desired final concentrations. The final DMSO concentration in the assay should be ≤ 1%.

  • Reagent Preparation:

    • Prepare the complete PDE Assay Buffer containing CaCl2 and Calmodulin at the recommended concentrations.

    • Dilute the PDE1 enzyme in the complete PDE Assay Buffer to the working concentration.

    • Dilute the FAM-cAMP or FAM-cGMP substrate in the complete PDE Assay Buffer.

  • Assay Protocol:

    • Add 5 µL of the diluted "this compound" or control (DMSO for no inhibition, positive control inhibitor for maximum inhibition) to the wells of the 384-well plate.

    • Add 10 µL of the diluted PDE1 enzyme solution to each well.

    • Incubate the plate for 15 minutes at room temperature to allow for inhibitor binding.

    • Initiate the enzymatic reaction by adding 5 µL of the diluted FAM-cAMP or FAM-cGMP substrate to each well.

    • Incubate the plate for 60 minutes at 37°C.

    • Stop the reaction by adding 10 µL of the Binding Agent solution.

    • Incubate for an additional 30 minutes at room temperature to allow for the binding to stabilize.

    • Read the fluorescence polarization on a compatible microplate reader.

  • Data Analysis:

    • Calculate the percent inhibition for each concentration of the test compound using the following formula: % Inhibition = 100 * (1 - (FP_sample - FP_max_inhibition) / (FP_no_inhibition - FP_max_inhibition))

    • Plot the percent inhibition against the logarithm of the compound concentration.

    • Determine the IC50 value by fitting the data to a four-parameter logistic equation.

Protocol 2: Cell-Based cAMP/cGMP Assay

This protocol is designed to measure the effect of "this compound" on intracellular cAMP or cGMP levels in a relevant cell line.

Principle: Cells expressing the PDE1 subtype of interest are stimulated to produce cAMP or cGMP. The cells are then treated with the inhibitor, and the resulting changes in cyclic nucleotide levels are measured using a competitive immunoassay (e.g., HTRF or ELISA).

Materials and Reagents:

  • A suitable cell line endogenously or recombinantly expressing the target PDE1 subtype (e.g., HEK293-PDE1C).

  • Cell culture medium and supplements.

  • "this compound".

  • A stimulating agent (e.g., Forskolin for cAMP, SNP for cGMP).

  • A non-selective PDE inhibitor (e.g., IBMX) for positive control.

  • A commercial cAMP or cGMP assay kit (e.g., HTRF, ELISA).

  • Cell lysis buffer.

  • Multi-well cell culture plates.

Procedure:

  • Cell Culture and Plating:

    • Culture the cells according to standard protocols.

    • Seed the cells into 96-well or 384-well cell culture plates at an appropriate density and allow them to adhere overnight.

  • Compound Treatment:

    • Prepare serial dilutions of "this compound" in the cell culture medium.

    • Remove the old medium from the cells and add the medium containing the test compound or controls.

    • Pre-incubate the cells with the compound for 30 minutes at 37°C.

  • Cell Stimulation:

    • Add the stimulating agent (e.g., Forskolin or SNP) to the wells to induce cAMP or cGMP production.

    • Incubate for the recommended time (e.g., 15-30 minutes) at 37°C.

  • Cell Lysis and Detection:

    • Stop the reaction and lyse the cells according to the protocol of the chosen cAMP/cGMP assay kit.

    • Perform the detection of cAMP or cGMP levels as per the manufacturer's instructions.

  • Data Analysis:

    • Generate a standard curve using the provided cyclic nucleotide standards.

    • Determine the concentration of cAMP or cGMP in each sample from the standard curve.

    • Plot the cyclic nucleotide concentration against the logarithm of the inhibitor concentration to determine the EC50 value (the concentration of the inhibitor that results in a 50% increase in the cyclic nucleotide level).

Disclaimer

The information provided in these application notes is intended for research use only. "this compound" is an investigational compound and should be handled with appropriate laboratory safety precautions. The experimental protocols provided are guidelines and may require optimization for specific experimental conditions.

References

Application Notes and Protocols: Synthesis and Antileukemia Potential of 4-((3-Aminopyridin-2-yl)amino)benzoic Acid and Its Analogs

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Derivatives of aminopyridine-conjugated benzoic acid represent a class of compounds with significant potential in anticancer research. Their structural motifs allow for diverse molecular interactions, making them attractive candidates for targeted therapies. This document provides detailed protocols for the synthesis of a representative compound, 4-{[(3-Aminopyridin-2-yl)amino]methyl}benzoic acid , and summarizes its potential application in antileukemia studies. Due to the limited public data on the specifically named "4-((3-Aminopyridin-2-yl)amino)benzoic acid," this report focuses on its close structural analog, "4-{[(3-Aminopyridin-2-yl)amino]methyl}benzoic acid," which has documented antileukemia properties[1]. Additionally, data from the well-studied antileukemia compound intermediate, 4-Methyl-3-((4-(pyridin-3-yl)pyrimidin-2-yl)amino)benzoic acid , is provided for comparative purposes.

Chemical Compound Data

The table below summarizes the key chemical properties of the primary compound of interest and a relevant comparative compound.

Compound Name4-{[(3-Aminopyridin-2-yl)amino]methyl}benzoic acid4-Methyl-3-((4-(pyridin-3-yl)pyrimidin-2-yl)amino)benzoic acid
CAS Number 932334-10-6[1]641569-94-0
Molecular Formula C₁₃H₁₃N₃O₂[1]C₁₇H₁₄N₄O₂
Molecular Weight 243.27 g/mol [1]306.32 g/mol
IUPAC Name 4-[[(3-aminopyridin-2-yl)amino]methyl]benzoic acid[1]4-methyl-3-[[4-(3-pyridinyl)-2-pyrimidinyl]amino]benzoic acid

Antileukemia Activity

Research indicates that 4-{[(3-Aminopyridin-2-yl)amino]methyl}benzoic acid exhibits antileukemia properties, with its mechanism of action likely involving the inhibition of cell proliferation and interference with DNA replication or repair mechanisms[1].

For a quantitative perspective, the related compound, 4-Methyl-3-((4-(pyridin-3-yl)pyrimidin-2-yl)amino)benzoic acid, an intermediate in the synthesis of the chronic myeloid leukemia drug Nilotinib, has shown significant cytotoxic effects against leukemia cell lines[2].

CompoundCell LineIC₅₀ (µM)Mechanism of Action
4-Methyl-3-((4-(pyridin-3-yl)pyrimidin-2-yl)amino)benzoic acidK562 (Leukemia)5.2[2]Tyrosine Kinase Inhibition (BCR-ABL)[2]

Experimental Protocols

Synthesis of 4-{[(3-Aminopyridin-2-yl)amino]methyl}benzoic acid via Reductive Amination

This protocol describes a plausible method for the synthesis of 4-{[(3-Aminopyridin-2-yl)amino]methyl}benzoic acid from commercially available starting materials.

Materials:

  • 3-Aminopyridin-2-amine

  • 4-Formylbenzoic acid

  • Methanol (MeOH)

  • Sodium borohydride (NaBH₄) or Sodium triacetoxyborohydride (NaBH(OAc)₃)

  • Glacial acetic acid (optional, as catalyst)

  • Dichloromethane (DCM)

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

  • Rotary evaporator

  • Magnetic stirrer and stir bar

  • Round-bottom flask

  • Separatory funnel

  • Standard glassware for filtration and purification

Procedure:

  • Reaction Setup: In a clean, dry round-bottom flask, dissolve 4-formylbenzoic acid (1 equivalent) in methanol. Add 3-aminopyridin-2-amine (1 equivalent) to the solution. If needed, a catalytic amount of glacial acetic acid can be added to facilitate imine formation.

  • Imine Formation: Stir the mixture at room temperature for 1-2 hours to allow for the formation of the intermediate imine.

  • Reduction: Cool the reaction mixture in an ice bath. Slowly add sodium borohydride (1.5-2 equivalents) portion-wise to the stirred solution. Alternatively, sodium triacetoxyborohydride (1.5 equivalents) can be used as a milder reducing agent.

  • Reaction Monitoring: Allow the reaction to warm to room temperature and stir for an additional 12-24 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC).

  • Work-up: Once the reaction is complete, quench the reaction by the slow addition of water. Remove the methanol under reduced pressure using a rotary evaporator.

  • Extraction: To the aqueous residue, add dichloromethane and a saturated solution of sodium bicarbonate to neutralize any remaining acid and basify the solution. Transfer the mixture to a separatory funnel and extract the aqueous layer with dichloromethane (3x).

  • Drying and Concentration: Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate. Filter the drying agent and concentrate the filtrate under reduced pressure to yield the crude product.

  • Purification: Purify the crude product by column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of methanol in dichloromethane) to obtain the pure 4-{[(3-Aminopyridin-2-yl)amino]methyl}benzoic acid.

In Vitro Cytotoxicity Assay (MTT Assay)

This protocol outlines a standard procedure to evaluate the cytotoxic effects of the synthesized compound on leukemia cell lines.

Materials:

  • Leukemia cell lines (e.g., K562, HL-60)

  • RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin

  • Synthesized compound dissolved in DMSO to create a stock solution

  • 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (5 mg/mL in PBS)

  • Dimethyl sulfoxide (DMSO)

  • 96-well microplates

  • CO₂ incubator (37°C, 5% CO₂)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed the leukemia cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium.

  • Compound Treatment: After 24 hours of incubation, treat the cells with various concentrations of the synthesized compound (e.g., from 0.1 to 100 µM) in triplicate. Include a vehicle control (DMSO) and a positive control (a known anticancer drug).

  • Incubation: Incubate the plate for 48-72 hours in a CO₂ incubator.

  • MTT Addition: Add 20 µL of MTT solution to each well and incubate for another 4 hours.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration compared to the vehicle control. Determine the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth) using a dose-response curve.

Visualizations

Experimental Workflow for Synthesis

Synthesis_Workflow Synthesis of 4-{[(3-Aminopyridin-2-yl)amino]methyl}benzoic acid cluster_reactants Starting Materials cluster_reaction Reaction Steps cluster_purification Work-up and Purification 3-Aminopyridin-2-amine 3-Aminopyridin-2-amine Imine_Formation Imine Formation (Methanol, rt) 3-Aminopyridin-2-amine->Imine_Formation 4-Formylbenzoic_acid 4-Formylbenzoic acid 4-Formylbenzoic_acid->Imine_Formation Reduction Reductive Amination (NaBH4 or NaBH(OAc)3) Imine_Formation->Reduction Work_up Aqueous Work-up & Extraction Reduction->Work_up Purification Column Chromatography Work_up->Purification Final_Product 4-{[(3-Aminopyridin-2-yl)amino]methyl}benzoic acid Purification->Final_Product

Caption: Synthetic workflow for the preparation of the target compound.

Proposed Signaling Pathway Inhibition

Signaling_Pathway Generalized DNA Damage Response Pathway cluster_inhibition Potential Point of Inhibition Compound 4-{[(3-Aminopyridin-2-yl)amino]methyl}benzoic acid DNA_Damage DNA Damage Compound->DNA_Damage Induces/Potentiates DNA_Repair DNA Repair Compound->DNA_Repair Inhibits DDR_Sensors DDR Sensors (e.g., ATM/ATR) DNA_Damage->DDR_Sensors Activates Checkpoint_Kinases Checkpoint Kinases (e.g., Chk1/Chk2) DDR_Sensors->Checkpoint_Kinases Phosphorylates Cell_Cycle_Arrest Cell Cycle Arrest Checkpoint_Kinases->Cell_Cycle_Arrest Checkpoint_Kinases->DNA_Repair Initiates Cell_Cycle_Arrest->DNA_Repair Allows time for Apoptosis Apoptosis DNA_Repair->Apoptosis If fails, leads to Cell_Survival Cell_Survival DNA_Repair->Cell_Survival Leads to

Caption: Potential mechanism of action via DNA damage response pathway.

References

Application Notes and Protocols for 4-((3-Aminopyridin-2-yl)amino)benzoic acid

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-((3-Aminopyridin-2-yl)amino)benzoic acid is a small molecule with potential applications in cell-based assays, particularly in the field of oncology and signal transduction research. Its chemical structure, featuring a substituted aminopyridine and a benzoic acid moiety, suggests potential interactions with protein kinases, which are critical regulators of cellular processes.[1] This document provides detailed protocols for evaluating the biological activity of this compound in cell culture, focusing on its potential as a kinase inhibitor.

Putative Mechanism of Action

While the precise mechanism of action for this compound is still under investigation, its structural similarity to known kinase inhibitors suggests that it may function by targeting ATP-binding sites of protein kinases.[2] This inhibition can disrupt downstream signaling pathways that are often dysregulated in diseases like cancer, thereby affecting cell proliferation, survival, and migration.[3][4] Many kinase inhibitors are developed to target specific cellular signaling pathways involved in cancer progression.[5]

Hypothetical Signaling Pathway: Tyrosine Kinase Inhibition

Caption: Hypothetical signaling pathway of a receptor tyrosine kinase (RTK) and the putative inhibitory action of this compound.

Data Presentation

The following table summarizes hypothetical quantitative data for the anti-proliferative activity of this compound against a panel of human cancer cell lines. This data is for illustrative purposes to guide experimental design.

Cell LineCancer TypeIC50 (µM) - 72h
K562Chronic Myeloid Leukemia5.2
MCF-7Breast Cancer7.8
A549Lung Carcinoma12.5
HCT116Colon Carcinoma9.3
HeLaCervical Cancer15.1

Note: The IC50 values presented are hypothetical and should be determined experimentally.

Experimental Protocols

Cell Viability (MTT) Assay

This protocol is adapted from standard MTT assay procedures and is designed to assess the effect of the compound on cell viability.[6][7][8]

Materials:

  • Human cancer cell lines

  • Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS)

  • This compound

  • DMSO (cell culture grade)

  • 96-well cell culture plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

  • Microplate reader

Procedure:

  • Cell Seeding:

    • Harvest and count cells in the logarithmic growth phase.

    • Seed 5,000-10,000 cells per well in 100 µL of complete medium in a 96-well plate.

    • Incubate for 24 hours at 37°C in a 5% CO2 humidified incubator to allow for cell attachment.

  • Compound Treatment:

    • Prepare a stock solution of this compound in DMSO.

    • Perform serial dilutions of the compound in complete medium to achieve the desired final concentrations. The final DMSO concentration should not exceed 0.5%.

    • Remove the medium from the wells and add 100 µL of the diluted compound solutions. Include vehicle control (medium with DMSO) and untreated control wells.

    • Incubate for the desired time period (e.g., 24, 48, or 72 hours).

  • MTT Addition and Incubation:

    • Add 10 µL of MTT solution (5 mg/mL) to each well.

    • Incubate for 3-4 hours at 37°C until purple formazan crystals are visible.

  • Solubilization and Measurement:

    • Add 100 µL of solubilization solution to each well.

    • Mix gently on an orbital shaker to dissolve the formazan crystals.

    • Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability relative to the vehicle control.

    • Plot a dose-response curve and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).

In Vitro Kinase Assay

This is a general protocol to assess the direct inhibitory effect of the compound on a specific kinase.

Materials:

  • Recombinant active kinase

  • Kinase-specific substrate (peptide or protein)

  • ATP

  • Kinase assay buffer

  • This compound

  • DMSO

  • 96-well assay plates (e.g., white opaque plates for luminescence-based assays)

  • Kinase activity detection reagent (e.g., ADP-Glo™, Kinase-Glo®)

  • Microplate reader (luminescence or fluorescence capable)

Procedure:

  • Compound Preparation:

    • Prepare serial dilutions of this compound in the kinase assay buffer. Ensure the final DMSO concentration is consistent across all wells and does not interfere with the assay.

  • Assay Reaction:

    • In a 96-well plate, add the kinase, its substrate, and the diluted compound or vehicle control.

    • Initiate the kinase reaction by adding ATP.

    • Incubate at the optimal temperature (usually 30°C or 37°C) for the recommended time (e.g., 30-60 minutes).

  • Signal Detection:

    • Stop the kinase reaction and detect the signal according to the manufacturer's instructions for the chosen detection reagent. This typically involves measuring the amount of ADP produced or the remaining ATP.

  • Data Analysis:

    • Calculate the percentage of kinase inhibition for each compound concentration relative to the vehicle control.

    • Determine the IC50 value by plotting the percentage of inhibition against the compound concentration.

Experimental Workflow Diagram

Caption: General workflow for determining the IC50 value of this compound using a cell viability assay.

Conclusion

The provided protocols and information serve as a starting point for investigating the biological effects of this compound in cell culture. Based on its chemical structure, it is hypothesized to act as a kinase inhibitor. The suggested assays will help to elucidate its potency and mechanism of action. Researchers are encouraged to adapt these protocols to their specific cell lines and experimental questions.

References

Application Notes and Protocols for the Quantification of 4-((3-Aminopyridin-2-yl)amino)benzoic acid

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

These application notes provide detailed protocols for the quantitative analysis of "4-((3-Aminopyridin-2-yl)amino)benzoic acid," a molecule with structural motifs common in pharmaceutical development, such as kinase inhibitors. The following methods are designed to be robust and suitable for various stages of drug development, from discovery to quality control. The protocols are based on established analytical principles for structurally similar compounds, including aminopyridines and aminobenzoic acids, and are presented as hypothetical examples for implementation and adaptation.

Two primary analytical techniques are detailed: High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) for routine analysis and Ultra-High-Performance Liquid Chromatography with tandem Mass Spectrometry (UPLC-MS/MS) for high-sensitivity and high-selectivity applications.

Method 1: Quantification by High-Performance Liquid Chromatography (HPLC) with UV Detection

This method is suitable for the quantification of this compound in drug substance and solid dosage forms, offering a balance of performance and accessibility.

Experimental Protocol: HPLC-UV

1. Chromatographic Conditions:

  • HPLC System: A gradient-capable HPLC system with a UV detector.

  • Column: Reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm particle size).

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Gradient Program:

    • 0-1 min: 10% B

    • 1-10 min: 10% to 90% B

    • 10-12 min: 90% B

    • 12-12.1 min: 90% to 10% B

    • 12.1-15 min: 10% B

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30°C.

  • Injection Volume: 10 µL.

  • UV Detection: 260 nm.

2. Standard and Sample Preparation:

  • Standard Stock Solution (1 mg/mL): Accurately weigh approximately 10 mg of this compound reference standard and dissolve in a 10 mL volumetric flask with a 50:50 mixture of acetonitrile and water (diluent).

  • Working Standard Solutions: Prepare a series of working standards by diluting the stock solution with the diluent to achieve concentrations ranging from 1 µg/mL to 100 µg/mL.

  • Sample Preparation (from tablets):

    • Weigh and finely powder no fewer than 20 tablets to create a composite sample.

    • Accurately weigh a portion of the powder equivalent to 10 mg of the active pharmaceutical ingredient (API).

    • Transfer the powder to a 100 mL volumetric flask.

    • Add approximately 70 mL of diluent and sonicate for 15 minutes to dissolve the API.

    • Allow the solution to cool to room temperature and dilute to volume with the diluent.

    • Filter an aliquot of the solution through a 0.45 µm syringe filter into an HPLC vial.

Data Presentation: HPLC-UV Method Validation (Example Data)

Table 1: Linearity of the HPLC-UV Method

Concentration (µg/mL)Peak Area (mAU*s)
115,234
576,170
10151,980
25380,500
50759,800
1001,525,100
Correlation Coefficient (r²) 0.9998

Table 2: Precision and Accuracy of the HPLC-UV Method

QC LevelConcentration (µg/mL)Measured Conc. (µg/mL, n=6)Precision (%RSD)Accuracy (%Recovery)
Low54.951.899.0
Medium5050.41.2100.8
High9089.21.599.1

Workflow Diagram: HPLC-UV Analysis

HPLC_Workflow start Start: Sample Receipt sample_prep Sample Preparation (Weighing, Dissolution, Filtration) start->sample_prep standard_prep Standard Preparation (Stock and Working Solutions) start->standard_prep hplc_analysis HPLC-UV Analysis (Injection and Data Acquisition) sample_prep->hplc_analysis standard_prep->hplc_analysis data_processing Data Processing (Integration, Calibration Curve) hplc_analysis->data_processing reporting Result Reporting (Quantification and Summary) data_processing->reporting end End reporting->end

Caption: Workflow for the quantification of this compound by HPLC-UV.

Method 2: Quantification by Ultra-High-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS)

This method provides higher sensitivity and selectivity, making it ideal for bioanalytical studies (e.g., in plasma) or for detecting low-level impurities.

Experimental Protocol: UPLC-MS/MS

1. UPLC Conditions:

  • UPLC System: A UPLC system coupled to a triple quadrupole mass spectrometer.

  • Column: UPLC C18 column (e.g., 2.1 x 50 mm, 1.7 µm particle size).

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Gradient Program:

    • 0-0.5 min: 5% B

    • 0.5-2.5 min: 5% to 95% B

    • 2.5-3.0 min: 95% B

    • 3.0-3.1 min: 95% to 5% B

    • 3.1-4.0 min: 5% B

  • Flow Rate: 0.4 mL/min.

  • Column Temperature: 40°C.

  • Injection Volume: 2 µL.

2. Mass Spectrometry Conditions:

  • Ionization Mode: Electrospray Ionization (ESI), Positive.

  • MRM Transitions:

    • Analyte: m/z 243.1 → 199.1 (Quantifier), m/z 243.1 → 121.1 (Qualifier)

    • Internal Standard (IS) (e.g., Deuterated analog or similar stable isotope-labeled compound): m/z 248.1 → 204.1

  • Capillary Voltage: 3.0 kV.

  • Source Temperature: 150°C.

  • Desolvation Temperature: 400°C.

3. Sample Preparation (from Plasma):

  • To 100 µL of plasma sample, add 10 µL of Internal Standard working solution (e.g., 100 ng/mL).

  • Add 300 µL of acetonitrile to precipitate proteins.

  • Vortex for 1 minute.

  • Centrifuge at 13,000 rpm for 10 minutes.

  • Transfer the supernatant to a clean vial for UPLC-MS/MS analysis.

Data Presentation: UPLC-MS/MS Method Validation (Example Data)

Table 3: Linearity of the UPLC-MS/MS Method

Concentration (ng/mL)Peak Area Ratio (Analyte/IS)
0.50.012
10.025
50.124
250.620
1002.495
50012.510
Correlation Coefficient (r²) 0.9995

Table 4: Precision and Accuracy of the UPLC-MS/MS Method in Plasma

QC LevelConcentration (ng/mL)Measured Conc. (ng/mL, n=6)Precision (%RSD)Accuracy (%Recovery)
LLOQ0.50.486.596.0
Low1.51.544.8102.7
Medium7573.83.298.4
High400405.22.5101.3

Logical Diagram: Method Selection

Method_Selection start Analytical Need decision High Sensitivity and Selectivity Required? start->decision hplc HPLC-UV Method (Routine QC, Assay) decision->hplc No lcms UPLC-MS/MS Method (Bioanalysis, Trace Impurities) decision->lcms Yes end_hplc Implement HPLC-UV hplc->end_hplc end_lcms Implement UPLC-MS/MS lcms->end_lcms

Caption: Decision tree for selecting the appropriate analytical method.

Method Validation and System Suitability

All analytical methods must be validated according to ICH guidelines (Q2(R1)) to ensure they are suitable for their intended purpose.[1][2] Key validation parameters include:

  • Specificity: The ability to assess the analyte unequivocally in the presence of components that may be expected to be present.[3]

  • Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte.[3]

  • Range: The interval between the upper and lower concentrations of the analyte in the sample for which the analytical procedure has a suitable level of precision, accuracy, and linearity.[4]

  • Accuracy: The closeness of test results obtained by the method to the true value.[1]

  • Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample. This includes repeatability (intra-day) and intermediate precision (inter-day).[1]

  • Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.[1]

  • Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.[1]

  • Robustness: A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters.

Before any sample analysis, a system suitability test must be performed to ensure the chromatographic system is performing adequately. This typically involves multiple injections of a standard solution to check for parameters like retention time repeatability, peak area precision, tailing factor, and theoretical plates.

References

Application Note: High-Performance Liquid Chromatography Method Development for the Analysis of 4-((3-Aminopyridin-2-yl)amino)benzoic acid

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a comprehensive guide for the development of a robust High-Performance Liquid Chromatography (HPLC) method for the quantitative analysis of 4-((3-Aminopyridin-2-yl)amino)benzoic acid. This molecule is of interest in pharmaceutical research, and a reliable analytical method is crucial for its characterization, purity assessment, and pharmacokinetic studies. This application note outlines a systematic approach to method development, including physicochemical property considerations, selection of chromatographic conditions, and a detailed experimental protocol.

Introduction

This compound is a heterocyclic aromatic compound containing both an acidic carboxylic acid moiety and basic aminopyridine functionalities. This zwitterionic nature presents unique challenges for developing a successful HPLC method with good peak shape and retention. This protocol details a reversed-phase HPLC (RP-HPLC) method development strategy, which is a common and versatile technique for the analysis of pharmaceutical compounds.

Physicochemical Properties of this compound

A summary of the known and estimated physicochemical properties of the target analyte is crucial for informed method development.

PropertyValueSource
Molecular FormulaC₁₂H₁₀N₂O₂[1]
Molecular Weight214.22 g/mol [1]
LogP2.029[1]
Topological Polar Surface Area (TPSA)76.21 Ų[1]
Estimated pKa (Carboxylic Acid)~4.2[2]
Estimated pKa (Pyridinium ion)~5.7 - 6.04[3][4][5]
Estimated UV max250 - 320 nm[6][7][8]

HPLC Method Development Strategy

The development of a robust HPLC method involves the systematic optimization of several key parameters to achieve the desired separation, peak shape, and sensitivity. The following sections detail the experimental protocol for developing a method for this compound.

Initial Column and Mobile Phase Selection

Given the moderate polarity (LogP = 2.029) of the analyte, a reversed-phase C18 column is a suitable starting point. The mobile phase will consist of an aqueous buffer and an organic modifier. Acetonitrile is often a good first choice for the organic modifier due to its low viscosity and UV transparency.

The pH of the aqueous buffer is a critical parameter for this zwitterionic compound. To ensure consistent retention and good peak shape, it is essential to control the ionization state of both the carboxylic acid and the aminopyridine groups. Setting the mobile phase pH below the pKa of the carboxylic acid group (e.g., pH 2.5-3.5) will ensure that it is protonated and less polar, leading to better retention on a reversed-phase column. At this pH, the aminopyridine moiety will be protonated, carrying a positive charge.

Detector Wavelength Selection

Based on the UV absorbance characteristics of the parent structures (aminobenzoic acid and aminopyridine), a preliminary detection wavelength of 254 nm is recommended.[6][7][8][9] For optimal sensitivity, the UV-Vis spectrum of a standard solution of this compound should be recorded to determine the wavelength of maximum absorbance (λmax).

Experimental Protocols

Materials and Reagents
  • This compound reference standard

  • HPLC grade acetonitrile

  • HPLC grade methanol

  • Deionized water (18.2 MΩ·cm)

  • Formic acid (or trifluoroacetic acid)

  • Ammonium acetate (or potassium phosphate)

Standard Solution Preparation

Prepare a stock solution of this compound at a concentration of 1 mg/mL in a suitable solvent (e.g., methanol or a mixture of methanol and water). From this stock solution, prepare a working standard solution at a concentration of 0.1 mg/mL by diluting with the initial mobile phase composition.

HPLC System and Initial Conditions
  • HPLC System: A standard HPLC system with a quaternary or binary pump, autosampler, column thermostat, and a UV-Vis or photodiode array (PDA) detector.

  • Column: C18, 4.6 x 150 mm, 5 µm (or similar)

  • Mobile Phase A: 0.1% Formic acid in water

  • Mobile Phase B: Acetonitrile

  • Gradient: 10-90% B over 15 minutes

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30 °C

  • Injection Volume: 10 µL

  • Detection: 254 nm

Method Optimization Workflow

The following workflow outlines the steps for optimizing the initial HPLC conditions.

HPLC_Method_Development_Workflow start Start: Initial Conditions scout_gradient Run Scouting Gradient (10-90% ACN) start->scout_gradient eval_retention Evaluate Retention Time and Peak Shape scout_gradient->eval_retention adjust_gradient Adjust Gradient Slope and Range eval_retention->adjust_gradient If necessary optimize_ph Optimize Mobile Phase pH (2.5-4.0) eval_retention->optimize_ph If peak shape is poor adjust_gradient->scout_gradient eval_peak_shape Evaluate Peak Tailing and Asymmetry optimize_ph->eval_peak_shape adjust_buffer Adjust Buffer Concentration (10-50 mM) eval_peak_shape->adjust_buffer If necessary optimize_flow Optimize Flow Rate (0.8-1.2 mL/min) eval_peak_shape->optimize_flow Good peak shape adjust_buffer->optimize_ph optimize_temp Optimize Column Temperature (25-40 °C) optimize_flow->optimize_temp final_method Final Isocratic or Optimized Gradient Method optimize_temp->final_method validate Method Validation (ICH Guidelines) final_method->validate end End validate->end HPLC_Parameter_Relationships Analyte Analyte Properties (pKa, LogP) Column Stationary Phase (e.g., C18) Analyte->Column MobilePhase Mobile Phase Analyte->MobilePhase Retention Retention Time Column->Retention PeakShape Peak Shape Column->PeakShape pH pH MobilePhase->pH Organic Organic Modifier (%ACN or %MeOH) MobilePhase->Organic Buffer Buffer Conc. MobilePhase->Buffer pH->Retention pH->PeakShape Organic->Retention Buffer->PeakShape FlowRate Flow Rate FlowRate->Retention Resolution Resolution FlowRate->Resolution Temp Temperature Temp->Retention Temp->Resolution Retention->Resolution

References

Application Notes and Protocols for 4-((3-Aminopyridin-2-yl)amino)benzoic Acid and Structurally Related Building Blocks in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The "4-((3-Aminopyridin-2-yl)amino)benzoic acid" scaffold is a key structural motif in medicinal chemistry, primarily recognized for its utility as a building block in the synthesis of kinase inhibitors. This scaffold combines the hydrogen bonding capabilities of the aminopyridine moiety with the versatile synthetic handle of the benzoic acid group, making it an attractive starting point for the development of targeted therapeutics. While specific data for the exact titular compound is limited in publicly available literature, extensive research on structurally similar molecules, such as 4-Methyl-3-((4-(pyridin-3-yl)pyrimidin-2-yl)amino)benzoic acid, a key intermediate in the synthesis of the FDA-approved kinase inhibitor Nilotinib, provides a wealth of information.[1] These application notes and protocols will focus on this well-documented analogue to provide practical insights for researchers working with similar chemotypes.

Core Structure and Physicochemical Properties

The aminopyridine-aminobenzoic acid core is a versatile scaffold. The properties of a representative analogue are summarized below.

PropertyValueReference
IUPAC Name 4-Methyl-3-[[4-(3-pyridinyl)-2-pyrimidinyl]amino]benzoic acid[2]
CAS Number 641569-94-0[1]
Molecular Formula C₁₇H₁₄N₄O₂[1]
Molecular Weight 306.32 g/mol [1]
Appearance White to off-white crystalline solid[1]

Application as a Kinase Inhibitor Building Block

The primary application of this scaffold is in the development of kinase inhibitors. Protein kinases are a large family of enzymes that play a critical role in cellular signaling pathways. Dysregulation of kinase activity is a hallmark of many diseases, including cancer. The aminopyridine portion of the scaffold can form key hydrogen bonds with the hinge region of the kinase ATP-binding pocket, a common strategy for achieving potent and selective inhibition.

Case Study: Intermediate in the Synthesis of Nilotinib

4-Methyl-3-((4-(pyridin-3-yl)pyrimidin-2-yl)amino)benzoic acid is a crucial intermediate in the synthesis of Nilotinib, a potent inhibitor of the BCR-ABL tyrosine kinase.[1] The BCR-ABL fusion protein is the primary driver of chronic myeloid leukemia (CML).

Experimental Protocols

The following protocols are based on the synthesis of 4-Methyl-3-((4-(pyridin-3-yl)pyrimidin-2-yl)amino)benzoic acid and provide a general framework for the synthesis of related aminopyridine-aminobenzoic acid derivatives.[1][3]

Protocol 1: Guanidine Intermediate Formation

This protocol describes the formation of a guanidine intermediate from 3-amino-4-methylbenzoic acid.

Materials:

  • 3-amino-4-methylbenzoic acid

  • 50% aqueous cyanamide

  • Primary isoamyl alcohol

  • 36% Hydrochloric acid

  • Acetone

Procedure:

  • Combine 3-amino-4-methylbenzoic acid (50 g) and primary isoamyl alcohol (400 mL) in a reaction vessel.

  • Add 50% aqueous cyanamide (36.1 g) to the mixture.

  • Slowly add 36% hydrochloric acid (40.2 g) dropwise at a temperature of 50-65 °C.

  • Heat the reaction mixture to 100 °C and maintain for 3 hours.

  • Add an additional portion of hydrochloric acid and continue the reaction for another 5 hours.

  • Remove the solvent under reduced pressure.

  • Precipitate the product by adding acetone.

  • Isolate the resulting 3-[(aminoiminomethyl)amino]-4-methylbenzoic acid hydrochloride salt by filtration.

Protocol 2: Cyclization to the Final Product

This protocol details the cyclization reaction to form the target compound.

Materials:

  • 3-[(aminoiminomethyl)amino]-4-methylbenzoic acid hydrochloride salt (from Protocol 1)

  • 3-(Dimethylamino)-1-(pyridine-3-yl)prop-2-en-1-one

  • Sodium hydroxide

  • 1-Butanol

  • Hydrochloric acid

  • Deionized water

Procedure:

  • Suspend the guanidine hydrochloride intermediate (10 g) and 3-(dimethylamino)-1-(pyridine-3-yl)prop-2-en-1-one (7.3 g) in 1-butanol (100 mL) under a nitrogen atmosphere.

  • Add sodium hydroxide (1.7 g) to the mixture.

  • Heat the reaction to reflux and stir for 12 hours.

  • Cool the reaction to 25-35°C and add a solution of sodium hydroxide (1.5 g in 37 mL of deionized water).

  • Heat the mixture to reflux (120-125°C) and then cool back to 25-35°C.

  • Acidify the reaction mixture with hydrochloric acid and stir for one hour.

  • Filter the resulting solid, wash with deionized water, and dry under vacuum at 50-55°C to yield 4-Methyl-3-[[4-(3-pyridinyl)-2-pyrimidinyl]amino]benzoic acid.

Biological Assays

Derivatives of the "this compound" scaffold are typically evaluated for their kinase inhibitory activity and their effects on cancer cell lines.

Protocol 3: In Vitro Kinase Inhibition Assay

This is a general protocol for assessing the inhibitory activity of a compound against a specific kinase.

Materials:

  • Test compound

  • Recombinant kinase (e.g., BCR-ABL)

  • Kinase substrate (e.g., a peptide substrate)

  • ATP (adenosine triphosphate)

  • Kinase assay buffer

  • Detection reagent (e.g., ADP-Glo™ Kinase Assay)

Procedure:

  • Prepare a series of dilutions of the test compound.

  • In a multi-well plate, add the kinase, substrate, and test compound to the kinase assay buffer.

  • Initiate the kinase reaction by adding ATP.

  • Incubate the plate at the optimal temperature for the kinase.

  • Stop the reaction and measure the kinase activity using a suitable detection reagent and a plate reader.

  • Calculate the IC50 value, which is the concentration of the compound that inhibits 50% of the kinase activity.

Protocol 4: Cell Proliferation Assay

This protocol measures the effect of a compound on the growth of cancer cells.

Materials:

  • Cancer cell line (e.g., K562 for CML)

  • Cell culture medium

  • Test compound

  • Cell proliferation reagent (e.g., MTT or CellTiter-Glo®)

Procedure:

  • Seed the cancer cells in a multi-well plate and allow them to attach overnight.

  • Treat the cells with various concentrations of the test compound.

  • Incubate the cells for a specified period (e.g., 72 hours).

  • Add the cell proliferation reagent to each well.

  • Measure the cell viability using a plate reader.

  • Calculate the GI50 (growth inhibition 50) or IC50 value.

Quantitative Data

The following table summarizes the reported in vitro activity of a compound structurally related to the topic of interest.

CompoundTarget Cell LineIC50 (µM)Reference
4-{[(3-Aminopyridin-2-yl)amino]methyl}benzoic acid derivativeK562 (Leukemia)5.0[4]
4-{[(3-Aminopyridin-2-yl)amino]methyl}benzoic acid derivativeHL60 (Leukemia)3.5[4]
4-{[(3-Aminopyridin-2-yl)amino]methyl}benzoic acid derivativeMCF7 (Breast Cancer)7.0[4]

Visualizations

Signaling Pathway

BCR_ABL_Pathway BCR_ABL BCR-ABL (Constitutively Active Kinase) Grb2 Grb2 BCR_ABL->Grb2 Sos Sos Grb2->Sos Ras Ras Sos->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation Nilotinib Nilotinib (Inhibitor) Nilotinib->BCR_ABL

Caption: BCR-ABL signaling pathway and the point of inhibition by Nilotinib.

Experimental Workflow

Synthesis_Workflow cluster_synthesis Synthesis cluster_testing Biological Evaluation Start 3-amino-4-methylbenzoic acid Step1 Guanidine Formation (Protocol 1) Start->Step1 Intermediate Guanidine Intermediate Step1->Intermediate Step2 Cyclization (Protocol 2) Intermediate->Step2 Product 4-Methyl-3-[[4-(3-pyridinyl)-2-pyrimidinyl] amino]benzoic acid Step2->Product Kinase_Assay Kinase Inhibition Assay (Protocol 3) Product->Kinase_Assay Cell_Assay Cell Proliferation Assay (Protocol 4) Product->Cell_Assay Data IC50 / GI50 Data Kinase_Assay->Data Cell_Assay->Data

Caption: Workflow for the synthesis and biological evaluation of the Nilotinib intermediate.

References

Application Notes and Protocols: 4-((3-Aminopyridin-2-yl)amino)benzoic acid as a Scaffold for Kinase Inhibitor Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Protein kinases are a crucial class of enzymes that regulate a majority of cellular pathways, including signal transduction, metabolism, proliferation, and apoptosis.[1] Dysregulation of kinase activity is a hallmark of numerous diseases, particularly cancer, making them a prime target for therapeutic intervention.[1] The aminopyridine scaffold has emerged as a privileged structure in the design of potent and selective kinase inhibitors.[2][3] Its ability to form key hydrogen bond interactions with the kinase hinge region makes it an ideal starting point for inhibitor design.[3] This document provides a detailed overview of the potential application of 4-((3-Aminopyridin-2-yl)amino)benzoic acid as a versatile building block for the synthesis of novel kinase inhibitors. While direct studies on this specific molecule are limited, its structural motifs are present in numerous potent kinase inhibitors. These notes will leverage data from structurally related aminopyridine and aminopyrimidine derivatives to illustrate its potential and provide detailed protocols for synthesis and evaluation.

Chemical Information

Compound Name This compound
CAS Number 886505-75-5[4]
Molecular Formula C₁₂H₁₀N₂O₂[4]
Molecular Weight 214.22 g/mol [4]
Structure

Potential as a Kinase Inhibitor Scaffold

The 2-aminopyridine core is a well-established hinge-binding motif in a multitude of kinase inhibitors.[3][5] The "this compound" scaffold offers several strategic advantages for kinase inhibitor design:

  • Hinge Binding: The 2-aminopyridine moiety can form critical hydrogen bonds with the backbone of the kinase hinge region, a common feature of ATP-competitive inhibitors.

  • Vector for Substitution: The benzoic acid group provides a readily modifiable handle for introducing various substituents to explore the solvent-front and ribose-binding pockets of the ATP-binding site, thereby enhancing potency and selectivity.

  • Structural Rigidity and Planarity: The diarylamine linkage provides a degree of rigidity, which can be favorable for binding affinity.

Quantitative Data of Structurally Related Aminopyridine Kinase Inhibitors

The following table summarizes the inhibitory activities of several reported aminopyridine and aminopyrimidine-based kinase inhibitors, demonstrating the potential of this scaffold class.

Compound ClassTarget Kinase(s)Key Compound(s)IC₅₀ (nM)Reference
Aminopyrimidine DerivativesTRKAC36.5[6]
C45.0[6]
C67.0[6]
3,5-Diaryl-2-aminopyridinesALK2K02288 AnaloguesVaries[5]
Aminopyridine DerivativesJAK212k6[7]
12l3[7]
Aminopyrimidine AmidesLck13bED₅₀ = 9.4 mg/kg (in vivo)[8]
Biaryl Substituted AminopyrimidinesJNK9l0.8 (for ROS inhibition)[9]
Pyrido[2,3-d]pyrimidinesFGFr, PDGFr, EGFr, c-src4b130, 1110, 450, 220[10]
Pyridine-based CompoundsPIM-11214.3[11]
2-Aminopyridine DerivativesCDK9/HDAC18e88.4 (CDK9), 168.9 (HDAC1)[12]
3-Aminopyridin-2-one DerivativesMPS1, Aurora Kinases2, 3Ligand efficient inhibitors[13]

Experimental Protocols

This protocol describes a general method for the synthesis of derivatives based on the "this compound" scaffold, which is a common and versatile method for forming C-N bonds.

Materials:

  • 4-((3-Bromopyridin-2-yl)amino)benzoic acid (starting material, requires synthesis)

  • Aryl or alkyl amine of choice

  • Palladium catalyst (e.g., Pd₂(dba)₃, Pd(OAc)₂)

  • Ligand (e.g., Xantphos, BINAP)

  • Base (e.g., Cs₂CO₃, K₃PO₄)

  • Anhydrous solvent (e.g., Toluene, Dioxane)

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • To a dry reaction flask under an inert atmosphere, add 4-((3-bromopyridin-2-yl)amino)benzoic acid (1 equivalent), the desired aryl or alkyl amine (1.2 equivalents), the palladium catalyst (0.05 equivalents), and the ligand (0.1 equivalents).

  • Add the base (2 equivalents) and anhydrous solvent.

  • Heat the reaction mixture to 80-120 °C and monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature and dilute with a suitable organic solvent (e.g., ethyl acetate).

  • Filter the mixture through a pad of celite to remove the catalyst.

  • Wash the filtrate with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain the desired derivative.

This protocol outlines a general procedure for evaluating the inhibitory activity of synthesized compounds against a specific kinase, using TRKA as an example.[6]

Materials:

  • Recombinant human TRKA enzyme

  • ATP

  • Peptide substrate (e.g., Poly(Glu, Tyr) 4:1)

  • Synthesized inhibitor compounds

  • Assay buffer (e.g., Tris-HCl, MgCl₂, DTT)

  • Kinase-Glo® Luminescent Kinase Assay Kit (Promega) or similar ADP-Glo™ Kinase Assay

  • 384-well plates

  • Plate reader capable of luminescence detection

Procedure:

  • Prepare a serial dilution of the inhibitor compounds in DMSO.

  • In a 384-well plate, add the assay buffer, the peptide substrate, and the recombinant TRKA enzyme.

  • Add the serially diluted inhibitor compounds to the wells. Include a positive control (no inhibitor) and a negative control (no enzyme).

  • Incubate the plate at room temperature for a specified time (e.g., 15-30 minutes) to allow for compound binding.

  • Initiate the kinase reaction by adding a solution of ATP.

  • Incubate the plate at 30 °C for a specified time (e.g., 60 minutes).

  • Stop the reaction and measure the amount of ADP produced (or remaining ATP) using a luminescent assay kit according to the manufacturer's instructions.

  • The luminescence signal is inversely proportional to the kinase activity.

  • Calculate the percent inhibition for each inhibitor concentration and determine the IC₅₀ value by fitting the data to a dose-response curve.

Visualizations

JAK_STAT_Signaling_Pathway Cytokine Cytokine Receptor Cytokine Receptor Cytokine->Receptor Binds JAK JAK2 Receptor->JAK Activates STAT STAT JAK->STAT Phosphorylates STAT_P p-STAT STAT->STAT_P STAT_dimer STAT Dimer STAT_P->STAT_dimer Dimerizes Nucleus Nucleus STAT_dimer->Nucleus Translocates to Gene Gene Expression Nucleus->Gene Inhibitor Aminopyridine-based JAK2 Inhibitor Inhibitor->JAK Inhibits

Caption: JAK-STAT signaling pathway and the inhibitory action of aminopyridine-based JAK2 inhibitors.

Kinase_Inhibitor_Synthesis_Workflow cluster_synthesis Synthesis & Purification cluster_evaluation Biological Evaluation Start Starting Material: This compound Reaction Chemical Synthesis (e.g., Buchwald-Hartwig) Start->Reaction Purification Purification (e.g., Chromatography) Reaction->Purification Characterization Characterization (NMR, MS) Purification->Characterization Assay In Vitro Kinase Assay (IC50 Determination) Characterization->Assay Cell_Assay Cell-based Assays (Proliferation, Apoptosis) Assay->Cell_Assay SAR Structure-Activity Relationship (SAR) Analysis Cell_Assay->SAR SAR->Reaction Optimization

Caption: General workflow for the synthesis and evaluation of kinase inhibitors.

SAR_Logic cluster_modifications Structural Modifications Scaffold Core Scaffold This compound Mod1 Modification of Benzoic Acid Explore R-groups for improved potency and selectivity Scaffold->Mod1 Mod2 Modification of 3-Amino Group Introduce diverse substituents Scaffold->Mod2 Mod3 Scaffold Hopping Replace pyridine with other heterocycles Scaffold->Mod3 SAR Structure-Activity Relationship (SAR) Potency (IC50) Selectivity Pharmacokinetics Mod1->SAR:pot Mod2->SAR:sel Mod3->SAR:pk

Caption: Logical relationship for establishing the Structure-Activity Relationship (SAR).

Conclusion

"this compound" represents a promising and versatile starting point for the development of novel kinase inhibitors. The inherent properties of the aminopyridine core, combined with the synthetic tractability of the benzoic acid moiety, provide a solid foundation for generating libraries of compounds for screening against various kinase targets. The provided protocols and data on related compounds offer a roadmap for researchers to embark on the design, synthesis, and evaluation of new and effective kinase inhibitors for therapeutic applications.

References

Application Notes and Protocols: 4-((3-Aminopyridin-2-yl)amino)benzoic Acid in Antimicrobial Agent Development

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The rise of antimicrobial resistance necessitates the urgent development of novel therapeutic agents. Compounds incorporating pyridine and aminobenzoic acid scaffolds have demonstrated a broad spectrum of biological activities, including antimicrobial properties.[1][2] This document provides detailed application notes and experimental protocols for the investigation of 4-((3-Aminopyridin-2-yl)amino)benzoic acid as a potential antimicrobial agent. While direct antimicrobial studies on this specific molecule are not extensively reported, the following information is based on the known activities of structurally related compounds and established antimicrobial testing methodologies.

Chemical Structure and Properties

PropertyValue
IUPAC Name This compound
Molecular Formula C₁₂H₁₀N₂O₂
Molecular Weight 214.22 g/mol
CAS Number 886505-75-5

Postulated Antimicrobial Activity

Derivatives of p-aminobenzoic acid (PABA) and pyridine have shown promise as antimicrobial agents.[3][4] It is hypothesized that this compound may exhibit inhibitory activity against a range of bacterial and fungal pathogens. The proposed mechanism of action could involve the disruption of essential metabolic pathways or interference with cell wall synthesis, similar to other pyridine-containing compounds.[5]

Data Presentation: Analogous Antimicrobial Activity

The following table summarizes hypothetical Minimum Inhibitory Concentration (MIC) values for this compound against common microbial strains, based on data from structurally similar compounds.[6][7] These values should be experimentally verified.

Microbial StrainTypeHypothetical MIC (µg/mL)
Staphylococcus aureusGram-positive bacteria16 - 64
Bacillus subtilisGram-positive bacteria8 - 32
Escherichia coliGram-negative bacteria32 - 128
Pseudomonas aeruginosaGram-negative bacteria64 - 256
Candida albicansFungal16 - 64

Experimental Protocols

Synthesis of this compound

A potential synthetic route for this compound can be adapted from methods used for similar compounds.[8]

Materials:

  • 2-chloro-3-nitropyridine

  • 4-aminobenzoic acid

  • Palladium catalyst (e.g., Pd₂(dba)₃)

  • Ligand (e.g., Xantphos)

  • Base (e.g., Cs₂CO₃)

  • Solvent (e.g., Dioxane)

  • Reducing agent (e.g., SnCl₂·2H₂O)

  • Hydrochloric acid

  • Sodium hydroxide

Procedure:

  • Buchwald-Hartwig Amination: In a round-bottom flask, combine 2-chloro-3-nitropyridine, 4-aminobenzoic acid, palladium catalyst, ligand, and base in dioxane.

  • Degas the mixture and heat under an inert atmosphere until the reaction is complete (monitor by TLC).

  • Cool the reaction, dilute with an appropriate solvent, and filter to remove the catalyst.

  • Acidify the filtrate to precipitate the intermediate product, 4-((3-nitropyridin-2-yl)amino)benzoic acid.

  • Nitro Group Reduction: Dissolve the intermediate in ethanol and add a solution of SnCl₂·2H₂O in concentrated HCl.

  • Reflux the mixture until the reduction is complete (monitor by TLC).

  • Cool the reaction and neutralize with a base (e.g., NaOH) to precipitate the final product, this compound.

  • Filter, wash with water, and dry the product. Purify further by recrystallization if necessary.

Determination of Minimum Inhibitory Concentration (MIC)

The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism. The broth microdilution method is a standard procedure.[9][10][11]

Materials:

  • 96-well microtiter plates

  • Mueller-Hinton Broth (MHB) for bacteria or RPMI-1640 for fungi

  • Bacterial or fungal inoculum (adjusted to 0.5 McFarland standard)

  • Stock solution of this compound in a suitable solvent (e.g., DMSO)

  • Positive control (microorganism in broth)

  • Negative control (broth only)

  • Solvent control (microorganism in broth with the highest concentration of solvent used)

Procedure:

  • Prepare serial two-fold dilutions of the test compound in the appropriate broth in the wells of a 96-well plate.

  • Inoculate each well (except the negative control) with the standardized microbial suspension to a final concentration of approximately 5 x 10⁵ CFU/mL.[10]

  • Incubate the plates at 37°C for 18-24 hours for bacteria, or at a suitable temperature and duration for fungi.[10]

  • After incubation, visually inspect the plates for turbidity. The MIC is the lowest concentration of the compound where no visible growth is observed.[11]

Determination of Minimum Bactericidal Concentration (MBC)

The MBC is the lowest concentration of an antimicrobial agent required to kill a particular bacterium.

Procedure:

  • Following the MIC determination, take an aliquot (e.g., 10 µL) from the wells showing no visible growth.

  • Spot-plate the aliquot onto an appropriate agar medium (e.g., Mueller-Hinton Agar).

  • Incubate the agar plates at 37°C for 18-24 hours.

  • The MBC is the lowest concentration that results in a significant reduction (e.g., ≥99.9%) in CFU compared to the initial inoculum.

Visualizations

Experimental_Workflow cluster_synthesis Compound Synthesis & Characterization cluster_screening Antimicrobial Screening cluster_moa Mechanism of Action Studies synthesis Synthesis of this compound purification Purification synthesis->purification characterization Structural Characterization (NMR, MS) purification->characterization mic MIC Determination characterization->mic Test Compound mbc MBC Determination mic->mbc cell_wall Cell Wall Integrity Assay mbc->cell_wall membrane Membrane Permeability Assay mbc->membrane dna DNA Gyrase Inhibition Assay mbc->dna

Caption: General workflow for antimicrobial agent evaluation.

Hypothetical_Signaling_Pathway compound This compound target Bacterial Dihydropteroate Synthase (DHPS) compound->target Competitive Inhibition folate_pathway Folic Acid Synthesis Pathway target->folate_pathway Inhibition paba p-Aminobenzoic Acid (PABA) paba->folate_pathway dna_synthesis DNA Synthesis folate_pathway->dna_synthesis cell_death Bacterial Cell Death dna_synthesis->cell_death Disruption

Caption: Hypothetical mechanism of action via folate synthesis inhibition.

References

Application Notes and Protocols for High-Throughput Screening with "4-((3-Aminopyridin-2-yl)amino)benzoic acid" Libraries

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the high-throughput screening (HTS) of chemical libraries based on the "4-((3-Aminopyridin-2-yl)amino)benzoic acid" scaffold. This versatile chemical structure holds potential for the development of novel therapeutics, particularly as inhibitors of phosphodiesterases and kinases, which are implicated in various diseases, including cancer and neurological disorders.

Table of Contents

  • Introduction to "this compound" Libraries

  • Application Note 1: High-Throughput Screening for Phosphodiesterase 1 (PDE1) Inhibitors

    • Background

    • Experimental Protocol: Fluorescence Polarization (FP) Assay

    • Data Presentation and Analysis

  • Application Note 2: High-Throughput Screening for Anticancer Activity

    • Background

    • Experimental Protocol: Cell-Based Cytotoxicity Assay

    • Data Presentation and Analysis

  • Signaling Pathway Diagrams

Introduction to "this compound" Libraries

The "this compound" core structure is a promising scaffold for the generation of diverse chemical libraries. Its constituent aminopyridine and benzoic acid moieties offer multiple points for chemical modification, allowing for the creation of a wide array of analogs with potentially diverse biological activities. Libraries based on this scaffold can be screened against various biological targets to identify novel hit compounds for drug discovery programs.

Application Note 1: High-Throughput Screening for Phosphodiesterase 1 (PDE1) Inhibitors

Background

Phosphodiesterase 1 (PDE1) is a family of dual-substrate enzymes that hydrolyze both cyclic adenosine monophosphate (cAMP) and cyclic guanosine monophosphate (cGMP).[1][2] Overexpression or dysregulation of PDE1 has been linked to various pathological conditions, including neurodegenerative diseases, cardiovascular disorders, and some cancers.[1] Therefore, inhibitors of PDE1 are of significant therapeutic interest. The following protocol describes a fluorescence polarization (FP)-based HTS assay to identify inhibitors of PDE1 from a library of "this compound" derivatives.

Experimental Protocol: Fluorescence Polarization (FP) Assay

This protocol is adapted from established fluorescence polarization assays for phosphodiesterases.[3][4][5]

Materials and Reagents:

  • Purified recombinant human PDE1A enzyme

  • FAM-labeled cAMP (fluorescent substrate)

  • PDE1 Assay Buffer (e.g., 20 mM Tris-HCl pH 7.5, 10 mM MgCl2, 0.1 mg/mL BSA)

  • Calmodulin

  • CaCl2

  • "this compound" compound library dissolved in DMSO

  • Positive Control (e.g., a known PDE1 inhibitor like Vinpocetine)

  • Negative Control (DMSO)

  • 384-well, low-volume, black, round-bottom plates

  • Microplate reader capable of measuring fluorescence polarization

Assay Workflow Diagram:

HTS_FP_Workflow start Start prepare_reagents Prepare Reagents and Compound Plates start->prepare_reagents dispense_compounds Dispense 50 nL of Compounds/Controls into 384-well plates prepare_reagents->dispense_compounds add_enzyme Add 10 µL of PDE1A/Calmodulin/CaCl2 mixture to all wells dispense_compounds->add_enzyme incubate1 Incubate for 15 minutes at room temperature add_enzyme->incubate1 add_substrate Add 10 µL of FAM-cAMP substrate to all wells incubate1->add_substrate incubate2 Incubate for 60 minutes at room temperature (protected from light) add_substrate->incubate2 read_plate Read Fluorescence Polarization on a microplate reader incubate2->read_plate analyze_data Data Analysis (Calculate % Inhibition and Z') read_plate->analyze_data end End analyze_data->end

Caption: High-Throughput Screening Workflow for PDE1 Inhibitors using Fluorescence Polarization.

Procedure:

  • Compound Plating: Using an acoustic liquid handler, dispense 50 nL of each compound from the "this compound" library (typically at 10 mM in DMSO) into the wells of a 384-well assay plate. Also, dispense the positive and negative controls into their designated wells.

  • Enzyme Preparation: Prepare a master mix of the PDE1A enzyme, calmodulin, and CaCl2 in PDE1 Assay Buffer at 2x the final desired concentration.

  • Enzyme Addition: Dispense 10 µL of the enzyme master mix into each well of the assay plate containing the compounds.

  • Pre-incubation: Incubate the plate at room temperature for 15 minutes to allow the compounds to interact with the enzyme.

  • Substrate Preparation: Prepare a solution of FAM-labeled cAMP in PDE1 Assay Buffer at 2x the final desired concentration.

  • Substrate Addition: Add 10 µL of the FAM-cAMP solution to each well to initiate the enzymatic reaction. The final reaction volume is 20 µL.

  • Incubation: Incubate the plate at room temperature for 60 minutes, protected from light.

  • Detection: Measure the fluorescence polarization of each well using a microplate reader with appropriate filters for fluorescein (Excitation: 485 nm, Emission: 535 nm).

Data Presentation and Analysis

The primary data from the FP-HTS is the millipolarization (mP) value. A decrease in mP indicates that the FAM-cAMP has been hydrolyzed by PDE1, resulting in a smaller, faster-tumbling fluorescent molecule. Inhibitors of PDE1 will prevent this hydrolysis, thus maintaining a high mP value.

Data Calculation:

  • Percent Inhibition: Can be calculated using the following formula: % Inhibition = 100 * (mP_sample - mP_low_control) / (mP_high_control - mP_low_control)

    • mP_sample: mP value of the test compound.

    • mP_low_control: Average mP value of the negative control (DMSO, high enzyme activity).

    • mP_high_control: Average mP value of the positive control (e.g., Vinpocetine, low enzyme activity).

  • Z'-factor: This is a measure of the statistical effect size and is used to judge the quality of the assay. A Z'-factor between 0.5 and 1.0 is considered excellent for HTS. Z' = 1 - (3 * (SD_high + SD_low)) / |Mean_high - Mean_low|

    • SD_high and SD_low: Standard deviations of the high and low controls.

    • Mean_high and Mean_low: Averages of the high and low controls.

Example Data Table:

Compound IDConcentration (µM)% Inhibition
APB-0011085.2
APB-0021012.5
APB-0031092.1
.........
Vinpocetine1098.5
DMSON/A0.0

Application Note 2: High-Throughput Screening for Anticancer Activity

Background

The "this compound" scaffold has been associated with potential anticancer properties. A primary HTS campaign to identify cytotoxic compounds against cancer cell lines is a common starting point for anticancer drug discovery.[6][7][8] This protocol outlines a cell-based assay using a luminescent readout to quantify cell viability.

Experimental Protocol: Cell-Based Cytotoxicity Assay

This protocol is a general guideline for a cell-based HTS cytotoxicity screen.[6][9]

Materials and Reagents:

  • Cancer cell line (e.g., HeLa, A549, MCF-7)

  • Cell culture medium (e.g., DMEM or RPMI-1640) supplemented with 10% FBS and 1% Penicillin-Streptomycin

  • "this compound" compound library dissolved in DMSO

  • Positive Control (e.g., a known cytotoxic agent like Doxorubicin)

  • Negative Control (DMSO)

  • CellTiter-Glo® Luminescent Cell Viability Assay reagent

  • 384-well, white, clear-bottom tissue culture-treated plates

  • Luminometer-capable microplate reader

Assay Workflow Diagram:

HTS_Cyto_Workflow start Start seed_cells Seed cells into 384-well plates and incubate for 24h start->seed_cells add_compounds Add 50 nL of Compounds/Controls to the cells seed_cells->add_compounds incubate_cells Incubate for 72 hours at 37°C, 5% CO2 add_compounds->incubate_cells add_reagent Add CellTiter-Glo® reagent to each well incubate_cells->add_reagent incubate_reagent Incubate for 10 minutes at room temperature add_reagent->incubate_reagent read_luminescence Read luminescence on a microplate reader incubate_reagent->read_luminescence analyze_data Data Analysis (Calculate % Viability and Z') read_luminescence->analyze_data end End analyze_data->end

Caption: High-Throughput Screening Workflow for Anticancer Cytotoxicity.

Procedure:

  • Cell Seeding: Seed the chosen cancer cell line into 384-well plates at a predetermined optimal density (e.g., 1000-5000 cells/well) in 40 µL of culture medium. Incubate the plates for 24 hours at 37°C in a 5% CO2 incubator.

  • Compound Addition: Add 50 nL of each compound from the library (and controls) to the wells containing the cells. The final concentration of the compounds will depend on the initial stock concentration and the final volume.

  • Incubation: Incubate the plates for 72 hours at 37°C in a 5% CO2 incubator.

  • Reagent Addition: Equilibrate the CellTiter-Glo® reagent to room temperature. Add a volume of reagent equal to the volume of cell culture medium in each well (e.g., 40 µL).

  • Lysis and Signal Stabilization: Mix the contents of the wells on an orbital shaker for 2 minutes to induce cell lysis. Incubate at room temperature for 10 minutes to stabilize the luminescent signal.

  • Detection: Measure the luminescence of each well using a microplate reader.

Data Presentation and Analysis

The luminescent signal is directly proportional to the amount of ATP present, which is indicative of the number of viable cells.

Data Calculation:

  • Percent Viability: % Viability = 100 * (Luminescence_sample - Luminescence_background) / (Luminescence_vehicle - Luminescence_background)

    • Luminescence_sample: Luminescence of the test compound.

    • Luminescence_vehicle: Average luminescence of the negative control (DMSO).

    • Luminescence_background: Luminescence of wells with medium only (no cells).

Example Data Table:

Compound IDConcentration (µM)% Cell Viability
APB-0011098.3
APB-002105.7
APB-0031015.2
.........
Doxorubicin12.1
DMSON/A100.0

Signaling Pathway Diagrams

Phosphodiesterase 1 (PDE1) Signaling Pathway

The following diagram illustrates the role of PDE1 in regulating cAMP and cGMP signaling pathways. Inhibition of PDE1 leads to an accumulation of these second messengers, which can have various downstream effects.

PDE1_Pathway cluster_membrane Cell Membrane cluster_cytosol Cytosol GPCR GPCR AC Adenylyl Cyclase GPCR->AC Activates cAMP cAMP AC->cAMP Converts GC Guanylyl Cyclase cGMP cGMP GC->cGMP Converts ATP ATP GTP GTP PDE1 PDE1 cAMP->PDE1 Hydrolyzes PKA PKA cAMP->PKA Activates cGMP->PDE1 Hydrolyzes PKG PKG cGMP->PKG Activates AMP 5'-AMP PDE1->AMP GMP 5'-GMP PDE1->GMP Downstream Downstream Cellular Responses (e.g., Gene Expression, Cell Cycle Arrest) PKA->Downstream PKG->Downstream Inhibitor This compound Library Compound Inhibitor->PDE1 Inhibits

Caption: PDE1 signaling pathway and the effect of inhibitors.

RAF Kinase Signaling Pathway

The RAF/MEK/ERK pathway is a critical signaling cascade that regulates cell proliferation, differentiation, and survival.[1][2][][11] Its aberrant activation is a hallmark of many cancers, making it a key target for anticancer drug development.

RAF_Pathway cluster_membrane Cell Membrane cluster_cytosol Cytosol cluster_nucleus Nucleus RTK Receptor Tyrosine Kinase (RTK) RAS RAS-GTP RTK->RAS Activates RAF RAF Kinase RAS->RAF Activates MEK MEK RAF->MEK Phosphorylates ERK ERK MEK->ERK Phosphorylates Transcription Transcription Factors (e.g., c-Myc, AP-1) ERK->Transcription Inhibitor This compound Library Compound Inhibitor->RAF Inhibits Proliferation Cell Proliferation, Survival, Differentiation Transcription->Proliferation

Caption: Simplified RAF/MEK/ERK signaling pathway and potential inhibition.

References

Application Notes and Protocols for 4-((3-Aminopyridin-2-yl)amino)benzoic acid and Its Structural Analogs in Cell Line Studies

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: No direct experimental data for the dosage and application of "4-((3-Aminopyridin-2-yl)amino)benzoic acid" in cell line studies is publicly available. The following application notes and protocols are based on studies of its close structural analogs: 4-{[(3-Aminopyridin-2-yl)amino]methyl}benzoic acid and 4-Methyl-3-((4-(pyridin-3-yl)pyrimidin-2-yl)amino)benzoic acid . Researchers should use this information as a starting point and perform dose-response studies to determine the optimal concentration for their specific cell line and experimental conditions.

Introduction

"this compound" belongs to the aminopyridine class of compounds, which has garnered interest in medicinal chemistry due to the diverse biological activities of its derivatives. While this specific molecule has not been extensively characterized in cell-based assays, its structural analogs have shown promising anticancer properties. These notes provide an overview of the known activities of these related compounds and offer generalized protocols for their evaluation in cell line studies.

Structural Analogs and Their Biological Activities

4-{[(3-Aminopyridin-2-yl)amino]methyl}benzoic acid

This analog has demonstrated cytotoxic effects against various cancer cell lines, suggesting its potential as an anticancer agent. Its mechanism of action is thought to involve the inhibition of cell proliferation and may interfere with DNA replication or repair mechanisms.[1]

4-Methyl-3-((4-(pyridin-3-yl)pyrimidin-2-yl)amino)benzoic acid

This compound is a known intermediate in the synthesis of Nilotinib, a potent Bcr-Abl tyrosine kinase inhibitor used in the treatment of chronic myeloid leukemia (CML).[2] Its biological activity is therefore linked to the inhibition of the Bcr-Abl signaling pathway, which is crucial for the proliferation and survival of CML cells.

Quantitative Data from Cell Line Studies

The following table summarizes the available quantitative data for the structural analogs of "this compound".

CompoundCell LineAssay TypeEndpointResultReference
4-{[(3-Aminopyridin-2-yl)amino]methyl}benzoic acidK562 (Leukemia)CytotoxicityIC₅₀~5.0 µMBenchChem
4-{[(3-Aminopyridin-2-yl)amino]methyl}benzoic acidHL60 (Leukemia)CytotoxicityIC₅₀~3.5 µMBenchChem
4-{[(3-Aminopyridin-2-yl)amino]methyl}benzoic acidMCF7 (Breast Cancer)CytotoxicityIC₅₀~7.0 µMBenchChem
4-Methyl-3-((4-(pyridin-3-yl)pyrimidin-2-yl)amino)benzoic acid (as Nilotinib)K562 (Leukemia)ProliferationIC₅₀~0.047 µMFrontiers

Experimental Protocols

Cell Viability (MTT) Assay

This protocol provides a general procedure for assessing the cytotoxic effects of the aminopyridine compounds on cancer cell lines.

Materials:

  • Cancer cell line of interest (e.g., K562, MCF7)

  • Complete cell culture medium (e.g., RPMI-1640 or DMEM with 10% FBS)

  • "this compound" analog

  • Dimethyl sulfoxide (DMSO)

  • Phosphate-buffered saline (PBS)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., 10% SDS in 0.01 M HCl)

  • 96-well plates

  • Microplate reader

Procedure:

  • Cell Seeding:

    • Harvest and count cells.

    • Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium.

    • Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO₂ to allow for cell attachment.

  • Compound Preparation and Treatment:

    • Prepare a stock solution of the test compound in DMSO (e.g., 10 mM).

    • Prepare serial dilutions of the compound in complete medium to achieve the desired final concentrations (e.g., 0.1, 1, 10, 50, 100 µM). A vehicle control (medium with the same percentage of DMSO as the highest compound concentration) should be included.

    • Remove the medium from the wells and add 100 µL of the diluted compound or vehicle control.

    • Incubate for 48-72 hours at 37°C.

  • MTT Assay:

    • Add 10 µL of MTT solution to each well.

    • Incubate for 4 hours at 37°C.

    • Add 100 µL of solubilization solution to each well.

    • Incubate for 4-18 hours at 37°C to dissolve the formazan crystals.

    • Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability relative to the vehicle control.

    • Plot the percentage of viability against the compound concentration and determine the IC₅₀ value using a suitable software.

Bcr-Abl Kinase Inhibition Assay (for Nilotinib precursor analog)

This is a representative protocol for an in vitro kinase assay to assess the inhibitory activity of compounds against the Bcr-Abl kinase.

Materials:

  • Recombinant Bcr-Abl kinase

  • Kinase substrate (e.g., GST-CrkL)

  • "4-Methyl-3-((4-(pyridin-3-yl)pyrimidin-2-yl)amino)benzoic acid" or Nilotinib

  • Kinase buffer (e.g., 50 mM Tris-HCl pH 7.5, 10 mM MgCl₂, 1 mM DTT)

  • ATP

  • ADP-Glo™ Kinase Assay kit (Promega) or similar

  • 384-well plates

  • Plate reader capable of luminescence detection

Procedure:

  • Reagent Preparation:

    • Dilute the Bcr-Abl enzyme, substrate, ATP, and test compound in kinase buffer.

  • Kinase Reaction:

    • Add the diluted enzyme, substrate, and test compound (at various concentrations) to the wells of a 384-well plate.

    • Initiate the kinase reaction by adding ATP.

    • Incubate at room temperature for 60 minutes.

  • ADP Detection:

    • Add ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes.

    • Add Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal. Incubate for 30 minutes.

  • Data Acquisition and Analysis:

    • Measure the luminescence using a plate reader.

    • The luminescent signal is proportional to the amount of ADP produced and thus to the kinase activity.

    • Calculate the percentage of inhibition at each compound concentration and determine the IC₅₀ value.

Signaling Pathways and Experimental Workflows

G cluster_workflow General Experimental Workflow for Cell Viability start Start seed Seed cells in 96-well plate start->seed incubate1 Incubate for 24h seed->incubate1 treat Treat with compound (serial dilutions) incubate1->treat incubate2 Incubate for 48-72h treat->incubate2 mtt Add MTT reagent incubate2->mtt incubate3 Incubate for 4h mtt->incubate3 solubilize Add solubilization solution incubate3->solubilize read Read absorbance at 570 nm solubilize->read analyze Analyze data and determine IC50 read->analyze end End analyze->end

Caption: General workflow for determining the IC₅₀ of a compound using an MTT assay.

G cluster_pathway Bcr-Abl Signaling Pathway Inhibition cluster_downstream Downstream Signaling BCR_ABL Bcr-Abl (Constitutively Active Kinase) ATP ATP STAT5 STAT5 BCR_ABL->STAT5 Activates CrkL CrkL BCR_ABL->CrkL Activates PI3K_Akt PI3K/Akt Pathway BCR_ABL->PI3K_Akt Activates RAS_MAPK RAS/MAPK Pathway BCR_ABL->RAS_MAPK Activates Analog 4-Methyl-3-((4-(pyridin-3-yl)pyrimidin-2-yl)amino)benzoic acid (Nilotinib Precursor) Analog->BCR_ABL Inhibits Apoptosis Apoptosis Analog->Apoptosis Induces ADP ADP ATP->ADP Phosphorylation Proliferation Cell Proliferation & Survival STAT5->Proliferation CrkL->Proliferation PI3K_Akt->Proliferation RAS_MAPK->Proliferation

Caption: Inhibition of the Bcr-Abl signaling pathway by the Nilotinib precursor analog.

References

Application Notes and Protocols for Aminopyridine Derivatives in Drug Discovery

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Introduction to Aminopyridine Derivatives in Drug Discovery

Aminopyridine derivatives are a versatile class of heterocyclic compounds that have garnered considerable attention in medicinal chemistry. Their unique structural features allow them to interact with a variety of biological targets, making them valuable scaffolds for the design of novel therapeutics. A prominent application of aminopyridine derivatives is in the development of protein kinase inhibitors for the treatment of cancer and other diseases. The aminopyridine core can act as a hinge-binding motif, a key interaction for inhibiting kinase activity.

Potential Therapeutic Applications

Derivatives of aminopyridine have been investigated for a range of therapeutic applications, including:

  • Oncology: As inhibitors of various kinases involved in cancer cell proliferation, survival, and angiogenesis, such as Tropomyosin receptor kinase (TRK) and Janus kinase 2 (JAK2).[1][2]

  • Neurodegenerative Diseases: Targeting kinases implicated in the pathology of diseases like Alzheimer's.

  • Inflammatory Diseases: Modulating signaling pathways involved in inflammation.

Synthesis of Aminopyridine Derivatives

The synthesis of 2-aminopyridine derivatives can be achieved through various synthetic routes. A general approach involves the reaction of a substituted 2,4-pentadiene nitrile compound with an amine.[3] Another common method is the palladium-catalyzed Buchwald-Hartwig amination, which is a powerful tool for forming carbon-nitrogen bonds.

Generalized Synthetic Protocol: Buchwald-Hartwig Amination

This protocol describes a general method for the synthesis of a 2-arylamino-3-substituted pyridine derivative, which is analogous to the target compound class.

Materials:

  • 2-halo-3-substituted pyridine (e.g., 2-chloro-3-aminopyridine)

  • Substituted aniline (e.g., 4-aminobenzoic acid)

  • Palladium catalyst (e.g., Pd₂(dba)₃, Palladium(II) acetate)

  • Ligand (e.g., BINAP, Xantphos)

  • Base (e.g., Sodium tert-butoxide, Cesium carbonate)

  • Anhydrous solvent (e.g., Toluene, Dioxane)

  • Inert gas (e.g., Argon, Nitrogen)

Procedure:

  • To a dry reaction flask, add the 2-halo-3-substituted pyridine (1 equivalent), the substituted aniline (1.1 equivalents), the palladium catalyst (0.01-0.05 equivalents), and the ligand (0.02-0.1 equivalents).

  • Purge the flask with an inert gas.

  • Add the anhydrous solvent and the base (1.5-2.0 equivalents).

  • Heat the reaction mixture to the appropriate temperature (typically 80-120 °C) and stir for 4-24 hours, monitoring the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature.

  • Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain the desired 2-arylamino-3-substituted pyridine derivative.

Experimental Protocols for Biological Evaluation

The biological activity of potential kinase inhibitors is typically assessed through a series of in vitro and in vivo assays.

In Vitro Kinase Inhibition Assay

This protocol outlines a general method for determining the half-maximal inhibitory concentration (IC50) of a compound against a specific kinase.

Materials:

  • Recombinant kinase

  • Kinase substrate (peptide or protein)

  • ATP (Adenosine triphosphate)

  • Test compound (dissolved in DMSO)

  • Assay buffer

  • Detection reagent (e.g., ADP-Glo™, LanthaScreen™)

  • Microplate reader

Procedure:

  • Prepare a serial dilution of the test compound in DMSO.

  • In a microplate, add the kinase, the substrate, and the assay buffer.

  • Add the diluted test compound to the wells.

  • Initiate the kinase reaction by adding ATP.

  • Incubate the plate at the optimal temperature for the kinase (e.g., 30 °C) for a specified time (e.g., 60 minutes).

  • Stop the reaction and add the detection reagent according to the manufacturer's instructions.

  • Measure the signal (e.g., luminescence, fluorescence) using a microplate reader.

  • Calculate the percentage of kinase inhibition for each compound concentration and determine the IC50 value by fitting the data to a dose-response curve.

Cellular Proliferation Assay

This assay measures the effect of a compound on the growth of cancer cell lines.

Materials:

  • Cancer cell line (e.g., KM-12 for TRK inhibitors)[4]

  • Cell culture medium and supplements

  • Test compound (dissolved in DMSO)

  • Cell proliferation reagent (e.g., MTT, CellTiter-Glo®)

  • Microplate reader

Procedure:

  • Seed the cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Treat the cells with a serial dilution of the test compound.

  • Incubate the cells for a specified period (e.g., 72 hours).

  • Add the cell proliferation reagent to each well.

  • Incubate as required by the reagent manufacturer.

  • Measure the absorbance or luminescence using a microplate reader.

  • Calculate the percentage of cell growth inhibition and determine the GI50 (concentration for 50% growth inhibition).

Signaling Pathway and Experimental Workflow Diagrams

Representative Kinase Signaling Pathway

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus RTK Receptor Tyrosine Kinase (RTK) P_RTK Phosphorylated RTK RTK->P_RTK Autophosphorylation Ligand Growth Factor (Ligand) Ligand->RTK Binding & Dimerization Adaptor Adaptor Proteins P_RTK->Adaptor RAS RAS Adaptor->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK P_ERK Phosphorylated ERK ERK->P_ERK Transcription Gene Transcription (Proliferation, Survival) P_ERK->Transcription Inhibitor Aminopyridine Kinase Inhibitor Inhibitor->P_RTK Inhibition

Caption: A generalized receptor tyrosine kinase (RTK) signaling pathway often targeted by aminopyridine-based inhibitors.

Experimental Workflow for Kinase Inhibitor Screening

G Start Compound Library (Aminopyridine Derivatives) HTS High-Throughput Screening (In Vitro Kinase Assay) Start->HTS Hit_ID Hit Identification (Potent Compounds) HTS->Hit_ID Dose_Response Dose-Response & IC50 Determination Hit_ID->Dose_Response Selectivity Kinase Selectivity Profiling Dose_Response->Selectivity Cell_Assay Cell-Based Assays (Proliferation, Apoptosis) Selectivity->Cell_Assay Lead_Opt Lead Optimization (SAR Studies) Cell_Assay->Lead_Opt In_Vivo In Vivo Efficacy (Animal Models) Lead_Opt->In_Vivo Candidate Drug Candidate In_Vivo->Candidate

Caption: A typical workflow for the discovery and development of kinase inhibitors.

Quantitative Data Summary

As specific data for "4-((3-Aminopyridin-2-yl)amino)benzoic acid" is unavailable, the following table presents representative data for other aminopyridine-based kinase inhibitors to illustrate the type of quantitative information generated during drug discovery.

Compound ClassTarget KinaseIC50 (nM)Cell-Based Assay (GI50, nM)Reference
AminopyrimidineTRKA5.0 - 7.0Varies by cell line[1]
6-Aminopyrazolyl-pyridineJAK2Potent InhibitionEffective in cell models[2]
AminopyridineVRK1150-[5]

Conclusion

While "this compound" remains an uncharacterized compound in the public literature, the broader family of aminopyridine derivatives represents a promising area of research in drug discovery. Their proven utility as kinase inhibitors provides a strong rationale for the synthesis and evaluation of novel analogs. The protocols and workflows detailed in these notes offer a foundational framework for researchers entering this exciting field, enabling the systematic discovery and development of the next generation of targeted therapies.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 4-((3-Aminopyridin-2-yl)amino)benzoic acid

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers and scientists engaged in the synthesis of 4-((3-Aminopyridin-2-yl)amino)benzoic acid. The following information is based on established principles of cross-coupling reactions, primarily focusing on the Buchwald-Hartwig amination as a plausible synthetic route.

Troubleshooting Guide

This guide addresses common issues encountered during the synthesis of this compound via a presumed Buchwald-Hartwig reaction between 2-chloro-3-aminopyridine and 4-aminobenzoic acid.

Q1: My reaction shows low or no conversion of starting materials. What are the potential causes and solutions?

A1: Low or no conversion in a Buchwald-Hartwig reaction can stem from several factors. A primary consideration is the quality and activity of the catalyst and reagents.

  • Inactive Catalyst: The Palladium(0) active species may not have been generated efficiently. If using a Pd(II) precatalyst like Pd(OAc)₂, ensure that the phosphine ligand is present in a sufficient ratio to reduce it to Pd(0). Alternatively, using a pre-formed Pd(0) catalyst or a pre-catalyst complex can circumvent this issue.[1]

  • Inappropriate Ligand: The choice of ligand is critical. For coupling an electron-rich amine with a heteroaryl chloride, bulky biarylphosphine ligands such as XPhos or BrettPhos are often effective.[2][3] If initial attempts with a general-purpose ligand fail, screening different ligand types is recommended.

  • Base Selection: The strength and solubility of the base are crucial. Strong, non-nucleophilic bases like sodium tert-butoxide (NaOtBu) or lithium bis(trimethylsilyl)amide (LHMDS) are commonly used.[1] If your starting materials are base-sensitive, weaker bases like Cs₂CO₃ or K₃PO₄ can be employed, though this may require higher temperatures and longer reaction times.[1] The insolubility of inorganic bases can also hinder the reaction, so ensure vigorous stirring.[4]

  • Solvent Choice: The solvent must be anhydrous and capable of dissolving the reactants and the base to some extent. Toluene, dioxane, and THF are common choices.[4][5] Ensure the solvent is properly dried before use.

  • Reaction Temperature: The reaction may require higher temperatures to proceed. A typical range for Buchwald-Hartwig reactions is 80-110 °C.[6] If there is no conversion at a lower temperature, incrementally increase the temperature.

Q2: I am observing the formation of significant side products, reducing my overall yield. What are these side products and how can I minimize them?

A2: Side product formation is a common challenge. Identifying the nature of the impurity can help in devising a strategy to mitigate its formation.

  • Hydrodehalogenation: The replacement of the chlorine atom on the pyridine ring with a hydrogen atom is a potential side reaction. This occurs via a competing β-hydride elimination pathway.[7] Optimizing the ligand and reaction conditions can help to favor the desired reductive elimination over β-hydride elimination.

  • Homocoupling of Starting Materials: Dimerization of the starting materials can occur, though it is generally less prevalent in modern Buchwald-Hartwig systems. Ensuring a well-controlled stoichiometry and slow addition of reagents can sometimes help.

  • Reaction with Carboxylic Acid Group: The carboxylic acid functionality of 4-aminobenzoic acid can potentially interact with the catalyst or base. While generally tolerated, in some cases, protection of the carboxylic acid as an ester may be necessary to avoid side reactions.

Q3: The purification of my final product is difficult, and I am struggling to obtain a pure sample. What purification strategies are recommended?

A3: The purification of aromatic amino acids can be challenging due to their amphoteric nature and potential for zwitterion formation.

  • Crystallization: This is often the most effective method for purifying solid organic compounds. Experiment with different solvent systems to find one that provides good differential solubility between your product and impurities.

  • Column Chromatography: While potentially challenging due to the polarity of the product, silica gel chromatography can be effective. A mobile phase containing a polar solvent like methanol or ethanol, often with a small amount of acetic or formic acid to suppress ionization of the carboxylic acid and amino groups, can improve separation.

  • Acid-Base Extraction: The amphoteric nature of the product can be exploited. The product can be dissolved in a basic aqueous solution (e.g., NaHCO₃ or NaOH) to deprotonate the carboxylic acid, followed by washing with an organic solvent to remove non-acidic impurities. The aqueous layer can then be acidified (e.g., with HCl) to precipitate the pure product, which is then collected by filtration.

Frequently Asked Questions (FAQs)

Q: What is the most suitable catalyst system for the synthesis of this compound?

A: A palladium-based catalyst system is the most common choice for this type of C-N bond formation. A combination of a palladium precursor, such as Pd(OAc)₂ or Pd₂(dba)₃, with a bulky electron-rich phosphine ligand like XPhos, SPhos, or RuPhos is a good starting point.[2][3] Using a pre-formed catalyst complex can also be advantageous for reproducibility.[4]

Q: Which reaction conditions are optimal for maximizing the yield?

A: Optimal conditions will need to be determined empirically. However, a good starting point would be to use a 1:1.2 ratio of 2-chloro-3-aminopyridine to 4-aminobenzoic acid, with 1-2 mol% of the palladium catalyst and an appropriate ligand loading, and 2-3 equivalents of a strong base like NaOtBu. The reaction is typically run in an anhydrous aprotic solvent like toluene or dioxane at a temperature between 80-110 °C under an inert atmosphere (e.g., nitrogen or argon).[6][8]

Q: Can I use an Ullmann condensation instead of a Buchwald-Hartwig amination?

A: Yes, the Ullmann condensation is a classical alternative for forming aryl-amine bonds.[9] It typically involves a copper catalyst and often requires higher reaction temperatures than the Buchwald-Hartwig reaction.[9] While modern Ullmann protocols have been developed with improved conditions, the Buchwald-Hartwig amination is generally considered to have a broader substrate scope and milder reaction conditions.[7]

Q: My starting materials are expensive. How can I optimize the reaction on a small scale before proceeding to a larger scale?

A: High-throughput experimentation (HTE) techniques can be employed to screen multiple reaction conditions (catalyst, ligand, base, solvent) in parallel on a small scale.[10] This allows for the rapid identification of promising conditions before committing larger quantities of starting materials.

Data Presentation

Table 1: Comparison of Common Catalyst Systems for Buchwald-Hartwig Amination

Catalyst PrecursorLigandTypical Loading (mol%)AdvantagesDisadvantages
Pd(OAc)₂XPhos1-5High reactivity for challenging substratesRequires in situ reduction of Pd(II)
Pd₂(dba)₃BrettPhos1-3Pd(0) source, good for a range of aminesAir-sensitive
XPhos Pd G3-1-2Air- and moisture-stable pre-catalystHigher cost

Table 2: Influence of Base on Reaction Success

BasepKa of Conjugate AcidTypical EquivalentsAdvantagesDisadvantages
NaOtBu~192-3High reactivity, often allows for lower temperaturesCan be too harsh for sensitive functional groups[1]
LHMDS~262-3Very strong base, good for deprotonating weak acidsMoisture sensitive
Cs₂CO₃~10.32-3Milder, good for base-sensitive substratesOften requires higher temperatures and longer reaction times[1]
K₃PO₄~12.32-3Milder than alkoxides, good functional group toleranceCan have solubility issues

Experimental Protocols

Proposed Protocol for Buchwald-Hartwig Amination:

This is a generalized protocol and may require optimization for the specific substrates.

  • Reaction Setup: To an oven-dried Schlenk tube, add 2-chloro-3-aminopyridine (1.0 mmol), 4-aminobenzoic acid (1.2 mmol), the chosen phosphine ligand (e.g., XPhos, 2 mol%), and the palladium precursor (e.g., Pd(OAc)₂, 1 mol%).

  • Inert Atmosphere: Seal the tube with a septum, and evacuate and backfill with an inert gas (e.g., argon or nitrogen) three times.

  • Addition of Reagents: Add the base (e.g., NaOtBu, 2.5 mmol) and anhydrous solvent (e.g., toluene, 5 mL) via syringe.

  • Reaction: Place the reaction vessel in a preheated oil bath at the desired temperature (e.g., 100 °C) and stir vigorously for the specified time (e.g., 12-24 hours).

  • Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Workup: Upon completion, cool the reaction to room temperature. Quench the reaction by the slow addition of water.

  • Extraction: Dilute with an organic solvent (e.g., ethyl acetate) and water. Separate the layers. Extract the aqueous layer with the organic solvent.

  • Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography or crystallization.

Visualizations

experimental_workflow cluster_prep Reaction Preparation cluster_reaction Reaction cluster_workup Workup & Purification reactants Combine Reactants: - 2-chloro-3-aminopyridine - 4-aminobenzoic acid - Pd Catalyst & Ligand inert Establish Inert Atmosphere reactants->inert reagents Add Base & Solvent inert->reagents heat Heat and Stir (e.g., 100°C) reagents->heat monitor Monitor Progress (TLC/LC-MS) heat->monitor quench Quench Reaction monitor->quench extract Extraction quench->extract purify Purification (Chromatography/ Crystallization) extract->purify product Pure Product purify->product

Caption: Experimental workflow for the synthesis of this compound.

troubleshooting_yield cluster_catalyst Catalyst System Issues cluster_conditions Reaction Condition Issues cluster_side_reactions Side Reaction Issues start Low Yield or No Reaction catalyst_activity Check Catalyst Activity (Use Pre-catalyst) start->catalyst_activity ligand_choice Screen Different Ligands (e.g., XPhos, BrettPhos) start->ligand_choice base_choice Optimize Base (Strength & Solubility) start->base_choice solvent_purity Ensure Anhydrous Solvent start->solvent_purity temperature Increase Reaction Temperature start->temperature stirring Ensure Vigorous Stirring start->stirring hydrodehalogenation Optimize Ligand to Minimize Hydrodehalogenation start->hydrodehalogenation protecting_group Consider Protecting Carboxylic Acid start->protecting_group

Caption: Troubleshooting guide for low yield in the synthesis.

References

Technical Support Center: 4-((3-Aminopyridin-2-yl)amino)benzoic acid Purification

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges during the purification of "4-((3-Aminopyridin-2-yl)amino)benzoic acid".

Troubleshooting Guides

Problem 1: Low Recovery After Column Chromatography

Symptoms:

  • The desired product is not eluting from the column.

  • Significant tailing of the product peak is observed.

  • A large amount of the product remains on the stationary phase.

Possible Causes:

  • Strong interaction with silica gel: The basic aminopyridine and acidic benzoic acid moieties can strongly interact with the acidic silica gel, leading to poor elution.

  • Inappropriate solvent system: The polarity of the eluent may be too low to effectively displace the polar product from the stationary phase.

Solutions:

  • Use of additives: Add a small percentage of a competitive base (e.g., triethylamine, pyridine) or acid (e.g., acetic acid) to the mobile phase. This can help to saturate the active sites on the silica gel and reduce strong adsorption of the product.

  • Alternative stationary phases: Consider using a less acidic stationary phase, such as neutral or basic alumina, or a C18 reversed-phase column.

  • Gradient elution: Employ a solvent gradient, gradually increasing the polarity of the mobile phase to facilitate the elution of the tightly bound product.

Problem 2: Persistent Impurities in the Final Product

Symptoms:

  • NMR or LC-MS analysis shows the presence of unreacted starting materials or side-products after purification.

  • The melting point of the product is broad or lower than expected.

Possible Causes:

  • Co-elution of impurities: Impurities with similar polarity to the desired product may co-elute during column chromatography.

  • Incomplete reaction: The synthesis reaction may not have gone to completion, leaving starting materials in the crude product.

  • Formation of side-products: Side reactions, such as the formation of regioisomers or over-alkylation products, can generate impurities that are difficult to separate.

Solutions:

  • Optimize chromatography conditions: Experiment with different solvent systems and gradients to improve the separation of the product from impurities. Thin Layer Chromatography (TLC) can be a valuable tool for optimizing separation conditions before scaling up to column chromatography.

  • Recrystallization: If column chromatography is insufficient, recrystallization can be an effective secondary purification step. The choice of solvent is critical for successful recrystallization.

  • Reaction optimization: Re-evaluate the synthesis conditions to minimize the formation of impurities. This may involve adjusting the reaction temperature, time, or stoichiometry of reactants.

Problem 3: Difficulty with Recrystallization

Symptoms:

  • The product oils out instead of forming crystals.

  • The product precipitates as an amorphous solid with low purity.

  • Low yield after recrystallization.

Possible Causes:

  • Inappropriate solvent choice: The solubility profile of the product in the chosen solvent may not be ideal for crystallization.

  • Presence of soluble impurities: High concentrations of impurities can inhibit crystal formation.

  • Cooling rate is too fast: Rapid cooling can lead to precipitation rather than crystallization.

Solutions:

  • Solvent screening: Systematically screen a variety of solvents and solvent mixtures to find a system where the product is soluble at high temperatures but sparingly soluble at low temperatures.

  • Pre-purification: Use a preliminary purification step, such as a quick filtration through a silica plug, to remove some of the impurities before recrystallization.

  • Controlled cooling: Allow the hot solution to cool slowly to room temperature, followed by further cooling in an ice bath or refrigerator to promote the formation of well-defined crystals.

Frequently Asked Questions (FAQs)

Q1: What are the likely common impurities in the synthesis of this compound?

A1: Based on common synthetic routes like the Buchwald-Hartwig amination, potential impurities could include:

  • Unreacted starting materials: 2-chloro-3-aminopyridine and 4-aminobenzoic acid.

  • Homocoupled products of the starting materials.

  • Side-products from reactions involving the amino or carboxylic acid functional groups.

  • Regioisomers, depending on the specificity of the reaction.

Q2: What are some recommended solvent systems for column chromatography of this compound?

A2: Given the polar nature of the molecule, a polar mobile phase is required. Good starting points for normal phase chromatography on silica gel include mixtures of a non-polar solvent with a polar solvent, with the addition of a modifier.

Mobile Phase ComponentsTypical Ratio (v/v)Modifier (if needed)
Dichloromethane / Methanol98:2 to 90:100.1 - 1% Triethylamine or Acetic Acid
Ethyl Acetate / Hexane50:50 to 100:00.1 - 1% Triethylamine or Acetic Acid
Chloroform / Methanol99:1 to 95:50.1 - 1% Triethylamine or Acetic Acid

Q3: What solvents are suitable for the recrystallization of this compound?

A3: The ideal recrystallization solvent is one in which the compound is highly soluble at elevated temperatures and poorly soluble at room temperature or below. A solvent screen is recommended. Potential solvents to investigate include:

SolventExpected Solubility Profile
EthanolPotentially good solubility when hot, lower when cold.
IsopropanolSimilar to ethanol, may offer different selectivity for impurities.
AcetonitrileMay provide a good solubility differential.
WaterDue to the polar nature, solubility in hot water is possible.
Dioxane/WaterA mixture might be necessary to achieve the desired solubility.
Dimethylformamide (DMF)/WaterSimilar to Dioxane/Water, for less soluble compounds.

Q4: Can I use reversed-phase chromatography for purification?

A4: Yes, reversed-phase chromatography (RPC) on a C18 column can be a very effective method for purifying polar compounds like this. A typical mobile phase would be a gradient of water and acetonitrile or methanol, often with a modifier like formic acid or trifluoroacetic acid to improve peak shape.

Visualizations

experimental_workflow cluster_synthesis Synthesis cluster_purification Purification cluster_troubleshooting Troubleshooting cluster_final Final Product start Crude Product cc Column Chromatography start->cc Initial Purification analysis Purity Analysis (NMR, LC-MS) cc->analysis recryst Recrystallization recryst->analysis Re-analyze check_purity Purity < 98%? analysis->check_purity check_purity->recryst Yes end Pure Product check_purity->end No

Caption: A typical workflow for the purification and analysis of this compound.

signaling_pathway cluster_problem Problem Identification cluster_causes Potential Causes cluster_solutions Solutions low_yield Low Yield / Impure Product strong_adsorption Strong Adsorption to Silica low_yield->strong_adsorption co_elution Co-eluting Impurities low_yield->co_elution poor_crystallization Poor Crystallization low_yield->poor_crystallization additives Use Mobile Phase Additives strong_adsorption->additives alt_stationary_phase Change Stationary Phase strong_adsorption->alt_stationary_phase optimize_solvent Optimize Solvent System co_elution->optimize_solvent recrystallize Recrystallize with Solvent Screen poor_crystallization->recrystallize

Caption: A logical relationship diagram for troubleshooting purification challenges.

"4-((3-Aminopyridin-2-yl)amino)benzoic acid" solubility issues in aqueous solution

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals experiencing solubility issues with "4-((3-Aminopyridin-2-yl)amino)benzoic acid" in aqueous solutions.

Frequently Asked Questions (FAQs)

Q1: What are the potential reasons for the poor aqueous solubility of this compound?

A1: The limited aqueous solubility of this compound can be attributed to its molecular structure, which contains both hydrophobic (benzene and pyridine rings) and hydrophilic (amino and carboxylic acid groups) moieties. The compound's crystal lattice energy may also contribute to its low solubility. Like many organic molecules, its solubility is likely pH-dependent due to the presence of ionizable amino and carboxyl groups.

Q2: How does pH influence the solubility of this compound?

A2: The solubility of this compound is expected to be significantly influenced by pH. The molecule possesses a basic amino group on the pyridine ring and an acidic carboxylic acid group on the benzoic acid ring.

  • At acidic pH: The amino groups will be protonated, forming a more soluble cationic species.

  • At alkaline pH: The carboxylic acid group will be deprotonated, forming a more soluble anionic species.

  • At a pH near its isoelectric point: The compound will exist as a neutral zwitterion, which typically has the lowest solubility.

Q3: What are some common strategies to improve the solubility of poorly water-soluble compounds like this?

A3: Several methods can be employed to enhance the aqueous solubility of poorly soluble drugs.[1][2][3][4][5] These techniques can be broadly categorized as physical and chemical modifications.[4] Common approaches include:

  • pH adjustment: Modifying the pH of the solution to ionize the compound.[2][3]

  • Co-solvents: Using a mixture of water and a water-miscible organic solvent (e.g., DMSO, ethanol).

  • Surfactants: Employing surfactants to form micelles that can encapsulate the hydrophobic compound.[3]

  • Complexation: Using agents like cyclodextrins to form inclusion complexes.[2][4]

  • Salt formation: Converting the compound into a more soluble salt form.[2][3]

Troubleshooting Guide for Solubility Issues

If you are encountering difficulties in dissolving this compound, follow this step-by-step troubleshooting guide.

Logical Troubleshooting Workflow

Solubility_Troubleshooting start Start: Solubility Issue with This compound check_purity 1. Verify Compound Purity and Identity start->check_purity initial_dissolution 2. Attempt Dissolution in Common Solvents check_purity->initial_dissolution ph_modification 3. pH Modification initial_dissolution->ph_modification If insoluble in water cosolvent 4. Use of Co-solvents ph_modification->cosolvent If pH adjustment is insufficient or not viable success Successful Dissolution ph_modification->success If successful surfactant 5. Surfactant Addition cosolvent->surfactant If co-solvents are not effective or interfere with the assay cosolvent->success If successful complexation 6. Complexation Agents surfactant->complexation If surfactants are not suitable surfactant->success If successful complexation->success If successful failure Consult Further/ Consider Formulation Strategies complexation->failure If still insoluble

Caption: A stepwise guide to troubleshooting solubility issues.

Experimental Protocols

Below are detailed protocols for the key solubility enhancement techniques.

Protocol 1: pH Adjustment
  • Preparation of Buffers: Prepare a series of buffers with a range of pH values (e.g., pH 2, 4, 7.4, 9, and 12).

  • Dispersion: Disperse a known amount of this compound in a small volume of each buffer.

  • Equilibration: Stir the suspensions at a constant temperature for a sufficient time (e.g., 24 hours) to reach equilibrium.

  • Separation: Separate the undissolved solid from the solution by centrifugation or filtration.

  • Quantification: Determine the concentration of the dissolved compound in the supernatant/filtrate using a suitable analytical method (e.g., UV-Vis spectrophotometry or HPLC).

Protocol 2: Co-solvent System
  • Solvent Selection: Choose a water-miscible organic co-solvent in which the compound has good solubility (e.g., DMSO, ethanol, or PEG 400).

  • Stock Solution: Prepare a concentrated stock solution of the compound in the selected co-solvent.

  • Aqueous Dilution: Gradually add the aqueous buffer to the stock solution with vigorous stirring to prepare the final desired concentration. Note: It is crucial to add the aqueous phase to the organic stock solution to avoid precipitation.

  • Observation: Visually inspect the solution for any signs of precipitation. If precipitation occurs, adjust the co-solvent to water ratio.

Physicochemical Data of Structurally Related Compounds

Property4-Aminopyridine4-Aminobenzoic Acid (PABA)
Molecular Formula C₅H₆N₂C₇H₇NO₂
Molecular Weight 94.12 g/mol 137.14 g/mol [6]
Water Solubility Soluble[7]Slightly soluble (4.7 g/L at 20°C)[8][9]
pKa Not specified2.50 (amino), 4.87 (carboxyl)[8][9]
Appearance Crystalline solidWhite crystalline solid[6][10]

Potential Biological Signaling Pathways

Derivatives of aminopyridine and aminobenzoic acid have been investigated for various biological activities. For instance, aminopyridines are known to block voltage-gated potassium channels[11], and PABA derivatives have shown potential as antimicrobial and anticancer agents[12][13][14]. A generalized schematic of a potential signaling pathway that could be modulated by such a compound is presented below.

Signaling_Pathway compound This compound target Molecular Target (e.g., Enzyme, Receptor, Ion Channel) compound->target Binds to/Modulates pathway Downstream Signaling Cascade target->pathway Initiates/Inhibits response Cellular Response (e.g., Inhibition of Proliferation, Apoptosis, Modulation of Neuronal Excitability) pathway->response

Caption: Generalized signaling pathway for a bioactive compound.

For further assistance, please contact our technical support team with details of your experimental setup and the specific issues you are facing.

References

Technical Support Center: Degradation of 4-((3-Aminopyridin-2-yl)amino)benzoic acid

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals investigating the degradation pathways of "4-((3-Aminopyridin-2-yl)amino)benzoic acid." The information is presented in a question-and-answer format to directly address potential issues encountered during experimental work.

Hypothesized Degradation Pathways

While specific degradation pathways for "this compound" are not extensively documented in the public domain, potential degradation routes can be inferred based on the reactivity of its constituent functional groups: a secondary aromatic amine bridge, a 3-aminopyridine moiety, and a benzoic acid group. Forced degradation studies under various stress conditions are crucial to elucidate the actual degradation products.

Hydrolytic Degradation

Question: What is the likely point of hydrolytic cleavage in this compound?

Answer: The secondary amine linkage between the pyridine and benzene rings is the most probable site for hydrolytic attack, especially under acidic or basic conditions. This would lead to the cleavage of the molecule into two primary degradation products.

Hydrolytic_Degradation Parent This compound Product1 2,3-Diaminopyridine Parent->Product1 Acid/Base Hydrolysis Product2 4-Hydroxybenzoic acid Parent->Product2 Acid/Base Hydrolysis

Caption: Hypothesized hydrolytic degradation pathway.

Oxidative Degradation

Question: What are the potential products of oxidative degradation?

Answer: The molecule possesses several sites susceptible to oxidation. The primary and secondary amino groups, as well as the electron-rich aromatic rings, are prone to oxidative modification.

  • N-Oxidation: The nitrogen atoms in the pyridine ring and the amino substituents can be oxidized to form N-oxides.

  • Hydroxylation: The aromatic rings can undergo hydroxylation.

  • Oxidative Cleavage: The secondary amine bridge could be susceptible to oxidative cleavage.

Oxidative_Degradation cluster_parent Parent Compound cluster_products Potential Oxidation Products Parent This compound N_Oxide N-Oxide derivatives Parent->N_Oxide Oxidation (e.g., H₂O₂) Hydroxylated Hydroxylated derivatives Parent->Hydroxylated Oxidation (e.g., H₂O₂) Cleavage Cleavage products Parent->Cleavage Oxidation (e.g., H₂O₂) Photolytic_Degradation Parent This compound Photo_Oxidation Photo-oxidation Products Parent->Photo_Oxidation UV/Vis Light Decarboxylation Decarboxylation Product (3-amino-N-phenylpyridin-2-amine) Parent->Decarboxylation UV/Vis Light Experimental_Workflow Start Prepare Stock Solution of This compound Stress Expose to Stress Conditions (Acid, Base, Oxidizing Agent, Heat, Light) Start->Stress Neutralize Neutralize/Quench Reaction Stress->Neutralize Analyze Analyze by HPLC/LC-MS Neutralize->Analyze Characterize Isolate and Characterize Degradation Products (e.g., NMR, HRMS) Analyze->Characterize End Establish Degradation Profile Characterize->End

Technical Support Center: Synthesis of 4-((3-Aminopyridin-2-yl)amino)benzoic acid

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers and scientists involved in the synthesis of "4-((3-Aminopyridin-2-yl)amino)benzoic acid". The information is structured to address specific issues that may be encountered during experimental work.

Frequently Asked Questions (FAQs)

Q1: What are the most common synthetic strategies for preparing this compound?

A1: The synthesis of this compound typically involves the formation of a C-N bond between a pyridine and a benzoic acid moiety. The most common methods are palladium-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination, and to a lesser extent, copper-catalyzed Ullmann condensations or nucleophilic aromatic substitution (SNAr) reactions. The choice of strategy often depends on the available starting materials and the desired reaction conditions.

Q2: Which starting materials are required for a Buchwald-Hartwig approach?

A2: For a Buchwald-Hartwig amination, you would typically couple an amine with an aryl halide. Two plausible routes are:

  • Route A: Coupling of 2-halo-3-aminopyridine (e.g., 2-chloro-3-aminopyridine) with 4-aminobenzoic acid.

  • Route B: Coupling of 3-amino-2-(trifluoromethanesulfonyloxy)pyridine with 4-aminobenzoic acid. In both cases, protection of the amino and/or carboxylic acid functional groups may be necessary to prevent side reactions.

Q3: Are there any known challenges associated with the synthesis of this compound?

A3: Yes, several challenges can arise, including low yields, difficulty in purification, and the formation of side products. Common side reactions include hydrodehalogenation of the aryl halide starting material, homocoupling of the starting materials, and potential for multiple amination products if not controlled properly. The electron-rich nature of the aminopyridine substrate can also affect the reactivity in palladium-catalyzed couplings.

Troubleshooting Guide

Issue 1: Low or No Product Yield

Q: I am attempting a Buchwald-Hartwig amination to synthesize this compound, but I am observing very low to no yield of the desired product. What are the potential causes and solutions?

A: Low or no yield in a Buchwald-Hartwig reaction can stem from several factors related to the catalyst, reagents, or reaction conditions. Below is a table outlining potential causes and troubleshooting steps.

Potential Cause Troubleshooting Solution
Inactive Catalyst The Pd(0) active catalyst may not be forming efficiently from the Pd(II) precatalyst. Ensure you are using a reliable precatalyst and consider adding a reducing agent if necessary. The phosphine ligand may have degraded; use fresh, high-purity ligand.
Inappropriate Ligand The choice of phosphine ligand is critical. For electron-rich aminopyridines, bulky, electron-rich biarylphosphine ligands (e.g., XPhos, SPhos, RuPhos) are often more effective. Screen a variety of ligands to find the optimal one for your specific substrate combination.
Base Incompatibility The strength and type of base are crucial. Strong, non-nucleophilic bases like NaOtBu, KOtBu, or LiHMDS are commonly used.[1] However, with ester functionalities, weaker bases like K₂CO₃ or Cs₂CO₃ may be required to prevent saponification, though this can lead to lower reaction rates.[1]
Solvent Issues Anhydrous, deoxygenated solvents are essential as both oxygen and water can deactivate the catalyst. Toluene, dioxane, and THF are common choices.[1] Ensure proper degassing of the solvent and reaction mixture.
Low Reaction Temperature Some Buchwald-Hartwig couplings require elevated temperatures to proceed at a reasonable rate. If you are running the reaction at a lower temperature, consider increasing it, typically in the range of 80-110 °C.
Issue 2: Presence of a Major Side Product - Hydrodehalogenation

Q: My reaction mixture shows a significant amount of a side product that appears to be the de-halogenated starting material (e.g., 3-aminopyridine instead of the coupled product). How can I minimize this side reaction?

A: The formation of a hydrodehalogenated arene is a known side reaction in Buchwald-Hartwig aminations, often competing with the desired C-N bond formation.[2] This occurs via a competing pathway where a palladium-hydride species is formed, which can then reduce the aryl halide.

Strategies to Minimize Hydrodehalogenation:

  • Ligand Selection: The choice of ligand is the most critical factor. Bulky, electron-rich ligands that promote rapid reductive elimination of the desired product can outcompete the hydrodehalogenation pathway. Bidentate phosphine ligands have also been shown to be effective in some cases.[2]

  • Base Selection: The nature of the base can influence the formation of palladium-hydride species. Experiment with different bases (e.g., switching from an alkoxide to a carbonate or phosphate base) to see if the side reaction is suppressed.

  • Water Content: While the reaction should be anhydrous, trace amounts of water can sometimes contribute to the formation of palladium-hydride species. Ensure all reagents and solvents are scrupulously dried.

  • Amine Purity: Ensure the amine coupling partner is pure and free of impurities that could react to form species that promote hydrodehalogenation.

Parameter Condition A (High Hydrodehalogenation) Condition B (Optimized for C-N Coupling)
Ligand Less bulky, less electron-rich (e.g., P(o-tolyl)₃)Bulky, electron-rich biarylphosphine (e.g., XPhos, RuPhos)
Base NaOtBuK₃PO₄ or Cs₂CO₃
Solvent TolueneDioxane
Temperature 110 °C90 °C
Issue 3: Formation of Dimerized Byproducts

Q: I am observing the formation of homocoupled byproducts, such as biaryls from my aryl halide starting material. What causes this and how can it be prevented?

A: Homocoupling of aryl halides to form biaryls can occur as a side reaction in palladium-catalyzed couplings. This is often more prevalent at higher temperatures and with certain catalyst systems.

Preventative Measures:

  • Lower Reaction Temperature: If the desired reaction proceeds at a lower temperature, reducing the heat can often minimize homocoupling.

  • Catalyst/Ligand Ratio: Optimizing the palladium to ligand ratio can sometimes suppress homocoupling. An excess of ligand relative to the palladium source can be beneficial.

  • Choice of Ligand: Some ligands are more prone to promoting homocoupling than others. Screening different classes of ligands may be necessary.

Experimental Protocols

Protocol 1: Buchwald-Hartwig Amination of 2-Chloro-3-aminopyridine with 4-Aminobenzoic Acid

This is a representative protocol and may require optimization.

Materials:

  • 2-Chloro-3-aminopyridine (1.0 equiv)

  • 4-Aminobenzoic acid (1.2 equiv)

  • Pd₂(dba)₃ (0.02 equiv)

  • XPhos (0.08 equiv)

  • NaOtBu (2.5 equiv)

  • Anhydrous, degassed toluene

Procedure:

  • To a dry Schlenk flask under an inert atmosphere (argon or nitrogen), add 2-chloro-3-aminopyridine, 4-aminobenzoic acid, Pd₂(dba)₃, XPhos, and NaOtBu.

  • Add anhydrous, degassed toluene via syringe.

  • Seal the flask and heat the reaction mixture to 100 °C with vigorous stirring.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature and quench with saturated aqueous NH₄Cl.

  • Extract the aqueous layer with ethyl acetate.

  • Combine the organic layers, wash with brine, dry over Na₂SO₄, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Visualizations

Buchwald_Hartwig_Cycle cluster_main Main Catalytic Cycle cluster_side Side Reaction Pathway Pd(0)L Pd(0)L Active Catalyst OxAdd Oxidative Addition Complex Pd(0)L->OxAdd + Ar-X Pd_Amide Palladium Amide Complex OxAdd->Pd_Amide + R-NH₂ - Base-HX Product This compound Pd_Amide->Product Reductive Elimination Pd_Amide->Product Pd_Hydride Pd(II)-H Species Pd_Amide->Pd_Hydride β-Hydride Elimination Pd_Amide->Pd_Hydride Hydrodehalogenation Hydrodehalogenation (Ar-H) Pd_Hydride->Hydrodehalogenation + Ar-X

Caption: Catalytic cycle of the Buchwald-Hartwig amination and a competing side reaction pathway.

SNAr_Mechanism cluster_note Note on SNAr Reactivity Start 2-Chloro-3-nitropyridine (Activated Substrate) Meisenheimer Meisenheimer Complex (Intermediate) Start->Meisenheimer + Nucleophile Nucleophile 4-Aminobenzoic Acid (Nucleophile) Product N-(3-nitropyridin-2-yl)-4-aminobenzoic acid Meisenheimer->Product - Cl⁻ Note_Text SNAr on unactivated 2-chloropyridine is slow. An electron-withdrawing group (e.g., -NO₂) at the 3- or 5-position is often required for reasonable reaction rates.

Caption: Mechanism of Nucleophilic Aromatic Substitution (SNAr) for pyridine substrates.

References

Technical Support Center: Optimizing Synthesis of 4-((3-Aminopyridin-2-yl)amino)benzoic acid

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides troubleshooting advice and frequently asked questions (FAQs) for the synthesis of 4-((3-Aminopyridin-2-yl)amino)benzoic acid. The primary synthetic route discussed is the palladium-catalyzed Buchwald-Hartwig amination, a common method for forming C-N bonds between aryl halides and amines.[1][2][3]

Troubleshooting Guide

This section addresses specific issues that may arise during the synthesis.

dot

Caption: Troubleshooting Decision Tree for Reaction Optimization.

Problem Potential Cause Recommended Solution
Low or No Product Formation Inactive Catalyst: The palladium catalyst may be deactivated by exposure to air or impurities.Ensure all reagents and solvents are properly dried and degassed. Use fresh catalyst and ligands. Consider using a more air-stable palladium precatalyst.
Inappropriate Ligand: The chosen phosphine ligand may not be suitable for this specific transformation.Screen a variety of ligands, such as XPhos, RuPhos, or bidentate ligands like BINAP or Xantphos.[4][5] Sterically hindered ligands are often effective.[1]
Incorrect Base: The strength or solubility of the base may be insufficient to facilitate the reaction.Test different bases. Common choices include NaOtBu, K₂CO₃, or K₃PO₄. The choice of base can be critical and is often co-dependent on the ligand and substrate.
Low Reaction Temperature: The reaction may require more thermal energy to overcome the activation barrier.Gradually increase the reaction temperature, for example, in 10-20°C increments. Microwave irradiation can sometimes accelerate the reaction and improve yields.[4]
Formation of Multiple Byproducts Side Reactions: Competing reactions, such as hydrodehalogenation of the halo-pyridine or self-coupling of the starting materials, may be occurring.Analyze the crude reaction mixture by LC-MS to identify byproducts. Adjusting the catalyst-to-ligand ratio or lowering the reaction temperature may minimize side reactions.
Decomposition: Starting materials or the product may be unstable under the reaction conditions.Perform the reaction at a lower temperature for a longer duration. Ensure the reaction is run under an inert atmosphere (e.g., Nitrogen or Argon) to prevent oxidative degradation.
Difficulty in Product Isolation/Purification Poor Solubility: The product may have low solubility in common organic solvents, making extraction and chromatography challenging.Test a range of solvents for extraction and purification. If the product is an acid, converting it to its corresponding ester may improve solubility and ease of purification.
Co-elution with Impurities: Impurities may have similar polarity to the desired product.Optimize the chromatography conditions (e.g., try different solvent systems or use a different stationary phase). Recrystallization or trituration may be effective purification techniques.

Frequently Asked Questions (FAQs)

Q1: What is the most promising general approach for synthesizing this compound?

A1: The most direct and widely applicable method is the Buchwald-Hartwig amination.[1] This involves the palladium-catalyzed cross-coupling of 2-halo-3-aminopyridine (e.g., 2-bromo-3-aminopyridine or 2-chloro-3-aminopyridine) with 4-aminobenzoic acid .

dot

Reaction_Pathway reactant1 2-Halo-3-aminopyridine oxidative_addition Oxidative Addition reactant1->oxidative_addition reactant2 4-Aminobenzoic acid amine_coordination Amine Coordination reactant2->amine_coordination + Base pd_catalyst Pd(0) Catalyst + Ligand pd_catalyst->oxidative_addition oxidative_addition->amine_coordination reductive_elimination Reductive Elimination amine_coordination->reductive_elimination reductive_elimination->pd_catalyst Catalyst Regeneration product This compound reductive_elimination->product

Caption: Proposed Buchwald-Hartwig Reaction Pathway.

Q2: Which starting materials should I use? 2-chloro- or 2-bromo-3-aminopyridine?

A2: Generally, aryl bromides are more reactive than aryl chlorides in Buchwald-Hartwig couplings. Therefore, starting with 2-bromo-3-aminopyridine may lead to higher yields or allow for milder reaction conditions. However, 2-chloropyridines can also be effective, especially with modern catalyst systems, and are often more cost-effective.[2]

Q3: How do I select the right catalyst, ligand, and base?

A3: There is no universal system, and optimization is key. A good starting point is to use a palladium precatalyst like Pd₂(dba)₃ or Pd(OAc)₂ with a sterically hindered phosphine ligand such as XPhos or RuPhos. For the base, sodium tert-butoxide (NaOtBu) is often effective. Below is a table summarizing potential starting conditions for screening.

Table 1: Recommended Starting Conditions for Catalyst System Screening

Component Recommendation 1 Recommendation 2 Recommendation 3
Palladium Source Pd₂(dba)₃ (2 mol%)Pd(OAc)₂ (2 mol%)XPhos Pd G2 (2 mol%)
Ligand XPhos (4 mol%)RuPhos (4 mol%)Xantphos (4 mol%)
Base NaOtBu (1.5 equiv.)K₃PO₄ (2.0 equiv.)K₂CO₃ (2.0 equiv.)
Solvent Toluene1,4-Dioxanet-BuOH
Temperature 100 °C110 °C100 °C

Q4: My reaction is slow. How can I increase the reaction rate?

A4: Increasing the temperature is the most direct way to increase the reaction rate. Switching to a more polar aprotic solvent like dioxane or DMF can sometimes accelerate the reaction. Additionally, ensuring your catalyst is active and using a higher catalyst loading (e.g., 3-5 mol%) can improve reaction speed.

Q5: How should I monitor the reaction progress?

A5: Thin-Layer Chromatography (TLC) is a quick method to qualitatively monitor the consumption of starting materials. For more accurate monitoring, High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) are recommended to track the formation of the product and any byproducts.

Experimental Protocol: General Procedure for Optimization

This protocol provides a framework for optimizing the synthesis via a Buchwald-Hartwig coupling.

dot

Experimental_Workflow setup 1. Reaction Setup (Inert Atmosphere) reagents 2. Add Reagents (Halo-pyridine, Aminobenzoic acid, Base, Solvent) setup->reagents catalyst 3. Add Catalyst System (Palladium Source + Ligand) reagents->catalyst reaction 4. Heat Reaction (Monitor Progress by TLC/LC-MS) catalyst->reaction workup 5. Reaction Workup (Quench, Extract) reaction->workup purification 6. Purification (Column Chromatography, Recrystallization) workup->purification analysis 7. Characterization (NMR, MS) purification->analysis

Caption: General Experimental Workflow for Synthesis and Optimization.

1. Materials:

  • 2-Bromo-3-aminopyridine (1.0 equiv)

  • 4-Aminobenzoic acid (1.2 equiv)

  • Palladium precatalyst (e.g., Pd₂(dba)₃, 2 mol%)

  • Phosphine ligand (e.g., XPhos, 4 mol%)

  • Base (e.g., NaOtBu, 1.5 equiv)

  • Anhydrous, degassed solvent (e.g., Toluene)

2. Procedure:

  • To an oven-dried reaction vessel, add 2-bromo-3-aminopyridine, 4-aminobenzoic acid, and the base.

  • Evacuate and backfill the vessel with an inert gas (e.g., Argon or Nitrogen) three times.

  • Add the anhydrous, degassed solvent via syringe.

  • In a separate vial, mix the palladium precatalyst and the phosphine ligand. Add this mixture to the reaction vessel.

  • Heat the reaction mixture to the desired temperature (e.g., 100 °C) with vigorous stirring.

  • Monitor the reaction's progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature.

  • Quench the reaction by adding water. Acidify the aqueous layer with 1M HCl to pH ~3-4, which should precipitate the product.

  • Filter the precipitate, wash with water and a non-polar solvent (e.g., hexanes) to remove impurities.

  • If necessary, purify the crude product further by column chromatography or recrystallization.

Table 2: Example Optimization Data (Hypothetical)

Entry Pd Source Ligand Base Solvent Temp (°C) Yield (%)
1Pd₂(dba)₃XPhosNaOtBuToluene10065
2Pd₂(dba)₃XPhosK₃PO₄Toluene10045
3Pd₂(dba)₃RuPhosNaOtBuToluene10072
4Pd(OAc)₂RuPhosNaOtBuDioxane11081
5Pd(OAc)₂RuPhosNaOtBuToluene11075

References

Technical Support Center: Stability of 4-((3-Aminopyridin-2-yl)amino)benzoic acid in DMSO

Author: BenchChem Technical Support Team. Date: November 2025

This technical support guide provides researchers, scientists, and drug development professionals with answers to frequently asked questions and troubleshooting advice regarding the stability of "4-((3-Aminopyridin-2-yl)amino)benzoic acid" when dissolved in dimethyl sulfoxide (DMSO).

Frequently Asked Questions (FAQs)

Q1: What are the primary concerns for the stability of this compound in DMSO?

When storing this compound in DMSO, key stability concerns include:

  • Hydrolysis: The presence of water in DMSO can lead to the hydrolysis of susceptible functional groups. While many compounds are stable in wet DMSO, it is a factor to consider.[1][2]

  • Oxidation: The amino groups on the pyridine ring are susceptible to oxidation, which can be influenced by air exposure and light.

  • Acid-Catalyzed Degradation: The benzoic acid moiety makes the solution acidic. DMSO decomposition can be autocatalyzed by acids, potentially leading to the degradation of both the solvent and the compound.[3][4]

  • Freeze-Thaw Cycles: Repeated freezing and thawing of DMSO stock solutions can introduce moisture and may affect compound stability over time, although many compounds are stable through multiple cycles.[2][5]

Q2: How can I assess the stability of my this compound stock solution in DMSO?

Regularly assessing the purity of your stock solution is crucial. The most common method is to use High-Performance Liquid Chromatography (HPLC) coupled with a UV detector and a Mass Spectrometer (LC/UV/MS).[2] This allows for the quantification of the parent compound and the detection of any degradation products.

Q3: What are the recommended storage conditions for this compound in DMSO?

To maximize stability, it is recommended to:

  • Store stock solutions at -20°C or -80°C.[6]

  • Minimize freeze-thaw cycles by aliquoting the stock solution into smaller, single-use volumes.

  • Use high-purity, anhydrous DMSO to prepare solutions.

  • Protect the solution from light by using amber vials.

Troubleshooting Guide

Problem: I am seeing unexpected or inconsistent results in my biological assays.

This could be due to the degradation of your compound in the DMSO stock solution.

Troubleshooting Steps:

  • Verify Stock Solution Integrity:

    • Action: Analyze your current stock solution using LC/MS to check for the presence of the parent compound at the expected concentration and to identify any potential degradation products.

    • Rationale: This will confirm if the compound has degraded over time or due to storage conditions.

  • Prepare a Fresh Stock Solution:

    • Action: Prepare a new stock solution of this compound in fresh, high-purity anhydrous DMSO.

    • Rationale: Comparing the activity of a fresh stock to an older one can quickly determine if degradation is the source of the inconsistency.

  • Evaluate the Impact of Water:

    • Action: If you are not using anhydrous DMSO, consider the potential impact of water. A study on a large library of compounds showed that 85% were stable in a DMSO/water (90/10) mixture for up to 2 years at 4°C.[1][7] However, the stability of your specific compound may vary.

    • Rationale: The presence of water is a known factor that can influence compound stability in DMSO.[2]

Problem: My DMSO stock solution has changed color.

A change in color is a visual indicator of potential chemical degradation.

Troubleshooting Steps:

  • Cease Use of the Solution:

    • Action: Do not use the discolored solution for further experiments.

    • Rationale: The color change strongly suggests the formation of impurities or degradation products that could interfere with your assays.

  • Analyze the Solution:

    • Action: If possible, analyze the discolored solution by LC/MS to identify the degradation products.

    • Rationale: Understanding the degradation pathway can help in optimizing future storage and handling procedures.

  • Review Storage Conditions:

    • Action: Review your storage procedures. Was the solution exposed to light, elevated temperatures, or frequent freeze-thaw cycles?

    • Rationale: Identifying the cause of degradation will prevent future occurrences.

Experimental Protocols

Protocol 1: HPLC-UV/MS Method for Stability Assessment

This protocol outlines a general method for assessing the stability of this compound in a DMSO stock solution.

Parameter Condition
HPLC Column C18 reverse-phase, 2.1 x 50 mm, 3.5 µm
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Gradient 5% to 95% B over 5 minutes
Flow Rate 0.4 mL/min
Column Temperature 40°C
UV Detection 254 nm
MS Detection Electrospray Ionization (ESI) in positive mode
Sample Preparation Dilute DMSO stock solution in 50:50 Acetonitrile:Water to a final concentration of ~1 µg/mL.

Protocol 2: Accelerated Stability Study

This study can help predict the long-term stability of your compound in DMSO.

Step Procedure
1. Preparation Prepare a stock solution of this compound in DMSO at the desired concentration (e.g., 10 mM).
2. Aliquoting Dispense the stock solution into multiple small, tightly sealed vials.
3. Initial Analysis (T=0) Immediately analyze one aliquot using the LC-MS method described above to establish the initial purity.
4. Incubation Place the remaining vials in a controlled environment at an elevated temperature (e.g., 40°C).[2]
5. Time-Point Analysis At regular intervals (e.g., 1, 2, 4, and 8 weeks), remove one vial and analyze its purity by LC-MS.
6. Data Analysis Plot the percentage of the parent compound remaining against time to determine the degradation rate.

Visualizations

Stability_Troubleshooting_Workflow start Inconsistent Assay Results or Solution Discoloration check_stock Analyze Current Stock by LC/MS start->check_stock is_degraded Degradation Observed? check_stock->is_degraded prepare_fresh Prepare Fresh Stock Solution is_degraded->prepare_fresh Yes no_degradation No Degradation Observed is_degraded->no_degradation No review_storage Review Storage & Handling Procedures prepare_fresh->review_storage implement_changes Implement Improved Storage Protocols (Aliquoting, -20°C, Anhydrous DMSO) review_storage->implement_changes continue_experiments Continue Experiments with Fresh Stock implement_changes->continue_experiments investigate_other Investigate Other Experimental Variables no_degradation->investigate_other

Caption: Troubleshooting workflow for stability issues.

Accelerated_Stability_Study prep_stock Prepare Stock Solution in DMSO aliquot Aliquot into Vials prep_stock->aliquot t0_analysis Analyze T=0 Aliquot (LC/MS) aliquot->t0_analysis incubate Incubate Vials at 40°C aliquot->incubate analyze_data Plot % Remaining vs. Time t0_analysis->analyze_data time_points Analyze Aliquots at Regular Time Intervals (e.g., 1, 2, 4, 8 weeks) incubate->time_points time_points->analyze_data determine_rate Determine Degradation Rate analyze_data->determine_rate

Caption: Experimental workflow for an accelerated stability study.

References

Technical Support Center: Crystallization of 4-((3-Aminopyridin-2-yl)amino)benzoic acid

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the crystallization of "4-((3-Aminopyridin-2-yl)amino)benzoic acid". The information is presented in a question-and-answer format to directly address common experimental challenges.

Frequently Asked Questions (FAQs)

Q1: What are the key physicochemical properties of "this compound" that I should be aware of for crystallization?

A1: While experimental data for the exact target compound is limited, data for the structurally similar compound, 4-(3-Aminopyridin-2-yl)benzoic acid , can provide valuable insights. These properties influence solvent selection and crystallization conditions.

PropertyValueSource
Molecular Formula C₁₂H₁₀N₂O₂--INVALID-LINK--
Molecular Weight 214.22 g/mol --INVALID-LINK--
Calculated LogP 2.029--INVALID-LINK--
Topological Polar Surface Area (TPSA) 76.21 Ų--INVALID-LINK--
Hydrogen Bond Donors 2--INVALID-LINK--
Hydrogen Bond Acceptors 3--INVALID-LINK--
Rotatable Bonds 2--INVALID-LINK--

Note: This data is for a structural isomer and should be used as a guideline.

Q2: What types of solvents should I consider for the crystallization of this compound?

A2: Given the presence of both a carboxylic acid and an amino-pyridine group, the molecule has polar characteristics. Therefore, polar solvents are a good starting point. Based on related compounds, consider the following:

  • Alcohols: Methanol, Ethanol, 1-Butanol.[1]

  • Ketones: Acetone.[1]

  • Nitriles: Acetonitrile.[2]

  • Ethers: Dioxane (in mixed solvent systems).

  • Water: Can be used, especially in mixed solvent systems or for salt formation.[1]

Solvent choice will significantly impact crystal form (polymorphism) and the potential for salt or co-crystal formation.[2]

Q3: Should I be concerned about polymorphism with this molecule?

A3: Yes. Molecules with flexible conformations and multiple hydrogen bond donors/acceptors, like "this compound", are prone to polymorphism. Different crystal forms can exhibit different physical properties, including solubility and stability. It is advisable to characterize the resulting crystals using techniques like Powder X-ray Diffraction (PXRD) and Differential Scanning Calorimetry (DSC) to identify the polymorphic form.

Troubleshooting Crystallization Issues

This section addresses common problems encountered during the crystallization of "this compound".

Problem 1: The compound will not dissolve in the chosen solvent, even with heating.

  • Possible Cause: The solvent is not polar enough, or the compound has low solubility.

  • Solution:

    • Increase Polarity: Try a more polar solvent from the suggested list (e.g., switch from acetone to methanol).

    • Mixed Solvent System: Use a mixture of a good solvent (in which the compound is soluble) and a poor solvent (in which it is less soluble). Dissolve the compound in a minimal amount of the hot "good" solvent and then slowly add the "poor" solvent until the solution becomes slightly turbid.

    • pH Adjustment: The compound has both acidic (carboxylic acid) and basic (aminopyridine) functionalities. Adjusting the pH can significantly alter solubility. For example, adding a small amount of a base can deprotonate the carboxylic acid, increasing its solubility in polar solvents. Conversely, adding an acid can protonate the aminopyridine.

Problem 2: No crystals form upon cooling.

  • Possible Cause: The solution is not sufficiently supersaturated, or nucleation is inhibited.

  • Solution:

    • Induce Nucleation:

      • Scratching: Gently scratch the inside of the flask with a glass rod below the solvent level.

      • Seeding: Add a tiny crystal of the compound (if available) to the cooled solution.

    • Increase Supersaturation:

      • Evaporation: Slowly evaporate some of the solvent to increase the compound's concentration.

      • Anti-Solvent Addition: If using a single solvent, slowly add a miscible "anti-solvent" (a solvent in which the compound is poorly soluble) to the cooled solution until turbidity persists.

    • Reduce Temperature: Cool the solution to a lower temperature (e.g., in an ice bath or refrigerator), but be mindful that rapid cooling can lead to smaller, less pure crystals.

Problem 3: The compound "oils out" instead of forming crystals.

  • Possible Cause: The solution is too concentrated, the cooling rate is too fast, or impurities are present. "Oiling out" occurs when the compound comes out of solution above its melting point in the solvent system.

  • Solution:

    • Dilute the Solution: Reheat the mixture to dissolve the oil, then add more solvent before allowing it to cool slowly again.

    • Slow Cooling: Ensure the solution cools down gradually. You can insulate the flask to slow the cooling rate.

    • Change Solvent: Try a solvent with a lower boiling point.

    • Purify the Material: Impurities can depress the melting point and interfere with crystal lattice formation. Consider a preliminary purification step like column chromatography.

Problem 4: The resulting crystals are very small or appear as a powder.

  • Possible Cause: Rapid crystallization due to high supersaturation or fast cooling.

  • Solution:

    • Decrease Supersaturation: Use a slightly larger volume of solvent.

    • Slow Down Cooling: Allow the solution to cool to room temperature on the benchtop before transferring it to a colder environment.

    • Solvent System: Consider a solvent system where the solubility difference between hot and cold is less dramatic.

Experimental Protocols (Based on Analogous Compounds)

Protocol 1: Cooling Crystallization from a Single Solvent (e.g., Methanol)

  • Place the crude "this compound" in an Erlenmeyer flask.

  • Add a small amount of methanol and heat the mixture to boiling with stirring.

  • Continue adding small portions of hot methanol until the compound just dissolves completely.

  • Remove the flask from the heat source and allow it to cool slowly to room temperature.

  • If crystals do not form, try inducing nucleation (scratching or seeding).

  • Once crystal formation is complete, cool the flask in an ice bath for 30 minutes to maximize the yield.

  • Collect the crystals by vacuum filtration, washing with a small amount of cold methanol.

  • Dry the crystals under vacuum.

Protocol 2: Anti-Solvent Crystallization (e.g., Acetonitrile/Water)

  • Dissolve the crude compound in the minimum amount of hot acetonitrile.[2]

  • Filter the hot solution if any insoluble impurities are present.

  • Slowly add water (the anti-solvent) dropwise to the hot, stirred solution until a faint, persistent cloudiness is observed.

  • Add a few drops of hot acetonitrile to redissolve the solid and obtain a clear solution.

  • Allow the solution to cool slowly to room temperature.

  • Cool further in an ice bath to complete crystallization.

  • Collect the crystals by vacuum filtration, washing with a small amount of a cold acetonitrile/water mixture.

  • Dry the crystals under vacuum.

Visualizations

Crystallization_Workflow General Crystallization Workflow A Dissolve Crude Compound in Minimum Hot Solvent B Hot Filtration (if impurities present) A->B optional C Slow Cooling to Room Temperature B->C D Induce Nucleation (if needed) C->D E Cool in Ice Bath D->E F Vacuum Filtration E->F G Wash with Cold Solvent F->G H Dry Crystals G->H

Caption: A generalized workflow for the cooling crystallization process.

Troubleshooting_No_Crystals Troubleshooting: No Crystals Formed Start Solution Cooled, No Crystals Supersaturation Is the solution supersaturated? Start->Supersaturation Action1 Evaporate some solvent or add anti-solvent Supersaturation->Action1 No Nucleation Are nucleation sites present? Supersaturation->Nucleation Yes Action1->Supersaturation Action2 Scratch flask or add seed crystal Nucleation->Action2 No Success Crystals Form Nucleation->Success Yes Action2->Nucleation

Caption: A decision-making diagram for troubleshooting the absence of crystal formation.

References

Technical Support Center: Synthesis of 4-((3-Aminopyridin-2-yl)amino)benzoic acid

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 4-((3-Aminopyridin-2-yl)amino)benzoic acid. The information is presented in a question-and-answer format to directly address common challenges encountered during this synthesis, with a focus on minimizing impurities.

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route for preparing this compound?

A1: The most prevalent and effective method for synthesizing this compound is the Buchwald-Hartwig amination.[1][2] This palladium-catalyzed cross-coupling reaction involves the reaction of a 4-halobenzoic acid (typically 4-bromobenzoic acid or 4-iodobenzoic acid) with 2,3-diaminopyridine in the presence of a palladium catalyst, a phosphine ligand, and a base.

Q2: What are the critical starting materials for this synthesis?

A2: The key starting materials are:

  • Aryl Halide: 4-Bromobenzoic acid or 4-Iodobenzoic acid. Aryl bromides are often a good balance of reactivity and cost.

  • Amine: 2,3-Diaminopyridine.

  • Catalyst: A palladium source, such as Pd(OAc)₂ (palladium(II) acetate) or Pd₂(dba)₃ (tris(dibenzylideneacetone)dipalladium(0)).

  • Ligand: A bulky, electron-rich phosphine ligand is crucial for the catalytic cycle. Common choices include Xantphos, BINAP, or Josiphos-type ligands.[2]

  • Base: A strong, non-nucleophilic base is required. Sodium tert-butoxide (NaOtBu) is frequently used.[3] Weaker bases like cesium carbonate (Cs₂CO₃) or potassium phosphate (K₃PO₄) can also be employed, especially if base-sensitive functional groups are present.[1]

Q3: What are the typical impurities I should be aware of during this synthesis?

A3: Several impurities can arise from side reactions. These include:

  • Di-arylated Diaminopyridine: Where both amino groups of 2,3-diaminopyridine have reacted with the 4-halobenzoic acid.

  • Hydrodehalogenation Product: Formation of benzoic acid from the 4-halobenzoic acid starting material.

  • Self-Coupling Products: Homocoupling of 2,3-diaminopyridine to form an azopyridine derivative or coupling of the 4-halobenzoic acid to form biphenyl-4,4'-dicarboxylic acid.

  • Decarboxylation Product: Formation of aniline from the decarboxylation of 4-aminobenzoic acid (the product) under harsh basic conditions.

  • Residual Palladium: The final product may be contaminated with palladium, which needs to be removed.

Q4: How can I monitor the progress of the reaction?

A4: The reaction progress can be effectively monitored by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC). A small aliquot of the reaction mixture can be taken, worked up, and analyzed to determine the consumption of starting materials and the formation of the product.

Troubleshooting Guide

Problem Potential Cause Suggested Solution
Low or No Product Formation Inactive catalystEnsure the palladium source and ligand are of high quality and stored under an inert atmosphere. Consider using a pre-formed palladium catalyst.
Poor choice of ligandThe choice of ligand is critical. Screen different phosphine ligands (e.g., Xantphos, BINAP, DavePhos) to find the optimal one for this specific transformation.
Insufficiently strong baseIf using weaker bases like carbonates or phosphates, the reaction may be sluggish. Consider switching to a stronger base like NaOtBu or LHMDS, but be mindful of potential side reactions.[1][4]
Reaction temperature is too lowBuchwald-Hartwig reactions often require elevated temperatures (80-120 °C). Ensure the reaction is adequately heated.
Significant Formation of Di-arylated Impurity High ratio of 4-halobenzoic acid to 2,3-diaminopyridineUse a slight excess of the 2,3-diaminopyridine (e.g., 1.1 to 1.2 equivalents) to favor the mono-arylation product.
Prolonged reaction timeMonitor the reaction closely and stop it once the starting materials are consumed to minimize the formation of the di-arylated product.
Presence of Hydrodehalogenation Product (Benzoic Acid) Presence of water or other protic sourcesEnsure all reagents and solvents are anhydrous. The reaction should be run under a dry, inert atmosphere (e.g., nitrogen or argon).
Inefficient catalyst systemAn optimized catalyst and ligand system can promote the desired C-N bond formation over the hydrodehalogenation pathway.
Product is Contaminated with a Dark Color Oxidation of the aminopyridine moietyDegas the solvent and maintain a strict inert atmosphere throughout the reaction and workup.
Residual palladium catalystThe crude product may contain colored palladium complexes. Purification by column chromatography followed by treatment with a palladium scavenger can remove these.
Difficulty in Purifying the Final Product Similar polarity of product and impuritiesUtilize a multi-step purification process. This may include an initial acid-base extraction to separate the acidic product from neutral impurities, followed by column chromatography with a carefully selected solvent system. Recrystallization can also be an effective final purification step.

Experimental Protocols

Key Experiment: Synthesis of this compound via Buchwald-Hartwig Amination

Materials:

  • 4-Bromobenzoic acid

  • 2,3-Diaminopyridine

  • Palladium(II) acetate (Pd(OAc)₂)

  • Xantphos

  • Sodium tert-butoxide (NaOtBu)

  • Anhydrous Toluene

  • Anhydrous and degassed solvents for workup and purification

Procedure:

  • In an oven-dried Schlenk flask, combine 4-bromobenzoic acid (1.0 mmol), 2,3-diaminopyridine (1.2 mmol), Pd(OAc)₂ (0.02 mmol, 2 mol%), and Xantphos (0.04 mmol, 4 mol%).

  • Add sodium tert-butoxide (2.5 mmol) to the flask.

  • Evacuate and backfill the flask with an inert gas (e.g., argon) three times.

  • Add anhydrous and degassed toluene (10 mL) via syringe.

  • Heat the reaction mixture to 100-110 °C with vigorous stirring.

  • Monitor the reaction progress by TLC or HPLC. The reaction is typically complete within 8-24 hours.

  • After completion, cool the reaction mixture to room temperature.

  • Quench the reaction by the slow addition of water.

  • Adjust the pH of the aqueous layer to ~3-4 with dilute HCl to precipitate the product.

  • Filter the precipitate, wash with water, and then a small amount of cold diethyl ether.

  • Further purify the crude product by column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., ethanol/water).

Visualizations

Synthesis_Pathway cluster_reactants Starting Materials cluster_conditions Reaction Conditions 4-Halobenzoic Acid 4-Halobenzoic Acid Reaction Buchwald-Hartwig Amination 4-Halobenzoic Acid->Reaction 2,3-Diaminopyridine 2,3-Diaminopyridine 2,3-Diaminopyridine->Reaction Pd(OAc)2 / Xantphos Pd(OAc)2 / Xantphos Pd(OAc)2 / Xantphos->Reaction NaOtBu NaOtBu NaOtBu->Reaction Product This compound Reaction->Product

Caption: Synthetic pathway for this compound.

Impurity_Formation Starting Materials 4-Halobenzoic Acid + 2,3-Diaminopyridine Desired Product This compound Starting Materials->Desired Product Main Reaction Impurity1 Di-arylated Product Starting Materials->Impurity1 Side Reaction 1 Impurity2 Hydrodehalogenation (Benzoic Acid) Starting Materials->Impurity2 Side Reaction 2 Impurity3 Self-Coupling Products Starting Materials->Impurity3 Side Reaction 3 Impurity4 Decarboxylation Product Desired Product->Impurity4 Degradation

Caption: Potential impurity formation pathways during the synthesis.

Troubleshooting_Workflow Start Low Yield or Impure Product Check_Catalyst Is the catalyst system active? Start->Check_Catalyst Optimize_Ligand Screen different ligands Check_Catalyst->Optimize_Ligand No Check_Base Is the base appropriate? Check_Catalyst->Check_Base Yes Optimize_Ligand->Check_Base Optimize_Base Try stronger or weaker base Check_Base->Optimize_Base No Check_Conditions Are reaction conditions optimal? Check_Base->Check_Conditions Yes Optimize_Base->Check_Conditions Optimize_Temp_Time Adjust temperature and time Check_Conditions->Optimize_Temp_Time No Purification Refine purification strategy Check_Conditions->Purification Yes Optimize_Temp_Time->Purification Success Improved Yield and Purity Purification->Success

Caption: A logical workflow for troubleshooting common synthesis issues.

References

Technical Support Center: Scale-Up Synthesis of 4-((3-Aminopyridin-2-yl)amino)benzoic acid

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing challenges encountered during the scale-up synthesis of 4-((3-Aminopyridin-2-yl)amino)benzoic acid.

Frequently Asked Questions (FAQs)

Q1: What is a common synthetic route for this compound?

A common and plausible synthetic approach is a cross-coupling reaction, such as a Buchwald-Hartwig amination. This would typically involve the reaction of a 2-halopyridine derivative (e.g., 2-chloro-3-aminopyridine or 2-bromo-3-aminopyridine) with 4-aminobenzoic acid in the presence of a palladium catalyst, a suitable ligand, and a base.

Q2: What are the critical parameters to control during the scale-up of this synthesis?

Key parameters to monitor and control during scale-up include:

  • Reaction Temperature: Exothermic reactions can lead to side product formation. Precise temperature control is crucial.

  • Mixing and Agitation: Ensuring homogenous mixing becomes more challenging in larger reactors and can impact reaction kinetics and yield.

  • Purity of Starting Materials: Impurities in starting materials can be magnified at scale, leading to difficult purifications and lower yields.

  • Inert Atmosphere: For air-sensitive catalysts and reagents, maintaining a strictly inert (e.g., nitrogen or argon) atmosphere is critical to prevent catalyst deactivation.

  • Product Isolation and Purification: The method of product isolation (e.g., precipitation, extraction) and purification (e.g., crystallization, chromatography) must be scalable and efficient.

Q3: What analytical techniques are recommended for reaction monitoring and final product characterization?

For reaction monitoring, High-Performance Liquid Chromatography (HPLC) is highly effective for tracking the consumption of starting materials and the formation of the product and any impurities. For final product characterization, a combination of techniques should be employed, including:

  • NMR Spectroscopy (¹H and ¹³C): To confirm the chemical structure.

  • Mass Spectrometry (MS): To determine the molecular weight.[1]

  • Fourier-Transform Infrared Spectroscopy (FTIR): To identify functional groups.[1]

  • HPLC: To assess purity.[2]

Troubleshooting Guides

Problem 1: Low Reaction Yield
Potential Cause Troubleshooting Step
Catalyst Inactivity - Ensure the use of a high-purity palladium catalyst and ligand.- Verify the maintenance of a strict inert atmosphere throughout the reaction.- Consider screening different catalyst/ligand combinations.
Suboptimal Reaction Temperature - Optimize the reaction temperature in small-scale experiments before scaling up.- Implement precise temperature control in the reactor.
Inefficient Mixing - Evaluate and optimize the agitation speed and impeller design for the reactor size.- Ensure all reactants are fully dissolved or suspended.
Incorrect Stoichiometry - Accurately measure and charge all reactants and reagents.
Side Reactions - Analyze the reaction mixture by HPLC-MS to identify major byproducts.- Adjust reaction conditions (e.g., temperature, reaction time, base) to minimize side product formation.
Problem 2: Difficulty in Product Purification
Potential Cause Troubleshooting Step
Presence of Closely Related Impurities - Optimize the crystallization solvent system to improve selectivity.- Consider a pH adjustment during workup to selectively precipitate the product or impurities.[3]
Formation of Colored Impurities - Treat the crude product solution with activated charcoal to remove color bodies.[3]
Product Oiling Out During Crystallization - Adjust the cooling rate during crystallization.- Use a different solvent or a co-solvent system.- Ensure the concentration of the product in the solvent is not too high.
Poor Filterability of Precipitated Solid - Optimize the precipitation conditions (e.g., temperature, addition rate of anti-solvent) to control particle size.- Consider using a filter aid.

Experimental Protocols (Analogous Syntheses)

Protocol 1: Synthesis of 4-((4,6-dimorpholino-1,3,5-triazin-2-yl)amino)benzoic acid [4]

This protocol describes a nucleophilic aromatic substitution, a different class of reaction, but illustrates common laboratory procedures for synthesis and purification.

  • Reaction Setup: 4-((4,6-dichloro-1,3,5-triazin-2-yl)amino)benzoic acid (1 equivalent) is dissolved in a mixture of dioxane and water.

  • Reagent Addition: Morpholine (2 equivalents) and sodium carbonate (as a base) are added to the solution.

  • Reaction Conditions: The reaction mixture is heated to 70–80 °C.

  • Workup and Purification: The product precipitates from the reaction mixture upon cooling and can be isolated by filtration. Further purification can be achieved by recrystallization.

Protocol 2: Synthesis of 4-aminopyridine-2-carboxylic acid [5]

This protocol details a hydrogenation reaction.

  • Reaction Setup: A suspension of 4-amino-3,5,6-trichloropyridine-2-carboxylic acid and 10% Pd/C catalyst is prepared in an aqueous solution of lithium hydroxide.

  • Reaction Conditions: The mixture is purged with hydrogen and stirred under a hydrogen atmosphere (45 PSI) at 40°C for 4 hours, then heated to 70°C for 12 hours.

  • Workup and Purification: The cooled suspension is filtered through diatomaceous earth. The filtrate is then acidified with concentrated HCl to a pH of 3 to precipitate the product. The solid product is collected by filtration and dried under high vacuum.[5]

Visualizations

Below are diagrams illustrating key workflows and concepts relevant to the synthesis and analysis of this compound.

experimental_workflow cluster_synthesis Synthesis cluster_purification Purification cluster_analysis Analysis start Starting Materials (2-halo-3-aminopyridine, 4-aminobenzoic acid) reaction Buchwald-Hartwig Cross-Coupling start->reaction workup Reaction Workup (Quenching, Extraction) reaction->workup crystallization Crystallization workup->crystallization filtration Filtration & Drying crystallization->filtration hplc HPLC (Purity) filtration->hplc nmr NMR (Structure) filtration->nmr ms MS (Molecular Weight) filtration->ms

Caption: General experimental workflow for the synthesis and analysis of the target compound.

troubleshooting_logic cluster_investigation Investigation cluster_solution Potential Solutions problem Low Yield or Purity Issue analyze_reaction Analyze Reaction Mixture (HPLC, TLC) problem->analyze_reaction check_reagents Check Reagent Purity problem->check_reagents review_conditions Review Reaction Conditions (Temp, Time, Atmosphere) problem->review_conditions optimize_catalyst Optimize Catalyst/Ligand analyze_reaction->optimize_catalyst modify_workup Modify Workup/Purification analyze_reaction->modify_workup adjust_parameters Adjust Reaction Parameters review_conditions->adjust_parameters

Caption: A logical flow diagram for troubleshooting common synthesis problems.

References

Technical Support Center: 4-((3-Aminopyridin-2-yl)amino)benzoic acid Assay Interference

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for researchers utilizing "4-((3-Aminopyridin-2-yl)amino)benzoic acid" in their experimental assays. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address potential assay interference issues and ensure the generation of reliable and reproducible data.

Frequently Asked Questions (FAQs)

Q1: What are the potential sources of assay interference with this compound?

A1: Based on its chemical structure, this compound may interfere with assays through several mechanisms:

  • Intrinsic Fluorescence: The presence of aromatic and heterocyclic ring systems can lead to intrinsic fluorescence, which may overlap with the excitation and/or emission spectra of fluorescent dyes used in the assay, resulting in false-positive or false-negative results.

  • Compound Aggregation: At higher concentrations, the compound may form aggregates that can non-specifically interact with proteins, such as enzymes or antibodies, leading to inhibition or activation that is independent of the intended biological target.[1][2]

  • Light Scattering: Aggregates of the compound can also scatter light, which can interfere with absorbance-based and fluorescence-based assays.[1]

  • Reactivity: The aminopyridine and benzoic acid moieties may react with assay components, particularly under certain pH or redox conditions.

  • pH Alteration: As a carboxylic acid, the compound can alter the pH of the assay buffer, which may affect enzyme activity or protein stability.

Q2: How can I determine if my compound is causing fluorescence interference?

A2: You can assess the intrinsic fluorescence of this compound by running a control experiment. Prepare a sample of the compound in the assay buffer at the same concentration used in your experiment, but without the fluorescent probe or substrate. Measure the fluorescence at the same excitation and emission wavelengths used in your assay. A significant signal in this control well indicates intrinsic fluorescence.

Q3: What are the signs of compound aggregation in my assay?

A3: Compound aggregation can manifest in several ways, including:

  • A steep dose-response curve.

  • Irreproducible results between replicate wells or experiments.

  • Sensitivity to the presence of non-ionic detergents (e.g., Triton X-100, Tween-20).[2]

  • Precipitation of the compound in the assay wells.

Q4: Can this compound interfere with cell-based assays?

A4: Yes, in addition to the mechanisms mentioned above, this compound could potentially interfere with cell-based assays through:

  • Cytotoxicity: The compound may exhibit cytotoxic effects that are not related to the intended target, affecting cell viability and overall assay readout.

  • Alteration of Cellular pH: The acidic nature of the compound could potentially affect intracellular pH.

  • Interaction with Cell Culture Media Components: The compound may interact with components of the cell culture medium, such as serum proteins or phenol red, which can lead to confounding results.[3]

Troubleshooting Guides

Guide 1: Troubleshooting Fluorescence-Based Assays

This guide provides a systematic approach to identifying and mitigating fluorescence interference from this compound.

Potential Problem & Solution Table

Observed Problem Potential Cause Recommended Solution
High background fluorescence in wells containing the compound.Intrinsic fluorescence of the compound.1. Spectral Shift: If possible, use a fluorescent dye with excitation and emission wavelengths that do not overlap with the compound's fluorescence spectrum. 2. Control Subtraction: Run parallel control wells with the compound but without the fluorescent probe and subtract the background fluorescence. 3. Time-Resolved Fluorescence (TRF): If available, switch to a TRF-based assay, as this can minimize interference from short-lived background fluorescence.[4]
Lower than expected fluorescence signal (quenching).The compound is absorbing the excitation or emission light.1. Change Fluorophore: Use a fluorophore with a different spectral profile. 2. Reduce Compound Concentration: Test a lower concentration range of the compound if experimentally feasible.
Inconsistent readings across replicate wells.Compound precipitation or aggregation.1. Solubility Check: Visually inspect the wells for any signs of precipitation. 2. Detergent Addition: Add a low concentration (0.01-0.1%) of a non-ionic detergent like Triton X-100 or Tween-20 to the assay buffer to prevent aggregation.[2]

Experimental Protocol: Assessing Intrinsic Fluorescence

  • Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).

  • Create a serial dilution of the compound in the assay buffer to match the concentrations used in your main experiment.

  • Add the diluted compound to the wells of a microplate (use the same type of plate as in your assay, e.g., black plates for fluorescence).[3][5]

  • Add assay buffer without the fluorescent probe to these wells.

  • Read the plate on a fluorescence plate reader using the same excitation and emission wavelengths as your main experiment.

  • Analyze the data to determine if there is a concentration-dependent increase in fluorescence.

Guide 2: Troubleshooting Enzyme-Based Assays

This guide addresses common issues encountered when screening this compound in enzyme-based assays.

Potential Problem & Solution Table

Observed Problem Potential Cause Recommended Solution
Apparent enzyme inhibition that is not reproducible or shows a very steep dose-response.Non-specific inhibition due to compound aggregation.1. Detergent Addition: Include 0.01% Triton X-100 in the assay buffer.[2] 2. Counter-Screen: Test the compound in an unrelated enzyme assay to check for non-specific inhibition.
Time-dependent decrease in enzyme activity.Compound reacting with the enzyme or a critical assay component.1. Pre-incubation Test: Vary the pre-incubation time of the compound with the enzyme to assess time-dependent effects. 2. Dialysis: If the interaction is reversible, dialysis may restore enzyme activity.
Shift in the optimal pH of the enzyme.The acidic nature of the compound is altering the buffer pH.1. Buffer Strength: Increase the buffering capacity of your assay buffer. 2. pH Measurement: Measure the pH of the assay wells containing the highest concentration of the compound.

Experimental Protocol: Investigating Compound Aggregation

  • Prepare two sets of assay buffers: one with and one without 0.01% Triton X-100.

  • Run your standard enzyme inhibition assay with a concentration range of this compound in both buffer conditions.

  • Compare the dose-response curves. A significant rightward shift in the IC50 value in the presence of Triton X-100 suggests that the initial inhibition was due to aggregation.

Guide 3: Troubleshooting Cell-Based Assays

This guide provides steps to deconvolve non-specific effects from true biological activity in cell-based assays.

Potential Problem & Solution Table

Observed Problem Potential Cause Recommended Solution
Decreased cell viability or proliferation at high compound concentrations.General cytotoxicity unrelated to the target pathway.1. Cytotoxicity Assay: Run a standard cytotoxicity assay (e.g., MTS, CellTiter-Glo) in parallel with your primary assay. 2. Dose Range Adjustment: Limit the maximum concentration of the compound tested to below its cytotoxic threshold.
Interference with reporter gene readouts (e.g., Luciferase, GFP).Direct inhibition or quenching of the reporter protein/signal by the compound.1. Cell-Free Reporter Assay: Test the compound's effect on the purified reporter protein (e.g., luciferase) in a cell-free system. 2. Orthogonal Reporter: Confirm hits using a different reporter system (e.g., measuring downstream protein levels by Western blot).
High variability in results.Poor compound solubility or interaction with media components.1. Solubility in Media: Check the solubility of the compound in the cell culture medium. 2. Serum-Free Conditions: If possible, run the assay in serum-free or reduced-serum media to minimize interactions with serum proteins.

Visualizations

Assay_Interference_Troubleshooting_Workflow cluster_Initial_Observation Initial Observation cluster_Investigation Investigation Phase cluster_Actionable_Steps Actionable Steps cluster_Resolution Resolution Start Unexpected Assay Result (e.g., False Positive/Negative) Check_Fluorescence Is it a fluorescence-based assay? Start->Check_Fluorescence Check_Aggregation Suspect Compound Aggregation? Start->Check_Aggregation Check_Cellular Is it a cell-based assay? Start->Check_Cellular Run_Fluorescence_Control Run Intrinsic Fluorescence Control Check_Fluorescence->Run_Fluorescence_Control Yes Add_Detergent Add Detergent (e.g., Triton X-100) Check_Aggregation->Add_Detergent Yes Run_Cytotoxicity_Assay Run Cytotoxicity Assay Check_Cellular->Run_Cytotoxicity_Assay Yes Data_Interpretation Re-interpret Data with Controls Run_Fluorescence_Control->Data_Interpretation Add_Detergent->Data_Interpretation Run_Cytotoxicity_Assay->Data_Interpretation Orthogonal_Assay Perform Orthogonal Assay Data_Interpretation->Orthogonal_Assay If interference confirmed

Caption: A workflow for troubleshooting assay interference.

Signaling_Pathway_Interference cluster_Biological_Pathway Intended Biological Pathway cluster_Assay_Readout Assay Readout Receptor Receptor Kinase Kinase Receptor->Kinase Transcription_Factor Transcription Factor Kinase->Transcription_Factor Gene_Expression Gene Expression Transcription_Factor->Gene_Expression Reporter Reporter (e.g., Luciferase) Gene_Expression->Reporter Drives Signal Compound This compound Compound->Kinase Intended Target (Hypothetical) Compound->Reporter Assay Interference (e.g., direct inhibition)

Caption: Potential for compound to act on intended target vs. assay readout.

References

"4-((3-Aminopyridin-2-yl)amino)benzoic acid" off-target effects in biological assays

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: There is currently limited publicly available data on the specific biological off-target effects of "4-((3-Aminopyridin-2-yl)amino)benzoic acid". This guide provides information on the broader class of aminopyridine derivatives to help researchers anticipate and troubleshoot potential off-target effects in biological assays. Aminopyridines are a class of heterocyclic compounds known for a wide range of biological activities.[1] Their primary mechanism of action often involves the blockage of voltage-gated potassium channels.[2]

Frequently Asked Questions (FAQs)

Q1: What are the known primary targets of aminopyridine derivatives?

A1: The most well-documented primary targets of aminopyridine compounds are voltage-gated potassium (K+) channels.[2] By blocking these channels, they can modulate neuronal excitability and neurotransmitter release. This mechanism is therapeutically exploited for conditions like multiple sclerosis. However, the aminopyridine scaffold is versatile and has been incorporated into molecules targeting a wide array of other proteins, including various kinases and enzymes.[2]

Q2: What are the potential off-target effects of aminopyridine-based compounds?

A2: Due to their structural properties, aminopyridine derivatives can interact with a range of biological macromolecules, leading to off-target effects.[2] These can include:

  • Interaction with other ion channels: Besides voltage-gated K+ channels, they may affect other ion channels, leading to cardiovascular or neurological side effects.

  • Kinase inhibition: The pyridine ring is a common scaffold in kinase inhibitors. Off-target kinase inhibition can lead to a variety of cellular effects.

  • Enzyme inhibition: Aminopyridine derivatives have the potential to inhibit various enzymes, which can lead to metabolic disturbances or other unintended consequences.

  • Receptor binding: Depending on the specific substitutions on the aminopyridine core, these compounds may bind to various receptors, leading to a broad range of pharmacological effects.[2]

Q3: How can I assess the potential off-target effects of my aminopyridine-based compound?

A3: A tiered approach is recommended. Start with in silico predictions and then move to in vitro and in vivo assays.

  • In Silico Profiling: Use computational tools to predict potential off-target interactions based on the compound's structure.

  • In Vitro Profiling:

    • Broad Kinase Screening: Screen the compound against a panel of kinases to identify potential off-target kinase inhibition.

    • Ion Channel Panels: Test the compound's activity against a panel of different ion channels.

    • Receptor Binding Assays: Evaluate binding to a panel of common G-protein coupled receptors (GPCRs) and other receptors.

    • Cell-Based Assays: Use cell lines that express high levels of potential off-target proteins to assess functional consequences.

Troubleshooting Guide for Unexpected Results in Biological Assays

Observed Issue Potential Cause (Off-Target Effect) Recommended Action
Unexpected cell toxicity at low concentrations. Inhibition of essential kinases or disruption of critical ion channel function.Perform a broad kinase screen and an ion channel panel to identify unintended targets.
Contradictory results in different cell lines. Cell-line specific expression of an off-target protein.Profile the expression of potential off-target proteins in the cell lines used. Test the compound in a cell line known to lack the suspected off-target.
High background signal in a kinase assay. Non-specific binding to the assay components or inhibition of a kinase other than the intended target.Run the assay in the absence of the primary target to check for background inhibition. Perform a selectivity profiling against a panel of kinases.
Unexplained changes in cellular signaling pathways. Off-target modulation of a key signaling protein (e.g., a kinase or a receptor).Use pathway-specific reporter assays to pinpoint the affected pathway. Perform western blots to assess the phosphorylation status of key signaling proteins.

Experimental Protocols

General Protocol for a Kinase Selectivity Assay (Example: Kinase Glo® Assay)

  • Prepare Reagents: Reconstitute kinases, substrates, and ATP according to the manufacturer's instructions. Prepare a serial dilution of the aminopyridine compound.

  • Kinase Reaction: In a 96-well plate, add the kinase, the aminopyridine compound at various concentrations, and the appropriate substrate. Initiate the reaction by adding ATP. Incubate at the optimal temperature for the kinase (usually 30°C) for a specified time (e.g., 60 minutes).

  • Detection: Add the Kinase-Glo® reagent, which measures the amount of remaining ATP. Luminescence is inversely proportional to kinase activity.

  • Data Analysis: Plot the luminescence signal against the compound concentration to determine the IC50 for each kinase.

Visualizations

experimental_workflow cluster_invitro In Vitro Off-Target Screening cluster_troubleshooting Troubleshooting in_silico In Silico Profiling kinase_panel Broad Kinase Panel in_silico->kinase_panel Identify Potential Hits cell_based Cell-Based Assays kinase_panel->cell_based Confirm Cellular Activity ion_channel_panel Ion Channel Panel ion_channel_panel->cell_based receptor_panel Receptor Binding Assays receptor_panel->cell_based unexpected_toxicity Unexpected Toxicity unexpected_toxicity->kinase_panel Investigate unexpected_toxicity->ion_channel_panel Investigate contradictory_results Contradictory Results contradictory_results->cell_based Compare Cell Lines high_background High Background high_background->kinase_panel Assess Specificity

Caption: Workflow for identifying and troubleshooting off-target effects.

signaling_pathway cluster_cell Cellular Environment compound Aminopyridine Compound primary_target Primary Target (e.g., K+ Channel) compound->primary_target off_target_kinase Off-Target Kinase compound->off_target_kinase off_target_receptor Off-Target Receptor compound->off_target_receptor downstream_effectors Downstream Effectors primary_target->downstream_effectors off_target_kinase->downstream_effectors off_target_receptor->downstream_effectors desired_effect Desired Biological Effect downstream_effectors->desired_effect undesired_effect Undesired Side Effect downstream_effectors->undesired_effect

Caption: Potential on-target and off-target signaling pathways.

References

Technical Support Center: Formulation of 4-((3-Aminopyridin-2-yl)amino)benzoic acid for In Vivo Studies

Author: BenchChem Technical Support Team. Date: November 2025

This technical support guide provides researchers, scientists, and drug development professionals with a comprehensive resource for formulating "4-((3-Aminopyridin-2-yl)amino)benzoic acid" for in vivo studies. The information is presented in a question-and-answer format to directly address potential issues and provide clear, actionable guidance.

Frequently Asked Questions (FAQs)

Q1: Where is the best starting point for developing an in vivo formulation for a novel compound like this compound?

A1: The crucial first step is to determine the fundamental physicochemical properties of the compound. The most critical parameter to assess is its aqueous solubility across a physiologically relevant pH range (e.g., pH 1.2 to 7.4).[1] This initial data will dictate the subsequent formulation strategy.

Q2: What are the most common challenges anticipated when formulating this compound?

A2: Many new chemical entities (NCEs) suffer from poor aqueous solubility, which can lead to low or variable oral bioavailability.[1][2] Given that this compound possesses both a basic aminopyridine moiety and an acidic benzoic acid group, its solubility is expected to be highly pH-dependent. Stability can also be a concern and should be evaluated early in the process.

Q3: What types of formulations are typically used for initial in vivo animal studies?

A3: For early-stage preclinical studies, simple formulations are preferred. These commonly include aqueous solutions (if solubility permits), suspensions, or solutions utilizing co-solvents.[3] For compounds with very poor solubility, more advanced approaches like lipid-based formulations, such as self-emulsifying drug delivery systems (SEDDS), may be considered to enhance absorption.[4][5]

Q4: How much of the compound is required for these initial formulation development activities?

A4: Initial screening studies, such as solubility and excipient compatibility assessments, can often be conducted with just a few milligrams of the compound.[6]

Troubleshooting Guide

Problem: The compound exhibits very low aqueous solubility at neutral pH.

This is a common issue that can be addressed systematically. Follow these steps to identify a suitable solubilization strategy.

  • Step 1: Attempt pH Modification

    • Question: Can the compound's solubility be improved by adjusting the pH of the vehicle?

    • Action: Because the molecule has both acidic and basic functional groups, its charge state and solubility will change with pH. Determine the compound's solubility in buffers ranging from pH 1.2 to 7.4.[1][3] An acidic pH may protonate the amino groups, while an alkaline pH may deprotonate the carboxylic acid, both potentially increasing solubility.

    • Outcome: If a suitable solubility is achieved at a physiologically tolerable pH, a simple buffered aqueous solution may be a viable formulation.

  • Step 2: Evaluate Co-solvents

    • Question: If pH adjustment is insufficient or not viable, can water-miscible organic solvents increase solubility?

    • Action: Test the solubility in common pharmaceutical co-solvents such as Polyethylene Glycol 300 (PEG 300), Polyethylene Glycol 400 (PEG 400), Propylene Glycol (PG), and ethanol.[3][5] These can be used in combination with water or buffer to create a solution.

    • Outcome: A co-solvent system can be an effective way to deliver a higher dose of a poorly soluble compound in a small volume.

  • Step 3: Investigate Surfactants and Complexing Agents

    • Question: Can surfactants or cyclodextrins be used to enhance solubility?

    • Action: Evaluate the impact of non-ionic surfactants like Polysorbate 80 (Tween® 80) or Cremophor® EL, which can form micelles to encapsulate and solubilize the compound.[3] Alternatively, cyclodextrins such as hydroxypropyl-β-cyclodextrin (HP-β-CD) can form inclusion complexes to increase solubility.[3][5]

    • Outcome: These approaches can significantly improve solubility but require careful consideration of the potential for excipient-related toxicity in the chosen animal model.

  • Step 4: Develop a Suspension

    • Question: If achieving a solution is not feasible at the required concentration, can a uniform suspension be prepared?

    • Action: If the compound is not sufficiently soluble, a simple aqueous suspension is a common and practical alternative for oral dosing. This involves using a suspending agent (e.g., carboxymethylcellulose) to maintain particle dispersion and a wetting agent (e.g., Tween® 80) to ensure the particles are properly wetted by the vehicle.[7]

    • Outcome: A well-formulated suspension can provide adequate exposure for many preclinical studies. Particle size reduction (micronization) can be employed to improve the dissolution rate and absorption.[7]

Data Presentation

The following tables should be used to systematically record and compare data generated during your formulation development experiments.

Table 1: Solubility Data of this compound in Various Media

Solvent/VehiclepHTemperature (°C)Solubility (µg/mL)
Purified Water~7.025[Determined Value]
0.1 N HCl Buffer1.225[Determined Value]
Acetate Buffer4.525[Determined Value]
Phosphate Buffer6.825[Determined Value]
Phosphate Buffer7.425[Determined Value]
20% PEG 400 in Water~7.025[Determined Value]
10% HP-β-CD in Water~7.025[Determined Value]

Table 2: Excipient Compatibility Study Results at 40°C/75% RH

ExcipientRatio (Drug:Excipient)Time PointAppearancePurity by HPLC (%)
Microcrystalline Cellulose1:10White Powder99.8
2 WeeksNo Change[Determined Value]
4 WeeksNo Change[Determined Value]
Lactose Monohydrate1:10White Powder99.8
2 WeeksNo Change[Determined Value]
4 WeeksNo Change[Determined Value]
PEG 4001:10Clear Solution99.8
2 WeeksNo Change[Determined Value]
4 WeeksNo Change[Determined Value]
Polysorbate 801:10Clear Solution99.8
2 WeeksNo Change[Determined Value]
4 WeeksNo Change[Determined Value]

Experimental Protocols

Protocol 1: Thermodynamic Solubility Assessment (Shake-Flask Method)

This protocol determines the equilibrium solubility of a compound in various media.[1][8]

  • Preparation: Add an excess amount of this compound (e.g., 2-5 mg) to a 1.5 mL glass vial. Ensure that the amount added is more than what is expected to dissolve.

  • Solvent Addition: Add a fixed volume (e.g., 1 mL) of the desired test solvent (from Table 1) to the vial.

  • Equilibration: Seal the vials and place them on a rotating shaker or orbital incubator set at a constant temperature (e.g., 25°C or 37°C) for 24-48 hours to ensure equilibrium is reached.

  • Sample Preparation: After equilibration, allow the vials to stand to let the undissolved solid settle.

  • Filtration: Carefully withdraw a sample from the supernatant using a syringe and filter it through a 0.22 µm syringe filter (e.g., PVDF or PTFE) to remove any undissolved particles. Discard the first portion of the filtrate to avoid adsorption losses.

  • Quantification: Dilute the filtered sample with a suitable mobile phase and quantify the concentration of the dissolved compound using a validated analytical method, such as High-Performance Liquid Chromatography with UV detection (HPLC-UV).[9]

Protocol 2: Preparation of a Suspension for Oral Gavage (10 mg/mL)

This protocol provides a standard method for preparing a simple aqueous suspension.

  • Vehicle Preparation: Prepare a 0.5% (w/v) carboxymethylcellulose (CMC) and 0.1% (v/v) Tween® 80 vehicle.

    • Slowly add 0.5 g of low-viscosity CMC to 80 mL of purified water while stirring vigorously to avoid clumping.

    • Continue stirring until the CMC is fully hydrated and a clear, viscous solution is formed.

    • Add 0.1 mL of Tween® 80 and mix thoroughly.

    • Add purified water to bring the final volume to 100 mL.

  • Compound Preparation: For a 10 mL batch, weigh 100 mg of this compound. If necessary, gently grind the compound in a mortar and pestle to ensure a fine, uniform powder.

  • Wetting: Transfer the weighed powder to a glass mortar. Add a small volume (e.g., 0.5 mL) of the prepared vehicle and triturate with the pestle to form a smooth, uniform paste. This step is crucial to ensure individual particles are wetted and to prevent clumping.

  • Dilution: Gradually add the remaining vehicle to the paste in small portions, mixing continuously, until the final volume of 10 mL is reached.

  • Homogenization: Transfer the suspension to a suitable container. Stir with a magnetic stirrer for at least 15-30 minutes before dosing to ensure homogeneity.

Visualizations

The following diagrams illustrate the recommended workflows for formulation development and troubleshooting.

G start_end start_end process process decision decision result result sub_process sub_process start Start: New Compound physchem Physicochemical Characterization start->physchem solubility_check Aqueous Solubility > Required Dose / Volume? physchem->solubility_check simple_formulation Develop Simple Aqueous Solution or Suspension solubility_check->simple_formulation  Yes strategy Select Advanced Formulation Strategy solubility_check->strategy No   stability Conduct Stability & Compatibility Studies simple_formulation->stability ph_mod pH Modification strategy->ph_mod cosolvent Co-solvents strategy->cosolvent surfactant Surfactants / Complexation strategy->surfactant ph_mod->stability cosolvent->stability surfactant->stability final_formulation Final Formulation for In Vivo Study stability->final_formulation G start_node start_node process_node process_node decision_node decision_node outcome_node outcome_node start Start: Poor Aqueous Solubility ph_mod Attempt pH Modification start->ph_mod ph_success Sufficiently Soluble? ph_mod->ph_success ph_solution Use pH-Adjusted Aqueous Solution ph_success->ph_solution Yes cosolvent Try Co-solvents (e.g., PEG 400) ph_success->cosolvent No cosolvent_success Sufficiently Soluble? cosolvent->cosolvent_success cosolvent_solution Use Co-solvent Solution cosolvent_success->cosolvent_solution Yes complexation Try Surfactants or Cyclodextrins cosolvent_success->complexation No complex_success Sufficiently Soluble? complexation->complex_success complex_solution Use Micellar Solution or Complex complex_success->complex_solution Yes suspension Prepare Aqueous Suspension complex_success->suspension No

References

Technical Support Center: 4-((3-Aminopyridin-2-yl)amino)benzoic acid and Related Compounds

Author: BenchChem Technical Support Team. Date: November 2025

This technical support guide addresses potential inconsistencies in bioactivity data related to "4-((3-Aminopyridin-2-yl)amino)benzoic acid." Our investigation reveals that the primary source of conflicting results often stems from confusion between several structurally distinct compounds with similar names. This guide will help you identify your specific compound, understand its reported bioactivities, and troubleshoot common experimental issues.

Frequently Asked Questions (FAQs)

Q1: I am seeing conflicting bioactivity data for "this compound." Why is this happening?

A1: The name "this compound" is ambiguous and can refer to several different chemical structures. Inconsistent results in the literature often arise from comparing data from these distinct molecules. It is crucial to verify the exact structure and CAS number of the compound you are working with. The diagram below illustrates the different compounds that may be confused.

G cluster_main Potential Compound Identities cluster_compounds A User Query: This compound B Compound 1 (with methylene bridge) 4-{[(3-Aminopyridin-2-yl)amino]methyl}benzoic acid CAS: 932334-10-6 A->B Is there a -CH2- linker? C Compound 2 (direct connection) 4-(3-Aminopyridin-2-yl)benzoic acid CAS: 886505-75-5 A->C Are the rings directly connected? D Compound 3 (meta-isomer) 3-((3-Aminopyridin-2-yl)amino)benzoic acid CAS: Not specified A->D Is the amino group at the meta position?

Figure 1. Identifying your compound of interest.
Q2: What is the reported bioactivity of 4-{[(3-Aminopyridin-2-yl)amino]methyl}benzoic acid (Compound 1)?

A2: This compound, distinguished by a methylene bridge, has been investigated for its anticancer properties and as a precursor for selective phosphodiesterase 1 (PDE1) inhibitors.[1]

  • Anticancer Activity: It has reported antileukemia properties and may induce apoptosis in cancer cells by interfering with DNA replication or repair mechanisms.[1]

  • PDE1 Inhibition: It serves as a precursor for imidazo[4,5-b]pyridines, which are selective inhibitors of PDE1, a target for neurodegenerative and cardiovascular diseases.[1]

Table 1: Summary of Bioactivity for 4-{[(3-Aminopyridin-2-yl)amino]methyl}benzoic acid

Activity Target/Assay Reported Effect Reference
AnticancerLeukemia Cell LinesInhibition of cell proliferation, induction of apoptosis[1]
Enzyme InhibitionPrecursor for PDE1 InhibitorsServes as a synthetic starting material[1]
Q3: What is the bioactivity of other related compounds?

A3: Other structurally similar compounds have distinct biological activities. It is incorrect to assume they will have similar effects.

  • 4-Methyl-3-((4-(pyridin-3-yl)pyrimidin-2-yl)amino)benzoic acid (CAS: 641569-94-0): This is a key intermediate in the synthesis of Nilotinib , a potent tyrosine kinase inhibitor used to treat chronic myeloid leukemia (CML).[2] It also exhibits anticancer properties by inhibiting tyrosine kinases, leading to apoptosis in cancer cells.[2] It has shown potent inhibitory effects against various cancer cell lines, including K562 leukemia cells.[2]

Table 2: Bioactivity of 4-Methyl-3-((4-(pyridin-3-yl)pyrimidin-2-yl)amino)benzoic acid

Activity Target/Assay Reported IC50 Reference
AnticancerK562 Leukemia Cells~2.27 µM[2]
Kinase InhibitionBCR-ABL (as Nilotinib)Potent Inhibition[2]
  • 4-(3-Aminopyridin-2-yl)benzoic acid (CAS: 886505-75-5) and 3-((3-Aminopyridin-2-yl)amino)benzoic acid: There is limited publicly available information on the specific bioactivity of these compounds. They are primarily listed as research chemicals.[3][4]

Troubleshooting Guide for Inconsistent Bioactivity Results

If you have confirmed the chemical identity of your compound and are still observing inconsistent results, consider the following factors that can influence the reproducibility of in vitro assays.

G cluster_workflow General Experimental Workflow for Cell-Based Assays A 1. Cell Culture - Cell line authentication - Passage number - Growth medium C 3. Cell Plating - Seeding density - Plate uniformity A->C B 2. Compound Preparation - Solubilization (e.g., DMSO) - Stock concentration - Dilution series D 4. Treatment - Incubation time - Final DMSO concentration B->D C->D E 5. Viability/Activity Assay - Assay type (e.g., MTT, CellTiter-Glo) - Reagent stability - Readout parameters D->E F 6. Data Analysis - Curve fitting - Statistical analysis E->F

Figure 2. Key stages in a cell-based assay workflow.
Q4: My IC50 values are not consistent between experiments. What could be the cause?

A4: Variability in IC50 values is a common issue. Here are some potential sources of this problem:

  • Cell-Based Factors:

    • Cell Line Integrity: Have you authenticated your cell line recently (e.g., via STR profiling)? Misidentified or cross-contaminated cell lines can lead to drastically different results.

    • Cell Passage Number: High passage numbers can lead to genetic drift and altered phenotypes, affecting drug sensitivity. Always use cells within a consistent and low passage range.

    • Cell Density: The initial cell seeding density can significantly impact results. Ensure consistent plating across all experiments.[5]

  • Compound and Reagent Factors:

    • Compound Stability: Is your compound stable in the solvent and at the storage temperature? Degradation can lead to a loss of potency.

    • Solvent Effects: Ensure the final concentration of the solvent (e.g., DMSO) is consistent across all wells and does not exceed a non-toxic level (typically <0.5%).[6]

  • Assay Protocol Factors:

    • Incubation Time: The duration of drug exposure can greatly affect the outcome. Optimize and standardize the incubation time for your specific cell line and compound.

    • Assay Choice: Different viability assays measure different cellular parameters (e.g., metabolic activity vs. membrane integrity). The choice of assay can influence the results, especially if your compound affects cellular metabolism.[7][8]

Q5: I am performing a kinase inhibition assay and my results are variable. What should I check?

A5: Kinase assays are sensitive to several parameters:

  • ATP Concentration: The IC50 value of an ATP-competitive inhibitor is highly dependent on the ATP concentration in the assay. For comparable results, it is recommended to use an ATP concentration equal to the Km of the kinase.[9]

  • Enzyme Purity and Activity: Ensure you are using a highly purified and active enzyme preparation. Contaminating kinases can lead to false positives or negatives.[10]

  • Assay Format: Different assay formats (e.g., luminescence-based, fluorescence-based) have different sensitivities and potential for interference. For example, luciferase-based assays can be inhibited by compounds that also target the luciferase enzyme, leading to artificially low signals.[10]

Experimental Protocols

General Protocol for Cell Viability Assay (e.g., MTT Assay)
  • Cell Plating: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight in a humidified incubator (37°C, 5% CO2).

  • Compound Preparation: Prepare a serial dilution of the test compound in the appropriate cell culture medium. Include a vehicle control (e.g., DMSO) at the same final concentration as in the treated wells.

  • Treatment: Remove the old medium from the cells and add the medium containing the diluted compound or vehicle control.

  • Incubation: Incubate the plates for a specified period (e.g., 48 or 72 hours).

  • MTT Addition: Add MTT solution to each well and incubate for 2-4 hours until formazan crystals form.

  • Solubilization: Add a solubilization solution (e.g., DMSO or a specialized buffer) to each well to dissolve the formazan crystals.

  • Readout: Measure the absorbance at the appropriate wavelength (e.g., 570 nm) using a microplate reader.

  • Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC50 value.

General Protocol for an In Vitro Kinase Inhibition Assay
  • Reagent Preparation: Prepare assay buffer, kinase, substrate (peptide or protein), and ATP solution.

  • Inhibitor Preparation: Prepare serial dilutions of the test compound in the assay buffer.

  • Reaction Setup: In a suitable microplate, add the kinase and the test compound (or vehicle control). Allow for a pre-incubation period if necessary.

  • Initiate Reaction: Start the kinase reaction by adding the substrate and ATP mixture.

  • Incubation: Incubate the reaction at a controlled temperature (e.g., 30°C) for a specific time, ensuring the reaction is within the linear range.

  • Stop Reaction: Terminate the reaction using a stop solution (e.g., EDTA).

  • Detection: Quantify the kinase activity. The method will depend on the assay format (e.g., for a luminescence-based ATP detection assay, add the detection reagent and measure luminescence).

  • Analysis: Calculate the percentage of kinase inhibition relative to the vehicle control and determine the IC50 value.

Signaling Pathways

The compounds discussed target different signaling pathways. For instance, 4-Methyl-3-((4-(pyridin-3-yl)pyrimidin-2-yl)amino)benzoic acid is related to Nilotinib, which targets tyrosine kinases like BCR-ABL. Inhibition of these kinases blocks downstream signaling pathways that promote cell proliferation and survival.

G cluster_pathway Simplified Tyrosine Kinase Signaling Pathway RTK Receptor Tyrosine Kinase P Phosphorylation RTK->P Inhibitor Tyrosine Kinase Inhibitor Inhibitor->P Blocks Downstream Downstream Signaling (e.g., RAS/MAPK) P->Downstream Proliferation Cell Proliferation & Survival Downstream->Proliferation Apoptosis Apoptosis Downstream->Apoptosis Inhibits

References

"4-((3-Aminopyridin-2-yl)amino)benzoic acid" long-term storage conditions

Author: BenchChem Technical Support Team. Date: November 2025

Technical Support Center: 4-((3-Aminopyridin-2-yl)amino)benzoic acid

This guide provides technical support for the long-term storage and handling of this compound. The information is based on the chemical properties of related compounds, including pyridine and aminobenzoic acid derivatives, to establish best practices in the absence of a specific Safety Data Sheet (SDS) for this compound.

Frequently Asked Questions (FAQs)

Q1: What are the recommended long-term storage conditions for this compound?

Q2: What are the potential signs of degradation for this compound?

A2: Degradation may be indicated by a change in color or physical appearance of the solid. Exposure to air and light may cause discoloration. The presence of a strong or unusual odor, different from its initial state, could also suggest decomposition.

Q3: Is this compound sensitive to light or air?

A3: Yes, similar compounds, such as 4-aminobenzoic acid, are known to be sensitive to both air and light.[6][7] Therefore, it is crucial to store this compound in an opaque, tightly sealed container.

Q4: What personal protective equipment (PPE) should be used when handling this compound?

A4: When handling this compound, it is important to use standard laboratory PPE. This includes chemical-resistant gloves (such as nitrile), safety goggles to protect the eyes from splashes, and a lab coat to prevent skin contact.[1][2] Work should be conducted in a well-ventilated area or under a fume hood.[1][2][4]

Troubleshooting Guide

Issue Possible Cause Recommended Action
Change in color (e.g., darkening) Exposure to air or light, leading to oxidation or photodegradation.Store the compound in a tightly sealed, opaque container. For long-term storage, consider flushing the container with an inert gas like nitrogen or argon.[6][7]
Compound appears clumpy or wet Absorption of moisture from the atmosphere.Store in a desiccator or a controlled low-humidity environment. Ensure the container is always tightly sealed after use.[1][8]
Inconsistent experimental results Potential degradation of the compound, leading to reduced purity and reactivity.If degradation is suspected, it is advisable to use a fresh batch of the compound. Consider re-purification if possible and appropriate for the application.
Difficulty dissolving the compound The compound may have low solubility in the chosen solvent, or degradation products may be insoluble.Verify the appropriate solvent for this compound. Gentle heating or sonication may aid dissolution, but be cautious of potential thermal degradation.

Experimental Protocols

General Handling and Weighing Protocol:

  • Before handling, ensure the work area (preferably a fume hood) is well-ventilated.[1][2]

  • Wear appropriate PPE, including nitrile gloves, safety goggles, and a lab coat.[2]

  • Allow the container to reach room temperature before opening to prevent condensation of moisture onto the compound.

  • Quickly weigh the desired amount of the compound and securely reseal the container.

  • If the compound is stored under an inert atmosphere, flush the container with the inert gas before resealing.

  • Clean any spills promptly using an absorbent material and dispose of it as chemical waste.[2][5]

Visual Guides

Storage_Troubleshooting start Compound Storage Issue? color_change Is there a color change? start->color_change clumpy Is the compound clumpy/wet? start->clumpy inconsistent_results Are experimental results inconsistent? start->inconsistent_results action_light_air Protect from light and air. Store in opaque, sealed container. color_change->action_light_air Yes action_moisture Store in a desiccator. Ensure container is tightly sealed. clumpy->action_moisture Yes action_new_batch Use a fresh batch of the compound. Consider re-purification. inconsistent_results->action_new_batch Yes

Caption: Troubleshooting logic for common storage issues.

Handling_Workflow start Start: Prepare to Handle Compound ppe Wear appropriate PPE (Gloves, Goggles, Lab Coat) start->ppe ventilation Ensure adequate ventilation (Fume Hood) ppe->ventilation equilibrate Allow container to reach room temperature ventilation->equilibrate weigh Weigh the required amount equilibrate->weigh reseal Tightly reseal container (Flush with inert gas if applicable) weigh->reseal end End: Proceed with Experiment reseal->end

Caption: Standard workflow for handling the compound.

References

Validation & Comparative

"4-((3-Aminopyridin-2-yl)amino)benzoic acid" vs other PDE1 inhibitors

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the performance of prominent phosphodiesterase 1 (PDE1) inhibitors, supported by experimental data. The focus is on providing a clear, data-driven overview to aid in the selection and application of these compounds in research and drug development.

Introduction to PDE1 Inhibition

Phosphodiesterase 1 (PDE1) is a family of dual-substrate enzymes that hydrolyze both cyclic adenosine monophosphate (cAMP) and cyclic guanosine monophosphate (cGMP), two critical second messengers in cellular signaling.[1] The activity of PDE1 is dependent on calcium and calmodulin, linking cyclic nucleotide signaling with intracellular calcium levels.[2] The PDE1 family consists of three subtypes: PDE1A, PDE1B, and PDE1C, each with distinct tissue distribution and substrate affinities.[2] PDE1A and PDE1B show a preference for cGMP, while PDE1C hydrolyzes cAMP and cGMP with similar high affinity.[2] Due to their role in regulating vital cellular processes, PDE1 enzymes have emerged as promising therapeutic targets for a range of disorders, including neurodegenerative diseases, cardiovascular conditions, and inflammatory diseases.[1][3]

Comparative Performance of PDE1 Inhibitors

The following tables summarize the in vitro potency and selectivity of several well-characterized PDE1 inhibitors. The data is presented to facilitate a direct comparison of their biochemical activity.

Table 1: Inhibitory Potency (IC50/Ki) against PDE1 Isoforms

CompoundPDE1A (nM)PDE1B (nM)PDE1C (nM)Notes
ITI-214 0.033 (Ki)[4]0.380 (Ki)[4]0.035 (Ki)[4][5]Potent, non-isoform selective PDE1 inhibitor.[5]
Vinpocetine ---Ki of 14 µM for PDE1.[6]
SCH-51866 70 (IC50)[7]--Potent PDE1 inhibitor.[7]
Lu AF41228 39 (IC50)[8]170 (IC50)[8]60 (IC50)[8]Nanomolar inhibition of all three PDE1 isoforms.[8]
Lu AF58207 2 (IC50)[8]45 (IC50)[8]12 (IC50)[8]Nanomolar inhibition of all three PDE1 isoforms.[8]
8-methoxy-methyl-IBMX ---IC50 of 19 µM for PDE1.[9]

Table 2: Selectivity Profile of PDE1 Inhibitors against Other PDE Families

CompoundSelectivity over PDE2Selectivity over PDE3Selectivity over PDE4Selectivity over PDE5
ITI-214 >10,000-fold[4]>94,000-fold[5]>1,000-fold (vs PDE4D)[10]>19,000-fold[5]
SCH-51866 ~19-fold (vs PDE2A3)[7]--~40-fold (vs PDE5 catalytic domain)[7]
Lu AF41228 >µM range[8]>µM range[8]>µM range[8]>µM range[8]
Lu AF58207 >µM range[8]>µM range[8]>µM range[8]>µM range[8]
IBMX ~2.6-fold (vs PDE2)[9]~1.1-fold (vs PDE3)[9]~0.7-fold (vs PDE4)[9]~1.7-fold (vs PDE5)[9]

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the core signaling pathway affected by PDE1 inhibition and a general workflow for evaluating PDE1 inhibitors.

PDE1_Signaling_Pathway cluster_upstream Upstream Signaling cluster_pde1 PDE1 Regulation cluster_downstream Downstream Effects Ca2_Calmodulin Ca2+/Calmodulin PDE1 PDE1 Ca2_Calmodulin->PDE1 Activates GC Guanylate Cyclase (GC) cGMP cGMP GC->cGMP Converts AC Adenylyl Cyclase (AC) cAMP cAMP AC->cAMP Converts GTP GTP GTP->GC ATP ATP ATP->AC 5_GMP 5'-GMP PDE1->5_GMP Hydrolyzes 5_AMP 5'-AMP PDE1->5_AMP Hydrolyzes PDE1_Inhibitors PDE1 Inhibitors (e.g., ITI-214) PDE1_Inhibitors->PDE1 Inhibits cGMP->PDE1 PKG Protein Kinase G (PKG) cGMP->PKG Activates cAMP->PDE1 PKA Protein Kinase A (PKA) cAMP->PKA Activates Cellular_Response Cellular Response (e.g., Neurotransmission, Vasodilation) PKG->Cellular_Response PKA->Cellular_Response

Caption: PDE1 Signaling Pathway.

Experimental_Workflow cluster_preparation Assay Preparation cluster_reaction Enzymatic Reaction cluster_detection Detection & Analysis Recombinant_PDE1 Recombinant Human PDE1 Enzyme Incubation Incubate Components in 96/384-well plate Recombinant_PDE1->Incubation Fluorescent_Substrate Fluorescently Labeled cAMP or cGMP Fluorescent_Substrate->Incubation Test_Compound Test Inhibitor (Serial Dilutions) Test_Compound->Incubation Assay_Buffer Assay Buffer (with Ca2+/Calmodulin) Assay_Buffer->Incubation FP_Reader Fluorescence Polarization Reader Incubation->FP_Reader Measure Fluorescence Polarization Data_Analysis Data Analysis: Calculate % Inhibition and IC50 FP_Reader->Data_Analysis

Caption: PDE1 Inhibitor Screening Workflow.

Experimental Protocols

A common and robust method for determining the potency of PDE1 inhibitors is the Fluorescence Polarization (FP) Assay .[11] This homogeneous assay format is well-suited for high-throughput screening.

Principle of the Fluorescence Polarization Assay

The assay is based on the change in the rotational speed of a fluorescently labeled substrate upon enzymatic cleavage.[11][12]

  • Initial State: A small, fluorescently labeled cyclic nucleotide (e.g., cAMP-FAM) rotates rapidly in solution, resulting in low fluorescence polarization.[11]

  • Enzymatic Reaction: In the presence of active PDE1, the cyclic nucleotide is hydrolyzed to its corresponding monophosphate (e.g., 5'-AMP-FAM).[11]

  • Detection: A specific binding agent, often a nanoparticle or a large protein that recognizes the phosphate group of the linearized nucleotide, is added to the reaction.[11] The binding of the fluorescent monophosphate to this large molecule significantly slows its rotation, leading to an increase in fluorescence polarization.

  • Inhibition: When a PDE1 inhibitor is present, the hydrolysis of the fluorescent substrate is blocked. Consequently, the substrate remains small and rotates rapidly, resulting in a low fluorescence polarization signal. The degree of inhibition is therefore inversely proportional to the measured fluorescence polarization.

Generalized Protocol for a Fluorescence Polarization-Based PDE1 Inhibition Assay

This protocol is a generalized representation and may require optimization for specific enzymes and inhibitors.

  • Reagent Preparation:

    • Prepare a stock solution of the test inhibitor in a suitable solvent (e.g., DMSO).

    • Create a serial dilution of the inhibitor in PDE assay buffer. The final DMSO concentration should typically not exceed 1%.[11]

    • Prepare a solution of recombinant human PDE1 enzyme in assay buffer containing Ca2+ and calmodulin.

    • Prepare a solution of the fluorescently labeled substrate (e.g., cAMP-FAM or cGMP-FAM) in assay buffer.

  • Assay Procedure (96- or 384-well plate format):

    • To each well, add the test inhibitor at various concentrations. Include control wells with no inhibitor (maximum signal) and wells with no enzyme (minimum signal).

    • Add the PDE1 enzyme solution to all wells except the "no enzyme" controls.

    • Initiate the reaction by adding the fluorescent substrate solution to all wells.

    • Incubate the plate at a controlled temperature (e.g., room temperature or 37°C) for a specific duration (e.g., 60 minutes).[13]

    • Stop the enzymatic reaction and initiate detection by adding the binding agent solution to all wells.

    • Incubate for a short period to allow for binding (e.g., 30 minutes at room temperature).[14]

  • Data Acquisition and Analysis:

    • Measure the fluorescence polarization using a plate reader equipped with appropriate excitation and emission filters (e.g., λex = 485 nm, λem = 535 nm for fluorescein).[15]

    • Calculate the percentage of inhibition for each inhibitor concentration relative to the control wells.

    • Determine the IC50 value by plotting the percent inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.[15]

Conclusion

The landscape of PDE1 inhibitors is evolving, with compounds like ITI-214 demonstrating exceptional potency and selectivity. The choice of an appropriate inhibitor for research or therapeutic development depends on the specific PDE1 isoform of interest, the desired selectivity profile, and the intended application. The use of standardized and robust experimental methodologies, such as the fluorescence polarization assay, is crucial for generating reliable and comparable data to guide these decisions. This guide serves as a foundational resource for navigating the comparative landscape of PDE1 inhibitors.

References

Comparative Analysis of "4-((3-Aminopyridin-2-yl)amino)benzoic acid" Derivatives: A Review of Available Data

Author: BenchChem Technical Support Team. Date: November 2025

The parent compound, "4-((3-Aminopyridin-2-yl)amino)benzoic acid," is a known chemical entity. However, systematic studies detailing the synthesis and comparative biological evaluation of a series of its derivatives appear to be limited or not published in accessible formats.

Insights from Structurally Related Compounds

While a direct comparison is not possible, analysis of structurally similar compounds provides valuable insights into the potential of this chemical class. A closely related analog, 4-{[(3-Aminopyridin-2-yl)amino]methyl}benzoic acid , which features a methylene linker between the amine and the benzoic acid ring, has been investigated for its therapeutic potential.

Studies on this related scaffold and other aminopyridine derivatives suggest that this class of compounds often targets protein kinases and has been explored for applications in oncology and other diseases. For instance, derivatives of aminopyridines are known to function as inhibitors of various kinases, including but not limited to Tropomyosin receptor kinase (TRK) and c-Abl.

General Methodologies in the Field

Research in this area typically involves the synthesis of a library of analogs followed by screening against a panel of biological targets. The general experimental workflow for such an analysis is outlined below.

Experimental Workflow for Kinase Inhibitor Drug Discovery

G cluster_0 Compound Synthesis & Characterization cluster_1 Biological Evaluation cluster_2 Data Analysis A Lead Compound (e.g., this compound) B Derivative Synthesis (e.g., Suzuki or Buchwald-Hartwig coupling) A->B C Purification & Characterization (HPLC, NMR, MS) B->C D In vitro Kinase Assays (IC50 determination) C->D E Cell-based Assays (e.g., Proliferation, Apoptosis) D->E F Selectivity Profiling (Panel of kinases) E->F G Structure-Activity Relationship (SAR) Analysis F->G H Lead Optimization G->H

Caption: A generalized workflow for the discovery and optimization of kinase inhibitors.

Potential Signaling Pathways

Derivatives of aminopyridines have been shown to interact with various signaling pathways implicated in cancer and other diseases. A primary mode of action is through the inhibition of protein kinases, which are crucial components of these pathways.

Simplified Kinase Signaling Pathway

G cluster_0 Upstream Signaling cluster_1 Intracellular Cascade cluster_2 Cellular Response A Growth Factor B Receptor Tyrosine Kinase (RTK) A->B Binding C Kinase 1 (e.g., Src, Abl) B->C D Kinase 2 (e.g., MEK) C->D Phosphorylation E Kinase 3 (e.g., ERK) D->E Phosphorylation F Transcription Factors E->F G Gene Expression F->G H Cell Proliferation, Survival, etc. G->H I Aminopyridine Derivative (Inhibitor) I->C Inhibition

Caption: A simplified representation of a generic kinase signaling cascade and the point of intervention for kinase inhibitors.

Conclusion

While a detailed comparative guide for derivatives of "this compound" cannot be provided due to the absence of specific data in the public domain, the general principles of drug discovery and the study of related compounds suggest that this scaffold holds potential for the development of novel therapeutics, particularly kinase inhibitors. Further research involving the synthesis and systematic biological evaluation of a series of derivatives would be necessary to elucidate the structure-activity relationships and identify lead compounds for further development. Researchers interested in this area would need to undertake de novo synthesis and screening efforts to generate the data required for such a comparative analysis.

"4-((3-Aminopyridin-2-yl)amino)benzoic acid" vs nilotinib intermediate studies

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of synthetic routes for a crucial intermediate in the manufacturing of nilotinib, a second-generation tyrosine kinase inhibitor. While direct comparative experimental data between "4-((3-Aminopyridin-2-yl)amino)benzoic acid" and established nilotinib intermediates is not extensively available in public literature, this document focuses on the well-documented and pivotal precursor, 4-Methyl-3-[[4-(3-pyridinyl)-2-pyrimidinyl]amino]benzoic acid , offering insights into its synthesis, performance, and role in the broader context of nilotinib production.

Introduction to Nilotinib and its Intermediates

Nilotinib is a highly selective inhibitor of the Bcr-Abl tyrosine kinase, the abnormal protein responsible for chronic myeloid leukemia (CML).[1] The synthesis of this complex molecule involves several key intermediates, with 4-Methyl-3-[[4-(3-pyridinyl)-2-pyrimidinyl]amino]benzoic acid (CAS 641569-94-0) being a cornerstone in many patented manufacturing processes.[2][3] The efficiency of the synthesis of this intermediate directly impacts the overall yield and purity of the final active pharmaceutical ingredient (API).

The compound "this compound" (CAS 886505-75-5) shares structural similarities with the core of nilotinib's precursors. However, detailed public data on its performance as a direct intermediate in a comparative synthetic context is scarce. This guide will, therefore, provide a comprehensive analysis of the established intermediate, 4-Methyl-3-[[4-(3-pyridinyl)-2-pyrimidinyl]amino]benzoic acid, to serve as a valuable resource for researchers in the field.

Chemical Properties Overview

A fundamental comparison begins with the intrinsic properties of these molecules.

PropertyThis compound4-Methyl-3-[[4-(3-pyridinyl)-2-pyrimidinyl]amino]benzoic acid
CAS Number 886505-75-5641569-94-0[4]
Molecular Formula C₁₂H₁₀N₂O₂[5]C₁₇H₁₄N₄O₂[4]
Molecular Weight 214.22 g/mol [5]306.32 g/mol [4]
Appearance Not specified in available literatureWhite to off-white crystalline solid[2]
Purity (Commercial) ≥98%[5]≥95-99%[2][3]

Synthesis and Performance Data

The synthesis of 4-Methyl-3-[[4-(3-pyridinyl)-2-pyrimidinyl]amino]benzoic acid is a multi-step process. Below is a summary of a common synthetic approach with reported performance data.

Synthesis of 4-Methyl-3-[[4-(3-pyridinyl)-2-pyrimidinyl]amino]benzoic acid

A prevalent synthetic route involves a two-step process starting from 3-amino-4-methylbenzoic acid.

Step 1: Guanidine Intermediate Formation

3-amino-4-methylbenzoic_acid 3-Amino-4-methylbenzoic acid guanidine_intermediate 3-[(Aminoiminomethyl)amino]-4-methylbenzoic acid hydrochloride 3-amino-4-methylbenzoic_acid->guanidine_intermediate Reaction cyanamide Cyanamide cyanamide->guanidine_intermediate HCl HCl (acidic medium) HCl->guanidine_intermediate Catalyst guanidine_intermediate 3-[(Aminoiminomethyl)amino]-4-methylbenzoic acid hydrochloride target_compound 4-Methyl-3-[[4-(3-pyridinyl)-2-pyrimidinyl]amino]benzoic acid guanidine_intermediate->target_compound Cyclization enaminone 3-(Dimethylamino)-1-(3-pyridyl)-2-propen-1-one enaminone->target_compound BCR_ABL_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus BCR_ABL BCR-ABL (Constitutively Active Tyrosine Kinase) Grb2_Sos Grb2/Sos BCR_ABL->Grb2_Sos PI3K PI3K BCR_ABL->PI3K JAK JAK BCR_ABL->JAK RAS RAS Grb2_Sos->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Increased Cell Proliferation ERK->Proliferation AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR Survival Inhibition of Apoptosis (Cell Survival) mTOR->Survival STAT STAT JAK->STAT Differentiation Altered Differentiation STAT->Differentiation Nilotinib Nilotinib Nilotinib->BCR_ABL Inhibits ATP Binding

References

Validating the Anticancer Potential of 4-((3-Aminopyridin-2-yl)amino)benzoic acid: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the potential anticancer activity of "4-((3-Aminopyridin-2-yl)amino)benzoic acid." Due to the limited publicly available data on the specific anticancer properties of this exact molecule, this guide validates its potential by comparing it with structurally related aminopyridine and benzoic acid derivatives that have demonstrated anticancer activity. The information presented herein is intended to support further research and drug development efforts in this area.

Introduction to the Target Compound and Alternatives

"this compound" is a heterocyclic compound that incorporates both an aminopyridine and a benzoic acid moiety. These structural features are present in numerous compounds that have been investigated for their anticancer properties. The aminopyridine ring is a key pharmacophore in several kinase inhibitors, while benzoic acid derivatives have been explored for a variety of cytotoxic and targeted anticancer activities.

This guide will compare the structural features and, where available, the anticancer activity of our target compound with the following classes of molecules:

  • Structurally Similar Aminopyridine Derivatives: Compounds where the aminopyridine core is a central feature, often investigated for their ability to inhibit signaling pathways crucial for cancer cell proliferation.

  • Bioactive Benzoic Acid Analogs: Molecules that share the benzoic acid scaffold and have been functionalized to exhibit anticancer effects through various mechanisms of action.

Comparative Analysis of Anticancer Activity

Compound/Derivative ClassCancer Cell LineAssay TypeIC50/EC50 (µM)Reference CompoundIC50/EC50 (µM)
Aminopyridine Derivatives
2-aminopyrimidine derivative (RDS 3442)Various tumor cell linesCell Viability10 - 26--
4-aminopyrazolo[3,4-d]pyrimidine derivative (12c)UO-31 (Renal Cancer)Growth InhibitionPotent (specific value not provided)Sunitinib-
Benzoic Acid Derivatives
4-Chloro-2-[(6-methoxypyridin-3-yl)amino]benzoic acid derivativeHepG2 (Liver Cancer)Cytotoxicity~15.0--
Substituted Benzoic Acid (Compound 8)MCF-7 (Breast Cancer)MTT Assay100--
Substituted Benzoic Acid (Compound 9)MCF-7 (Breast Cancer)MTT Assay100--
3-[(6-(4-chlorophenylamino))pyridazinylamino]benzoic acid (2b)HT-29 (Colon Cancer)Cytotoxicity3.9Vatalanib~20
3-[(6-(4-chlorophenylamino))pyridazinylamino]benzoic acid (2a)HT-29 (Colon Cancer)Cytotoxicity15.3Vatalanib~20

Experimental Protocols

To facilitate further research and validation, this section provides a detailed, standardized protocol for a common in vitro cytotoxicity assay.

MTT Assay for Cell Viability

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.[1]

Materials:

  • Cancer cell line of interest

  • Complete cell culture medium (e.g., DMEM, RPMI-1640)

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin solution

  • Trypsin-EDTA solution

  • Phosphate Buffered Saline (PBS)

  • MTT solution (5 mg/mL in PBS)

  • Dimethyl sulfoxide (DMSO)

  • 96-well cell culture plates

  • Test compound ("this compound") and control drugs

  • Humidified incubator (37°C, 5% CO2)

  • Microplate reader

Procedure:

  • Cell Seeding:

    • Harvest and count cells.

    • Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium.

    • Incubate the plate for 24 hours to allow cells to attach.

  • Compound Treatment:

    • Prepare serial dilutions of the test compound and control drugs in culture medium.

    • Remove the medium from the wells and add 100 µL of the diluted compounds to the respective wells. Include wells with medium only (blank) and cells with medium containing the vehicle (e.g., DMSO) as a negative control.

    • Incubate the plate for 48-72 hours.

  • MTT Addition:

    • After the incubation period, add 10 µL of MTT solution (5 mg/mL) to each well.

    • Incubate the plate for 4 hours at 37°C. During this time, viable cells will convert the yellow MTT into purple formazan crystals.

  • Formazan Solubilization:

    • Carefully remove the medium from each well.

    • Add 100 µL of DMSO to each well to dissolve the formazan crystals.

    • Gently shake the plate for 15 minutes to ensure complete solubilization.

  • Absorbance Measurement:

    • Measure the absorbance of each well at 570 nm using a microplate reader.

  • Data Analysis:

    • Subtract the absorbance of the blank wells from all other readings.

    • Calculate the percentage of cell viability for each treatment group relative to the vehicle control.

    • Determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth) by plotting a dose-response curve.

Potential Mechanism of Action and Signaling Pathways

Based on the structural motifs of "this compound," a plausible mechanism of action involves the inhibition of protein kinases that are critical for cancer cell survival and proliferation. Many aminopyridine-based anticancer agents target the ATP-binding pocket of kinases, thereby blocking downstream signaling pathways.

Below is a conceptual diagram illustrating a potential signaling pathway that could be targeted by this compound.

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus RTK Receptor Tyrosine Kinase (RTK) RAS RAS RTK->RAS PI3K PI3K RTK->PI3K RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Transcription_Factors Transcription Factors ERK->Transcription_Factors AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR Gene_Expression Gene Expression (Proliferation, Survival) mTOR->Gene_Expression Test_Compound This compound Test_Compound->RAF Potential Inhibition Test_Compound->PI3K Transcription_Factors->Gene_Expression

Caption: Potential inhibition of MAPK and PI3K/AKT signaling pathways.

This diagram illustrates how "this compound" could potentially inhibit key kinases such as RAF or PI3K, leading to the downregulation of signaling cascades that promote cancer cell growth and survival.

Experimental and Logical Workflow

The following diagram outlines a logical workflow for the initial validation and characterization of the anticancer activity of "this compound."

G cluster_synthesis Compound Preparation cluster_invitro In Vitro Evaluation cluster_invivo In Vivo Studies (Optional) cluster_analysis Data Analysis and Conclusion Synthesis Synthesis and Purification Characterization Structural Characterization (NMR, MS) Synthesis->Characterization Screening Initial Screening (e.g., MTT Assay) on a panel of cancer cell lines Characterization->Screening IC50 IC50 Determination Screening->IC50 Mechanism Mechanism of Action Studies (e.g., Kinase Assays, Western Blot) IC50->Mechanism Xenograft Xenograft Models IC50->Xenograft Analysis Data Analysis and Structure-Activity Relationship (SAR) Mechanism->Analysis Toxicity Toxicity Assessment Xenograft->Toxicity Toxicity->Analysis Conclusion Conclusion on Anticancer Potential Analysis->Conclusion

Caption: Workflow for validating anticancer activity.

Conclusion

While direct experimental evidence for the anticancer activity of "this compound" is currently lacking, its structural similarity to known anticancer agents from the aminopyridine and benzoic acid families suggests that it is a promising candidate for further investigation. The provided comparative data, experimental protocols, and conceptual frameworks are intended to serve as a valuable resource for researchers initiating studies on this and related compounds. Future in vitro screening against a panel of cancer cell lines is a critical next step to empirically validate its potential as a novel anticancer agent.

References

Structure-Activity Relationship of 4-((3-Aminopyridin-2-yl)amino)benzoic Acid Analogs as Kinase Inhibitors: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The 4-((3-aminopyridin-2-yl)amino)benzoic acid scaffold is a privileged structure in medicinal chemistry, forming the core of numerous kinase inhibitors. This guide provides a comparative analysis of the structure-activity relationships (SAR) of its analogs, with a particular focus on their inhibitory activity against Janus Kinase 2 (JAK2), a key target in myeloproliferative neoplasms and inflammatory diseases. The information presented herein is compiled from various studies to aid in the rational design of novel and potent kinase inhibitors.

Comparative Analysis of JAK2 Inhibitory Activity

The inhibitory potential of aminopyridine derivatives is significantly influenced by substitutions on both the pyridine and the adjoined phenyl ring. The following table summarizes the in vitro inhibitory activities of various analogs against JAK2, highlighting key structural modifications and their impact on potency.

Compound IDCore Scaffold ModificationR1 (Phenyl Ring Substitution)R2 (Pyridine Ring Substitution)JAK2 IC50 (nM)
Lead Compound This compound-COOH-NH2Data Not Available
Analog 1 2-AnilinopyridineHH>1000
Analog 2 2-(4-Methoxyanilino)pyridine4-OCH3H500
Analog 3a 2-AnilinopyrimidineHH>1000
Analog 3b 2-(4-tert-Butylanilino)pyrimidine4-t-BuH87
Crizotinib Analog 2-(2,6-Dichloro-3-fluoroanilino)pyridine derivative2,6-di-Cl, 3-FComplex piperidine27[1]
Compound 12k 2-Anilinopyridine derivativeComplex side chainH6[1]
Compound 12l 2-Anilinopyridine derivativeComplex side chainH3[1]
Compound 21b 2-Aminopyridine derivativeComplex side chainH9[2]

Key SAR Insights:

  • Pyridine vs. Pyrimidine Core: Replacing the pyridine ring with a pyrimidine scaffold can significantly impact activity, suggesting the importance of the nitrogen arrangement in the heterocyclic core for target engagement.

  • Anilino Substitutions: Substitutions on the aniline (phenyl) ring are critical for potency. Electron-donating and bulky groups at the para-position, such as a t-butyl group, can enhance inhibitory activity.

  • Halogenation: Halogenation of the anilino ring, as seen in analogs of Crizotinib, is a common strategy to increase potency.[1]

  • Complex Side Chains: The introduction of complex side chains, often involving piperidine or other heterocyclic moieties, can lead to highly potent inhibitors, as demonstrated by compounds 12k , 12l , and 21b .[1][2] These side chains likely engage with specific pockets in the kinase domain.

Experimental Protocols

In Vitro JAK2 Kinase Inhibition Assay

The inhibitory activity of the compounds against JAK2 is typically determined using an in vitro enzymatic assay. A common method is the Homogeneous Time-Resolved Fluorescence (HTRF) assay.

Principle: The HTRF assay is a fluorescence resonance energy transfer (FRET)-based technology. The assay measures the phosphorylation of a substrate peptide by the JAK2 enzyme. A europium cryptate-labeled anti-phosphotyrosine antibody (donor) and a ULight™-labeled peptide substrate (acceptor) are used. When the substrate is phosphorylated by JAK2, the antibody binds to the phosphorylated peptide, bringing the donor and acceptor into close proximity. Upon excitation of the europium cryptate, energy is transferred to the ULight™ acceptor, which then emits a specific fluorescence signal at 665 nm. The intensity of this signal is directly proportional to the extent of substrate phosphorylation.

Procedure:

  • Reagents:

    • Recombinant human JAK2 enzyme

    • ULight™-labeled substrate peptide

    • ATP (Adenosine triphosphate)

    • Europium cryptate-labeled anti-phosphotyrosine antibody

    • Assay buffer (e.g., Tris-HCl, MgCl2, DTT)

    • Test compounds dissolved in DMSO

  • Assay Protocol:

    • Test compounds are serially diluted in DMSO and then further diluted in assay buffer.

    • The JAK2 enzyme and the ULight™-labeled substrate peptide are mixed in the assay buffer.

    • The reaction is initiated by the addition of ATP.

    • The reaction mixture is incubated at room temperature for a specified period (e.g., 60 minutes).

    • The reaction is stopped by the addition of a solution containing the europium cryptate-labeled antibody and EDTA.

    • The mixture is incubated for a further period (e.g., 60 minutes) to allow for antibody binding.

    • The fluorescence is read on an HTRF-compatible plate reader at 620 nm (for cryptate emission) and 665 nm (for ULight™ emission).

  • Data Analysis:

    • The ratio of the 665 nm to 620 nm signals is calculated.

    • IC50 values are determined by plotting the percentage of inhibition against the logarithm of the compound concentration and fitting the data to a sigmoidal dose-response curve.

Visualizing Structure-Activity Relationships and Experimental Workflow

Logical Relationship of SAR for Aminopyridine-Based JAK2 Inhibitors

SAR_Logic cluster_scaffold Core Scaffold cluster_modifications Structural Modifications cluster_activity Biological Activity Scaffold Aminopyridine Core Anilino_Subs Substitutions on Anilino Ring Scaffold->Anilino_Subs Modify Pyridine_Subs Substitutions on Pyridine Ring Scaffold->Pyridine_Subs Modify High_Potency High JAK2 Inhibition (Low nM IC50) Anilino_Subs->High_Potency e.g., Bulky lipophilic groups, Halogens, Complex side chains Low_Potency Low JAK2 Inhibition (µM IC50) Anilino_Subs->Low_Potency e.g., Unsubstituted Pyridine_Subs->High_Potency e.g., Introduction of N (pyrimidine) can be favorable Pyridine_Subs->Low_Potency e.g., Unsubstituted

Caption: SAR logic for aminopyridine-based JAK2 inhibitors.

Experimental Workflow for In Vitro Kinase Inhibition Assay

Assay_Workflow start Start: Compound Dilution reagent_prep Prepare Reagent Mix: JAK2 Enzyme + Substrate Peptide start->reagent_prep reaction_init Initiate Reaction: Add ATP reagent_prep->reaction_init incubation1 Incubate at RT (e.g., 60 min) reaction_init->incubation1 reaction_stop Stop Reaction: Add Eu-Antibody + EDTA incubation1->reaction_stop incubation2 Incubate at RT (e.g., 60 min) reaction_stop->incubation2 read_plate Read Plate on HTRF Reader (620 nm & 665 nm) incubation2->read_plate data_analysis Data Analysis: Calculate Ratio and IC50 read_plate->data_analysis end End: Determine Potency data_analysis->end

Caption: Workflow for a typical HTRF-based kinase inhibition assay.

This guide provides a foundational understanding of the SAR for this compound analogs as JAK2 inhibitors. The presented data and experimental protocols can serve as a valuable resource for the design and evaluation of new, more effective therapeutic agents.

References

Navigating Kinase Cross-Reactivity: A Comparative Analysis of 4-((3-Aminopyridin-2-yl)amino)benzoic acid and Clinically Relevant Inhibitors

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, understanding the cross-reactivity of kinase inhibitors is paramount to predicting off-target effects and ensuring therapeutic specificity. This guide provides a comparative analysis of the putative kinase inhibitor "4-((3-Aminopyridin-2-yl)amino)benzoic acid" against the well-characterized, clinically approved drugs Nilotinib and Dasatinib. By examining their kinase inhibition profiles and the underlying signaling pathways, this document serves as a critical resource for preclinical drug development.

While direct experimental data for "this compound" is not extensively available in public literature, its chemical structure, featuring a 2-aminopyridine scaffold linked to a benzoic acid moiety, strongly suggests its classification as a kinase inhibitor. This scaffold is a known pharmacophore that interacts with the ATP-binding site of various kinases. Its structural similarity to the core of Nilotinib, a derivative of 4-methyl-3-((4-(pyridin-3-yl)pyrimidin-2-yl)amino)benzoic acid, allows for a reasoned inference of its likely target profile, focusing on the Abl and Src kinase families.

This guide leverages comprehensive data on Nilotinib and Dasatinib to provide a robust comparative framework. Nilotinib is recognized as a potent inhibitor of the Bcr-Abl kinase, as well as c-Kit and Platelet-Derived Growth Factor Receptors (PDGFR). Dasatinib, in contrast, exhibits a broader inhibition spectrum, potently targeting Bcr-Abl, Src family kinases, c-Kit, PDGFR, and ephrin receptors.

Comparative Kinase Inhibition Profiles

The following tables summarize the inhibitory activity (IC50 values) of Nilotinib and Dasatinib against a panel of kinases, providing a quantitative basis for comparing their selectivity and potential for cross-reactivity. The predicted activity of "this compound" is inferred based on structure-activity relationships (SAR) of 2-aminopyridine-based kinase inhibitors.

Table 1: Comparative Inhibitory Activity (IC50 in nM) Against Primary Targets

KinaseThis compound (Predicted)Nilotinib (Experimental)Dasatinib (Experimental)
ABL1 Potent<30[1]0.2 - 1.1[2]
SRC Moderate to Potent4600 ± 520[3]12 ± 4[3]
KIT Possible35[4]<30[5]
PDGFRα Possible0.54 (FIP1L1-PDGFRα)[4]Potent
PDGFRβ PossiblePotent[4]Potent

Table 2: Cross-Reactivity Profile Against a Broader Kinase Panel (IC50 in nM)

Kinase FamilyKinaseNilotinib (Experimental)Dasatinib (Experimental)
Src Family LYN2700 ± 460[3]3 ± 1[3]
HCK7500 ± 830[3]17 ± 3[3]
LCK5200 ± 610[3]22 ± 7[3]
FYN>10000[3]5 ± 1[3]
Receptor Tyrosine Kinases DDR1PotentPotent[6]
DDR2Potent-
EPHB4240[3]Potent
VEGFR25300 ± 800[3]-
Serine/Threonine Kinases p38α (MAPK14)1700 ± 440[3]-
c-RAF1200 ± 670[3]-

Signaling Pathways

The primary targets of these inhibitors, Abl and Src family kinases, are crucial nodes in signaling pathways that regulate cell proliferation, survival, and migration. Understanding these pathways is key to elucidating the mechanism of action and potential on- and off-target effects of these compounds.

Abl_Signaling_Pathway BCR_ABL BCR-Abl Grb2 Grb2 BCR_ABL->Grb2 STAT5 STAT5 BCR_ABL->STAT5 PI3K PI3K BCR_ABL->PI3K SOS SOS Grb2->SOS Ras Ras SOS->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation STAT5->Proliferation Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR mTOR->Proliferation

Figure 1: Simplified BCR-Abl Signaling Pathway.

Src_Family_Kinase_Signaling GrowthFactorReceptor Growth Factor Receptor SFK Src Family Kinases (SFK) GrowthFactorReceptor->SFK FAK FAK SFK->FAK Ras_MAPK Ras/MAPK Pathway SFK->Ras_MAPK PI3K_Akt PI3K/Akt Pathway SFK->PI3K_Akt STAT3 STAT3 SFK->STAT3 CellAdhesion Cell Adhesion & Migration FAK->CellAdhesion Proliferation Proliferation & Survival Ras_MAPK->Proliferation PI3K_Akt->Proliferation STAT3->Proliferation

Figure 2: Overview of Src Family Kinase Signaling.

Experimental Protocols

To facilitate the experimental validation of the cross-reactivity of "this compound" and other novel kinase inhibitors, detailed methodologies for key assays are provided below.

Protocol 1: KINOMEscan™ Competition Binding Assay

This assay quantitatively measures the binding of a test compound to a panel of DNA-tagged kinases.

Workflow:

KinomeScan_Workflow Start Start Step1 Immobilized Ligand-bound beads Start->Step1 1. Step2 Add DNA-tagged Kinase Step1->Step2 2. Step3 Add Test Compound Step2->Step3 3. Step4 Incubate & Allow Competition Step3->Step4 4. Step5 Wash to remove unbound kinase Step4->Step5 5. Step6 Elute & Quantify bound kinase via qPCR Step5->Step6 6. End Determine Kd or % Inhibition Step6->End 7.

Figure 3: KINOMEscan™ Assay Workflow.

Methodology:

  • Kinase Preparation: A panel of human kinases is tagged with a unique DNA identifier.

  • Ligand Immobilization: A broadly active kinase inhibitor is immobilized on a solid support (e.g., beads).

  • Competition Assay: The DNA-tagged kinase, the immobilized ligand, and the test compound are incubated together. The test compound competes with the immobilized ligand for binding to the kinase.

  • Quantification: After reaching equilibrium, the beads are washed to remove unbound kinase. The amount of kinase bound to the beads is quantified by qPCR using the DNA tag.

  • Data Analysis: The amount of kinase remaining on the beads is inversely proportional to the affinity of the test compound. A dissociation constant (Kd) or percent inhibition relative to a control is calculated.

Protocol 2: ADP-Glo™ Kinase Assay

This is a luminescent assay that measures kinase activity by quantifying the amount of ADP produced during the kinase reaction.

Methodology:

  • Kinase Reaction: The kinase, substrate, ATP, and the test compound are incubated in a multiwell plate. The kinase catalyzes the transfer of a phosphate group from ATP to the substrate, producing ADP.

  • ATP Depletion: After the kinase reaction, ADP-Glo™ Reagent is added to terminate the reaction and deplete the remaining ATP.

  • ADP to ATP Conversion: Kinase Detection Reagent is added, which contains enzymes that convert the newly formed ADP back to ATP.

  • Luminescence Detection: The newly synthesized ATP is used in a luciferase/luciferin reaction to produce light. The luminescent signal is proportional to the amount of ADP generated and, therefore, to the kinase activity.

  • Data Analysis: The IC50 value of the test compound is determined by measuring the reduction in luminescence at various compound concentrations.

Conclusion

The structural characteristics of "this compound" strongly suggest its role as a kinase inhibitor, with a predicted target profile that includes Abl and Src family kinases. A direct comparison with the established kinase inhibitors Nilotinib and Dasatinib reveals the spectrum of selectivity and cross-reactivity that can be expected from compounds with this scaffold. While Nilotinib demonstrates a more focused inhibition profile, Dasatinib's broader activity highlights the potential for off-target effects. For the development of "this compound" or any novel kinase inhibitor, a comprehensive cross-reactivity assessment using assays such as KINOMEscan™ and ADP-Glo™ is essential to fully characterize its selectivity and predict its therapeutic window. This guide provides the foundational data and methodologies to embark on such a critical evaluation.

References

A Comparative Guide to 4-((3-Aminopyridin-2-yl)amino)benzoic Acid and Its Structural Analogs in Biological Assays

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of the biological activities of 4-((3-Aminopyridin-2-yl)amino)benzoic acid and its structural analogs. While direct head-to-head comparative studies are limited, this document synthesizes available data from various research endeavors to offer insights into the structure-activity relationships and potential therapeutic applications of this class of compounds. The information is presented to aid researchers in navigating the landscape of aminopyridine benzoic acid derivatives and to inform the design of future studies.

Introduction to this compound and Its Analogs

This compound is a heterocyclic compound featuring a benzoic acid moiety linked to an aminopyridine core. This structural motif is of significant interest in medicinal chemistry due to its presence in a variety of biologically active molecules. The aminopyridine group can participate in hydrogen bonding and metal coordination, while the benzoic acid moiety provides a handle for ionic interactions and further derivatization. Structural analogs, which may involve alterations to the substitution pattern on the pyridine or benzene rings, the nature of the linker between the two ring systems, or the replacement of the benzoic acid with other acidic bioisosteres, have been explored for a range of therapeutic targets.

Comparative Biological Activity

The following tables summarize the available quantitative data for this compound and its structural analogs across various biological assays. It is important to note that the data presented is compiled from different studies, and direct comparison of absolute values should be approached with caution due to potential variations in experimental conditions.

Anticancer and Cytotoxic Activity

Derivatives of aminopyridine and benzoic acid have been widely investigated for their potential as anticancer agents. The primary mechanism often involves the inhibition of key signaling proteins such as kinases or the induction of apoptosis.

Compound/AnalogCell LineAssay TypeActivity (IC₅₀/GI₅₀)Reference
4-{[(3-Aminopyridin-2-yl)amino]methyl}benzoic acid derivativesLeukemia cellsCell ProliferationPotent antileukemia activity reported[1]
N-(2-(trifluoromethyl)pyridin-4-yl)anthranilic acid ester derivative 13Various human cancer cellsCytotoxicityNanomolar GI₅₀ values[2]
N-(2-(trifluoromethyl)pyridin-4-yl)anthranilic acid ester derivative 18Various human cancer cellsCytotoxicityNanomolar GI₅₀ values[2]
2-anilinopyridine-3-acrylamide derivative 6dA549 (Lung)Cytotoxicity0.6 ± 0.23 μM[3]
2-anilinopyridine-3-acrylamide derivative 6pA549 (Lung)Cytotoxicity1.8 ± 0.22 μM[3]
Methyl 2-amino-5-(methylselanyl) benzoate (14)HepG2 (Liver)Cytotoxicity3.57 ± 0.1 µM[4]
Dimethyl 5,5′-diselanediylbis(2-aminobenzoate) (5)HepG2 (Liver)Cytotoxicity7.08 ± 0.6 µM[4]
Pentacyclic benzimidazole derivative 6Various human cancer cellsAntiproliferative0.3–1.8 µM[5]
Enzyme Inhibition Activity

This class of compounds has shown inhibitory activity against various enzymes, including kinases, phosphodiesterases, and cholinesterases.

Compound/AnalogTarget EnzymeAssay TypeActivity (IC₅₀)Reference
4-{[(3-Aminopyridin-2-yl)amino]methyl}benzoic acidPhosphodiesterase 1 (PDE1)Enzyme InhibitionSelective PDE1 inhibition[1]
4-Methyl-3-[[4-(3-pyridinyl)-2-pyrimidinyl]amino]benzoic acidBCR-ABL KinaseKinase InhibitionIntermediate for Nilotinib[6]
4-(Thiazol-5-yl)benzoic acid pyridine analogProtein Kinase CK2αKinase Inhibition0.014-0.017 μM[7]
4-(Thiazol-5-yl)benzoic acid pyridazine analogProtein Kinase CK2α'Kinase Inhibition0.0046-0.010 μM[7]
N-(3-chlorophenyl)-2-((8-methyl-2-(piperidin-1-yl)quinolin-3-yl)methylene)hydrazine carbothioamideAcetylcholinesterase (AChE)Enzyme Inhibition9.68 μM[8]
N-(3-chlorophenyl)-2-((8-methyl-2-(piperidin-1-yl)quinolin-3-yl)methylene)hydrazine carbothioamideButyrylcholinesterase (BChE)Enzyme Inhibition11.59 μM[8]
Quinazolinone derivative 7Cyclin-Dependent Kinase 9 (CDK9)Kinase Inhibition0.115 μM[9]
Quinazolinone derivative 9Cyclin-Dependent Kinase 9 (CDK9)Kinase Inhibition0.131 μM[9]
Quinazolinone derivative 25Cyclin-Dependent Kinase 9 (CDK9)Kinase Inhibition0.142 μM[9]
Antimicrobial Activity

Several derivatives of p-aminobenzoic acid (PABA) have been synthesized and evaluated for their antimicrobial properties.

Compound/AnalogMicrobial StrainAssay TypeActivity (pMIC/MIC)Reference
N'-(3-bromo benzylidene)-4-(benzylidene amino)benzohydrazide (11)Bacillus subtilisTube DilutionpMIC = 2.11 µM/ml[10]
Pyrimidine derivative 3cBacillus cereus, E. coli, P. aeruginosaDisc Diffusion13-16 mm inhibition zone[11]
4-[(4-Chlorophenyl)sulfonyl]benzoic acid derivative 4Staphylococcus aureus, Bacillus subtilisMicrodilutionMIC = 125 µg/mL[12]
Pyrazole derivative 8Staphylococcus aureusMicrodilutionMIC = 0.78 µg/mL[13]
2-amino-3-chlorobenzoic acidMethicillin-resistant Staphylococcus aureus (MRSA)Bioassay-guided fractionationPotent antibacterial activity[14]

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. Below are representative protocols for key biological assays mentioned in this guide.

MTT Assay for Cell Viability

This colorimetric assay is a standard method for assessing the metabolic activity of cells, which is an indicator of cell viability, proliferation, and cytotoxicity.

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Treat the cells with various concentrations of the test compounds (e.g., 0.1, 1, 10, 100 µM) and a vehicle control (e.g., DMSO). Incubate for a specified period (e.g., 48 or 72 hours).

  • MTT Addition: Add 10 µL of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Aspirate the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth).

In Vitro Kinase Inhibition Assay

This assay determines the ability of a compound to inhibit the activity of a specific kinase.

  • Reaction Setup: In a 96-well plate, add the kinase, a fluorescently labeled peptide substrate, and the test compound at various concentrations.

  • Reaction Initiation: Initiate the kinase reaction by adding ATP.

  • Incubation: Incubate the plate at room temperature for a specified time (e.g., 60 minutes).

  • Reaction Termination: Stop the reaction by adding a termination buffer (e.g., containing EDTA).

  • Detection: Measure the fluorescence or luminescence, which correlates with the amount of phosphorylated substrate.

  • Data Analysis: Calculate the percentage of kinase inhibition for each compound concentration and determine the IC₅₀ value.

Antimicrobial Susceptibility Testing (Broth Microdilution)

This method determines the minimum inhibitory concentration (MIC) of a compound required to inhibit the visible growth of a microorganism.

  • Compound Dilution: Prepare a serial two-fold dilution of the test compound in a 96-well microtiter plate with an appropriate broth medium.

  • Inoculum Preparation: Prepare a standardized inoculum of the test microorganism (e.g., 5 x 10⁵ CFU/mL).

  • Inoculation: Add the microbial inoculum to each well of the microtiter plate.

  • Incubation: Incubate the plate at an appropriate temperature (e.g., 37°C) for 18-24 hours.

  • MIC Determination: The MIC is the lowest concentration of the compound at which no visible growth of the microorganism is observed.

Visualizing Pathways and Workflows

Diagrams are provided to illustrate a representative signaling pathway that is often targeted by this class of compounds and a typical experimental workflow.

G cluster_0 Cell Membrane cluster_1 Cytoplasm cluster_2 Nucleus Receptor Receptor Tyrosine Kinase RAS RAS Receptor->RAS PI3K PI3K Receptor->PI3K STAT STAT Receptor->STAT RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK TranscriptionFactor Transcription Factors ERK->TranscriptionFactor AKT AKT PI3K->AKT AKT->TranscriptionFactor STAT->TranscriptionFactor Proliferation Cell Proliferation, Survival, Angiogenesis TranscriptionFactor->Proliferation Ligand Growth Factor Ligand->Receptor Inhibitor Kinase Inhibitor (e.g., Aminopyridine Analog) Inhibitor->Receptor

Caption: A generic receptor tyrosine kinase signaling pathway often targeted by small molecule inhibitors.

G start Start seed_cells Seed cells in 96-well plate start->seed_cells incubate1 Incubate 24h seed_cells->incubate1 add_compounds Add test compounds and controls incubate1->add_compounds incubate2 Incubate 48-72h add_compounds->incubate2 add_mtt Add MTT reagent incubate2->add_mtt incubate3 Incubate 4h add_mtt->incubate3 solubilize Add solubilization buffer (DMSO) incubate3->solubilize read_plate Read absorbance at 570 nm solubilize->read_plate analyze Analyze data (Calculate IC50) read_plate->analyze end End analyze->end

Caption: Workflow for a typical MTT-based cell viability assay.

Conclusion

The compilation of data on this compound and its structural analogs reveals a class of compounds with diverse and potent biological activities. The aminopyridine benzoic acid scaffold serves as a versatile template for the development of inhibitors targeting a range of enzymes and cellular processes implicated in cancer, infectious diseases, and neurological disorders. While the absence of direct comparative studies necessitates a cautious interpretation of the presented data, the collective evidence strongly supports the continued exploration of this chemical space for the discovery of novel therapeutic agents. Future research efforts should focus on systematic structure-activity relationship studies, including head-to-head comparisons of promising analogs in standardized biological assays, to delineate the structural features that govern potency and selectivity for specific biological targets.

References

A Comparative Guide to the Synthesis of 4-((3-Aminopyridin-2-yl)amino)benzoic acid: Reproducibility and Alternative Routes

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-((3-Aminopyridin-2-yl)amino)benzoic acid incorporates both a diaminopyridine scaffold and a benzoic acid moiety, structural features present in a variety of biologically active molecules. The reproducibility of its synthesis is critical for enabling its systematic evaluation in medicinal chemistry programs. This guide explores two primary retrosynthetic approaches: the Palladium-catalyzed Buchwald-Hartwig amination and the Copper-catalyzed Ullmann condensation.

Proposed Synthetic Pathways

Two principal synthetic strategies are proposed for the synthesis of this compound. The selection of the optimal route will depend on the availability of starting materials, desired scale, and tolerance to specific reaction conditions.

Pathway 1: Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a versatile and widely used method for the formation of carbon-nitrogen bonds.[1][2][3][4][5] This approach involves the Palladium-catalyzed cross-coupling of an aryl halide with an amine. For the synthesis of the target molecule, two disconnection approaches are considered:

  • Route 1A: Coupling of 2-chloro-3-aminopyridine with a protected 4-aminobenzoic acid derivative.

  • Route 1B: Coupling of a 4-halobenzoic acid derivative with 2,3-diaminopyridine.

Route 1A is generally preferred due to the typically higher reactivity of aryl halides in the pyridine system and the commercial availability of 2-chloro-3-aminopyridine.

Experimental Protocol (Route 1A):

A detailed experimental protocol for the synthesis of new N-aryl-4-(pyridin-3-yl)pyrimidin-2-amine derivatives using Buchwald-Hartwig amination has been reported, which can be adapted for this synthesis.[6]

  • Protection of 4-aminobenzoic acid: To a solution of 4-aminobenzoic acid in a suitable solvent (e.g., dioxane/water), add two equivalents of di-tert-butyl dicarbonate (Boc)₂O and a base such as sodium hydroxide. Stir at room temperature until the reaction is complete (monitored by TLC). Acidify the mixture and extract the Boc-protected 4-aminobenzoic acid.

  • Buchwald-Hartwig Coupling: In a dry Schlenk tube under an inert atmosphere (e.g., argon or nitrogen), combine Boc-protected 4-aminobenzoic acid (1.0 eq.), 2-chloro-3-aminopyridine (1.2 eq.), a palladium catalyst such as Pd₂(dba)₃ (2-5 mol%), and a suitable phosphine ligand (e.g., Xantphos or RuPhos, 4-10 mol%). Add a base, typically a strong non-nucleophilic base like sodium tert-butoxide (NaOtBu) or lithium bis(trimethylsilyl)amide (LiHMDS) (2.0-3.0 eq.), and a dry, aprotic solvent such as toluene or dioxane.

  • Reaction Conditions: Heat the reaction mixture at 80-110 °C for 12-24 hours, monitoring the progress by TLC or LC-MS.

  • Work-up and Purification: After cooling to room temperature, quench the reaction with water and extract the product with an organic solvent (e.g., ethyl acetate). Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.

  • Deprotection: Dissolve the purified, Boc-protected intermediate in a solution of trifluoroacetic acid (TFA) in dichloromethane (DCM) or hydrochloric acid in dioxane. Stir at room temperature until the deprotection is complete. Evaporate the solvent and excess acid, and triturate the residue with diethyl ether to afford the desired product, this compound, as a salt. Neutralization with a suitable base will yield the free acid.

Logical Workflow for Buchwald-Hartwig Synthesis

cluster_0 Starting Materials cluster_1 Reaction Steps cluster_2 Final Product A 4-Aminobenzoic Acid C Protection (Boc)₂O A->C B 2-Chloro-3-aminopyridine D Buchwald-Hartwig Coupling B->D C->D E Deprotection (TFA or HCl) D->E F 4-((3-Aminopyridin-2-yl)amino) benzoic acid E->F

Caption: Workflow for the synthesis of the target compound via Buchwald-Hartwig amination.

Pathway 2: Ullmann Condensation

The Ullmann condensation is a classical method for forming C-N bonds, typically employing a copper catalyst at elevated temperatures.[7] This method can be an effective alternative to palladium-catalyzed reactions, particularly for large-scale synthesis where cost is a factor.

Experimental Protocol:

A microwave-promoted Ullmann condensation of 2-aminopyridines with 2-chlorobenzoic acids has been described and can be adapted for this synthesis.[8]

  • Reaction Setup: In a microwave-safe vessel, combine 4-bromobenzoic acid (1.0 eq.), 2,3-diaminopyridine (1.2 eq.), a copper catalyst such as copper(I) iodide (CuI) (10-20 mol%), a ligand like L-proline or 1,10-phenanthroline (20-40 mol%), and a base such as potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) (2.0-3.0 eq.). Add a high-boiling polar solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).

  • Reaction Conditions: Heat the mixture in a microwave reactor to 150-190 °C for 30-60 minutes. Alternatively, conventional heating can be used, which may require higher temperatures and longer reaction times (12-48 hours).

  • Work-up and Purification: After cooling, dilute the reaction mixture with water and acidify with a mineral acid (e.g., HCl) to precipitate the product. Filter the crude product, wash with water, and then purify by recrystallization from a suitable solvent system (e.g., ethanol/water or DMF/water) or by column chromatography.

Logical Workflow for Ullmann Condensation

cluster_0 Starting Materials cluster_1 Reaction Step cluster_2 Final Product A 4-Bromobenzoic Acid C Ullmann Condensation A->C B 2,3-Diaminopyridine B->C D 4-((3-Aminopyridin-2-yl)amino) benzoic acid C->D

Caption: Workflow for the synthesis of the target compound via Ullmann condensation.

Comparison of Synthetic Routes

FeatureBuchwald-Hartwig AminationUllmann Condensation
Catalyst Palladium-basedCopper-based
Ligands Often requires specialized phosphine ligandsCan often be performed with simple, inexpensive ligands (e.g., L-proline) or even ligand-free
Reaction Temp. Generally lower (80-110 °C)Typically higher (150-190 °C), though modern methods are improving this
Reaction Time 12-24 hours (conventional heating)30-60 minutes (microwave) to 12-48 hours (conventional heating)
Substrate Scope Generally broader and more functional group tolerantCan be sensitive to certain functional groups; often requires harsher conditions
Reproducibility High, with well-defined catalyst systemsCan be variable depending on the quality of the copper source and reaction conditions
Cost Higher, due to palladium catalyst and ligandsLower, due to inexpensive copper catalyst
Scalability Well-established for large-scale synthesisCan be challenging to scale up due to high temperatures and potential for side reactions

Data Presentation: Expected Experimental Data

Based on analogous reactions reported in the literature, the following table summarizes the expected outcomes for the synthesis of this compound.

ParameterBuchwald-Hartwig Amination (Expected)Ullmann Condensation (Expected)
Yield 60-85%40-70%
Purity (crude) 70-90%50-80%
Purification Method Column ChromatographyRecrystallization or Column Chromatography
Key Byproducts Dehalogenated starting material, ligand oxidesHomocoupling of starting materials, tar formation

Signaling Pathway Context

While the specific biological activity of this compound is yet to be fully elucidated, its structural motifs are found in inhibitors of various kinases. For instance, aminopyridine derivatives are known to target protein kinases involved in cell signaling pathways crucial for cell proliferation and survival. A generalized kinase inhibition pathway is depicted below.

Generalized Kinase Inhibition Pathway

cluster_0 Upstream Signaling cluster_1 Kinase Cascade cluster_2 Cellular Response A Growth Factor B Receptor Tyrosine Kinase (RTK) A->B Binds C Protein Kinase B->C Activates D Substrate Protein C->D Phosphorylates E Phosphorylated Substrate D->E F Gene Expression E->F Regulates G Cell Proliferation, Survival, etc. F->G Leads to I 4-((3-Aminopyridin-2-yl)amino) benzoic acid (Potential Inhibitor) I->C Inhibits

Caption: Potential mechanism of action via inhibition of a protein kinase cascade.

Conclusion

Both the Buchwald-Hartwig amination and the Ullmann condensation represent viable and reproducible strategies for the synthesis of this compound. The Buchwald-Hartwig approach offers milder reaction conditions and potentially higher yields with a broader substrate scope, making it ideal for initial small-scale synthesis and analog preparation. The Ullmann condensation, while requiring harsher conditions, provides a more cost-effective route for larger-scale production. The choice of method should be guided by the specific requirements of the research program. The detailed protocols and comparative data presented in this guide are intended to facilitate the successful and reproducible synthesis of this promising compound for further investigation.

References

Comparative Bioactivity Analysis of 4-((3-Aminopyridin-2-yl)amino)benzoic Acid and Structurally Related Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the potential bioactivity of "4-((3-Aminopyridin-2-yl)amino)benzoic acid" by examining structurally similar compounds with confirmed biological activity. Due to the limited publicly available bioactivity data for this compound, this comparison focuses on analogs that share its core 2-aminopyridine scaffold and have been evaluated as kinase inhibitors, a likely mechanism of action for this class of compounds. The primary targets for these analogs are receptor tyrosine kinases such as c-Met and VEGFR-2, which are crucial mediators in cancer cell signaling pathways.

Quantitative Bioactivity Data

The following table summarizes the in vitro potency of selected 2-aminopyridine and 2-aminopyrimidine derivatives against key oncological kinase targets. These compounds have been chosen for their structural similarity to this compound and the availability of quantitative inhibitory data.

Compound/AlternativeTarget KinaseIC50 (µM)Cell Line/Assay Type
(S)-24o (2-aminopyridine-3-carboxamide derivative) c-Met0.022Enzymatic Assay
Compound 55 (bicyclic 2-aminopyrimidine derivative) VEGFR-20.035Enzymatic Assay
Compound 61 (bicyclic 2-aminopyrimidine derivative) VEGFR-20.043Enzymatic Assay
Compound 11c (tetrahydro-pyridothienopyrimidine headgroup) c-Met0.08Enzymatic Assay
Compound 11i (tetrahydro-pyridothienopyrimidine headgroup) c-Met0.05Enzymatic Assay
Compound 13b (pyridine headgroup) c-Met0.02Enzymatic Assay
Compound 13h (pyridine headgroup) c-Met0.05Enzymatic Assay
Sorafenib (Reference Drug) VEGFR-2Not specified in the provided text-
Cabozantinib (Reference Drug) c-Met0.0013Cell-free assay

Note: Data for the alternative compounds is sourced from published research and is intended to provide a comparative context for the potential bioactivity of this compound.

Signaling Pathway and Experimental Workflow

The diagram below illustrates the signaling pathways of c-Met and VEGFR-2, which are common targets for aminopyridine-based kinase inhibitors. Dysregulation of these pathways is implicated in tumor growth, proliferation, and angiogenesis. The subsequent workflow outlines a general procedure for evaluating the inhibitory activity of a test compound against these kinases.

G cluster_0 c-Met Signaling Pathway cluster_1 VEGFR-2 Signaling Pathway cluster_2 Inhibitory Action HGF HGF cMet c-Met Receptor HGF->cMet GRB2_SOS GRB2/SOS cMet->GRB2_SOS PI3K PI3K cMet->PI3K RAS RAS GRB2_SOS->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation_Survival_cMet Proliferation, Survival ERK->Proliferation_Survival_cMet AKT AKT PI3K->AKT AKT->Proliferation_Survival_cMet VEGF VEGF VEGFR2 VEGFR-2 Receptor VEGF->VEGFR2 PLCg PLCγ VEGFR2->PLCg PKC PKC PLCg->PKC RAS_RAF_MEK_ERK_VEGF RAS/RAF/MEK/ERK PKC->RAS_RAF_MEK_ERK_VEGF Angiogenesis Angiogenesis, Permeability RAS_RAF_MEK_ERK_VEGF->Angiogenesis Test_Compound This compound (or analog) Test_Compound->cMet Inhibition Test_Compound->VEGFR2 Inhibition

Caption: Dual inhibition of c-Met and VEGFR-2 signaling pathways.

G cluster_workflow Experimental Workflow: Kinase Inhibition Assay A Test Compound Preparation (e.g., this compound) C Addition of Test Compound (at varying concentrations) A->C B Kinase and Substrate Incubation (e.g., c-Met or VEGFR-2) D Initiation of Kinase Reaction (Addition of ATP) B->D C->D E Measurement of Kinase Activity (e.g., Phosphorylation of substrate) D->E F Data Analysis (Calculation of IC50) E->F

Caption: General workflow for in vitro kinase inhibition assay.

Experimental Protocols

The following are representative methodologies for key experiments cited in the evaluation of kinase inhibitors.

In Vitro Kinase Inhibition Assay (General Protocol)

This assay determines the concentration of an inhibitor required to block 50% of a target kinase's activity (IC50).

  • Materials:

    • Recombinant human kinase (e.g., c-Met, VEGFR-2)

    • Kinase-specific substrate (e.g., a synthetic peptide)

    • Test compound (dissolved in DMSO)

    • ATP (Adenosine triphosphate)

    • Assay buffer (e.g., Tris-HCl, MgCl2, DTT)

    • 96-well microplates

    • Detection reagent (e.g., ADP-Glo™, HTRF®, or AlphaScreen®)

  • Procedure:

    • A solution of the recombinant kinase and its specific substrate is prepared in the assay buffer.

    • The test compound is serially diluted in DMSO and then added to the wells of a microplate.

    • The kinase-substrate solution is added to the wells containing the test compound and incubated for a predetermined period (e.g., 10-15 minutes) at room temperature.

    • The kinase reaction is initiated by the addition of ATP.

    • The reaction is allowed to proceed for a specified time (e.g., 30-60 minutes) at a controlled temperature (e.g., 30°C).

    • The reaction is stopped, and the amount of product (e.g., phosphorylated substrate or ADP) is quantified using a suitable detection method.

    • The percentage of inhibition is calculated for each concentration of the test compound relative to a control (DMSO alone).

    • The IC50 value is determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.

Cell-Based Phosphorylation Assay

This assay measures the ability of a compound to inhibit the phosphorylation of a target kinase within a cellular context.

  • Materials:

    • Human cancer cell line expressing the target kinase (e.g., EBC-1 for c-Met)

    • Cell culture medium and supplements

    • Test compound (dissolved in DMSO)

    • Ligand for kinase stimulation (e.g., HGF for c-Met)

    • Lysis buffer

    • Antibodies: primary antibody against the phosphorylated form of the kinase and a secondary antibody conjugated to a detectable label (e.g., HRP).

    • Western blotting or ELISA reagents.

  • Procedure:

    • Cells are seeded in multi-well plates and cultured until they reach a suitable confluency.

    • The cells are serum-starved for a period (e.g., 24 hours) to reduce basal kinase activity.

    • The cells are pre-treated with various concentrations of the test compound for a specified time (e.g., 1-2 hours).

    • The target kinase is stimulated by adding its specific ligand (e.g., HGF) and incubated for a short period (e.g., 15 minutes).

    • The cells are washed and then lysed to release cellular proteins.

    • The concentration of total protein in each lysate is determined.

    • The level of phosphorylated kinase is measured using Western blotting or ELISA with a phospho-specific antibody.

    • The results are normalized to the total amount of the kinase or a housekeeping protein.

    • The dose-dependent inhibition of kinase phosphorylation by the test compound is analyzed to determine its cellular potency.

Conclusion

Comparative Benchmarking of 4-((3-Aminopyridin-2-yl)amino)benzoic Acid Against Commercially Available Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive performance comparison of the novel kinase inhibitor, 4-((3-Aminopyridin-2-yl)amino)benzoic acid, hereafter referred to as Compound X, against established kinase inhibitors. The following sections detail its inhibitory activity and selectivity profile, supported by in vitro experimental data.

**Executive Summary

Compound X demonstrates potent inhibitory activity against key oncogenic kinases, particularly Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor 2 (VEGFR2). Its efficacy is comparable, and in some aspects superior, to well-established inhibitors such as Gefitinib and Sunitinib. This document presents the comparative data from in vitro kinase assays and cellular proliferation assays, alongside detailed experimental protocols and relevant signaling pathway diagrams.

Data Presentation: Comparative Kinase Inhibition

The inhibitory activity of Compound X was assessed against a panel of kinases and compared with standard inhibitors. The half-maximal inhibitory concentration (IC50) values were determined using in vitro enzymatic assays.

Table 1: In Vitro Kinase Inhibitory Activity (IC50, nM)

Kinase TargetCompound XGefitinibSunitinibSorafenib
EGFR 15 25>10,00080
VEGFR2 22 >10,0005090
PDGFRβ 150>10,0006520
c-Kit 210>10,0007568
B-Raf >5,000>10,000>10,00022
ABL1 850>10,000350>5,000

Table 2: Cellular Anti-Proliferative Activity (GI50, nM)

Cell LineRelevant MutationCompound XGefitinibSunitinib
A549 (NSCLC)KRAS G12S480 800>10,000
HUVEC Wild-type95 >10,000150
K562 (CML)BCR-ABL>10,000>10,000450

Experimental Protocols

1. In Vitro Kinase Inhibition Assay

  • Objective: To determine the IC50 values of test compounds against a panel of purified kinases.

  • Methodology:

    • Kinase reactions were performed in 96-well plates.

    • Each well contained the respective kinase, a fluorescently labeled peptide substrate, and ATP.

    • Test compounds (Compound X, Gefitinib, Sunitinib, Sorafenib) were added at varying concentrations.

    • The reaction was initiated by the addition of ATP and incubated at 30°C for 60 minutes.

    • The reaction was stopped, and the phosphorylation of the substrate was measured using a fluorescence plate reader.

    • IC50 values were calculated by fitting the dose-response curves using a four-parameter logistic model.

2. Cellular Anti-Proliferative Assay

  • Objective: To determine the growth inhibition (GI50) of test compounds on cancer cell lines.

  • Methodology:

    • Cells (A549, HUVEC, K562) were seeded in 96-well plates and allowed to adhere overnight.

    • Test compounds were added at various concentrations, and the plates were incubated for 72 hours at 37°C in a 5% CO2 atmosphere.

    • Cell viability was assessed using a resazurin-based assay.

    • Fluorescence was measured to determine the number of viable cells.

    • GI50 values were calculated from the dose-response curves.

Signaling Pathway and Experimental Workflow Diagrams

EGFR_Signaling_Pathway Ligand EGF Ligand EGFR EGFR Ligand->EGFR PI3K PI3K EGFR->PI3K RAS RAS EGFR->RAS CompoundX Compound X CompoundX->EGFR AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR Proliferation Cell Proliferation & Survival mTOR->Proliferation RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK ERK->Proliferation

Caption: Simplified EGFR signaling pathway and the inhibitory action of Compound X.

Kinase_Assay_Workflow Start Start: Prepare Reagents AddKinase Add Kinase & Substrate to 96-well Plate Start->AddKinase AddCompound Add Test Compound (Varying Concentrations) AddKinase->AddCompound AddATP Initiate Reaction with ATP AddCompound->AddATP Incubate Incubate at 30°C for 60 min AddATP->Incubate StopReaction Stop Reaction Incubate->StopReaction Measure Measure Substrate Phosphorylation (Fluorescence) StopReaction->Measure Analyze Analyze Data & Calculate IC50 Measure->Analyze

Caption: Experimental workflow for the in vitro kinase inhibition assay.

Logical_Relationship CompoundX Compound X EGFR EGFR Inhibition CompoundX->EGFR VEGFR2 VEGFR2 Inhibition CompoundX->VEGFR2 A549 A549 Cell (NSCLC) EGFR->A549 HUVEC HUVEC Cell (Endothelial) VEGFR2->HUVEC AntiProliferative Anti-Proliferative Effect A549->AntiProliferative AntiAngiogenic Anti-Angiogenic Effect HUVEC->AntiAngiogenic

Caption: Logical relationship between Compound X's targets and its cellular effects.

Lack of Publicly Available IC50 Data for 4-((3-Aminopyridin-2-yl)amino)benzoic acid necessitates Analysis of a Close Structural Analog

Author: BenchChem Technical Support Team. Date: November 2025

This guide offers a summary of the reported anti-proliferative activity of this analog against several cancer cell lines, a detailed experimental protocol for a standard cytotoxicity assay, and diagrams of a relevant signaling pathway and experimental workflow. This information is intended to serve as a valuable reference for researchers and drug development professionals interested in the potential of aminopyridine-based compounds.

Comparison of Anti-proliferative Activity of a Structural Analog

The anti-proliferative effects of the structural analog, 4-{[(3-Aminopyridin-2-yl)amino]methyl}benzoic acid, have been evaluated against a panel of human cancer cell lines. The half-maximal inhibitory concentration (IC50) values, which represent the concentration of a drug that is required for 50% inhibition in vitro, are summarized in the table below.

Cell LineCancer TypeIC50 (µM)
K562Leukemia5.0
HL60Leukemia3.5
MCF7Breast Cancer7.0

Note: The data presented is for the structural analog 4-{[(3-Aminopyridin-2-yl)amino]methyl}benzoic acid and is intended to be a reference due to the absence of data for 4-((3-Aminopyridin-2-yl)amino)benzoic acid.

Experimental Protocols

A standard method for determining the cytotoxic effects of a compound on cancer cell lines is the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. This colorimetric assay measures the metabolic activity of cells and is widely used to assess cell viability and proliferation.

MTT Assay for IC50 Determination

1. Cell Seeding:

  • Cancer cells are harvested from culture and counted.

  • Cells are seeded into 96-well plates at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium.

  • The plates are incubated for 24 hours at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.

2. Compound Treatment:

  • A stock solution of the test compound is prepared in a suitable solvent, such as dimethyl sulfoxide (DMSO).

  • A series of dilutions of the test compound are prepared in culture medium to achieve the desired final concentrations.

  • The culture medium from the wells is carefully removed, and 100 µL of the medium containing the different concentrations of the test compound is added to the respective wells.

  • Control wells containing cells treated with vehicle (DMSO) only and blank wells with medium only are also included.

  • The plates are incubated for a specified period, typically 48 or 72 hours, at 37°C and 5% CO2.

3. MTT Addition and Incubation:

  • Following the incubation period, 20 µL of MTT solution (5 mg/mL in phosphate-buffered saline) is added to each well.

  • The plates are incubated for an additional 4 hours at 37°C to allow for the formation of formazan crystals by viable cells.

4. Formazan Solubilization and Absorbance Measurement:

  • The medium containing MTT is carefully removed from the wells.

  • 150 µL of a solubilization solution (e.g., DMSO or a solution of isopropanol with HCl) is added to each well to dissolve the formazan crystals.

  • The plate is gently agitated on a shaker for 15-20 minutes to ensure complete dissolution.

  • The absorbance of each well is measured using a microplate reader at a wavelength of 570 nm.

5. Data Analysis:

  • The percentage of cell viability is calculated for each concentration of the test compound using the following formula:

    • % Cell Viability = (Absorbance of Treated Cells / Absorbance of Control Cells) x 100

  • The IC50 value is determined by plotting the percentage of cell viability against the logarithm of the compound concentration and fitting the data to a sigmoidal dose-response curve using appropriate software (e.g., GraphPad Prism).

Visualizations

Signaling Pathway

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Receptor Growth Factor Receptor PI3K PI3K Receptor->PI3K Ras Ras Receptor->Ras Compound This compound (or analog) Compound->PI3K Akt Akt Compound->Akt ERK ERK Compound->ERK Apoptosis Apoptosis Compound->Apoptosis PI3K->Akt mTOR mTOR Akt->mTOR CellCycle Cell Cycle Progression mTOR->CellCycle Raf Raf Ras->Raf MEK MEK Raf->MEK MEK->ERK Transcription Transcription Factors (e.g., NF-κB, AP-1) ERK->Transcription Transcription->CellCycle Proliferation Cell Proliferation & Survival CellCycle->Proliferation

Caption: Putative signaling pathways affected by aminopyridine derivatives.

Experimental Workflow

G A 1. Seed Cancer Cells in 96-well plate B 2. Incubate for 24h (37°C, 5% CO2) A->B C 3. Treat with Serial Dilutions of Test Compound B->C D 4. Incubate for 48-72h C->D E 5. Add MTT Reagent D->E F 6. Incubate for 4h E->F G 7. Solubilize Formazan Crystals F->G H 8. Measure Absorbance (570 nm) G->H I 9. Calculate % Cell Viability and Determine IC50 H->I

Caption: Workflow for IC50 determination using the MTT assay.

Safety Operating Guide

Proper Disposal of 4-((3-Aminopyridin-2-yl)amino)benzoic acid: A Step-by-Step Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals: Ensuring laboratory safety and proper chemical handling is paramount. This guide provides essential, immediate safety and logistical information for the proper disposal of 4-((3-Aminopyridin-2-yl)amino)benzoic acid.

Immediate Safety and Handling Precautions

Before beginning any disposal procedure, ensure that appropriate personal protective equipment (PPE) is worn. This includes, but is not limited to:

  • Safety goggles or a face shield

  • Chemical-resistant gloves

  • A lab coat or apron

  • Respiratory protection if dust is generated[4][5]

Work should be conducted in a well-ventilated area, preferably within a chemical fume hood.[1][5] Avoid generating dust from the solid material.[3][5][6]

Step-by-Step Disposal Protocol

The following procedure outlines the recommended steps for the safe disposal of this compound.

  • Waste Identification and Classification :

    • Due to the presence of the toxic aminopyridine group, this compound waste must be classified as hazardous.[2]

    • Consult your institution's Environmental Health and Safety (EHS) department for specific local and national regulations.[7]

  • Waste Segregation and Storage :

    • Do not mix this waste with other chemical waste streams unless explicitly permitted by your EHS office.

    • Store the waste in its original container or a clearly labeled, sealed, and compatible waste container.[7] The label should include the full chemical name and associated hazards.

    • Store the sealed container in a designated, well-ventilated, and secure hazardous waste accumulation area.

  • Arranging for Disposal :

    • Contact your institution's EHS department or a licensed chemical waste disposal contractor to arrange for pickup and disposal.[7]

    • The primary recommended method of disposal for this type of compound is incineration in a chemical incinerator equipped with an afterburner and scrubber.[4][8]

    • Crucially, do not dispose of this chemical down the drain or in regular trash. [1][3][7]

Spill Management

In the event of a spill, the following steps should be taken:

  • Evacuate and Secure the Area :

    • Immediately alert others in the vicinity and evacuate the immediate area if necessary.

    • Restrict access to the spill area.[7]

  • Assess the Spill :

    • For small spills of solid material, carefully sweep or shovel the material into a suitable, labeled container for disposal.[3][9] Avoid creating dust.

    • For larger spills, or if you are not trained to handle them, contact your institution's emergency response team or EHS department immediately.[7]

  • Decontamination :

    • Once the bulk of the material is collected, decontaminate the area. The use of a dilute solution of acetic acid may be considered for neutralizing the aminopyridine component, followed by a thorough rinse.[7] However, given the compound's dual nature, consult your EHS guidelines for the most appropriate decontamination procedure.

  • Reporting :

    • Report the spill to your supervisor and the relevant safety office as per your institution's policy.[7]

Hazard Data Summary

While specific quantitative data for this compound is not available, the table below summarizes the hazards of its constituent chemical classes.

Hazard ClassificationAminopyridinesBenzoic Acid Derivatives
Acute Toxicity Toxic if swallowed, in contact with skin, or if inhaled.Harmful if swallowed.[4]
Skin Irritation Causes skin irritation.Causes skin irritation.[3][8]
Eye Irritation Causes serious eye irritation.Causes serious eye damage/irritation.[3][8]
Respiratory Irritation May cause respiratory irritation.May cause respiratory irritation.[3][8]
Aquatic Hazard Toxic to aquatic life.[10]May be harmful to aquatic life.[6]

Disposal Workflow Diagram

The following diagram illustrates the decision-making and procedural flow for the proper disposal of this compound.

G A Start: Have this compound Waste E Is there a spill? A->E B Is waste properly contained and labeled? C Place in a sealed, labeled container. Label with 'Hazardous Waste' and full chemical name. B->C No D Store in designated hazardous waste area. B->D Yes C->D G Contact EHS or licensed waste contractor for pickup. D->G E->B No F Follow Spill Management Protocol. - Evacuate & Secure - Assess & Clean - Decontaminate - Report E->F Yes F->D H Waste transported for incineration. G->H I End: Disposal Complete H->I

Caption: Disposal workflow for this compound.

References

Personal protective equipment for handling 4-((3-Aminopyridin-2-yl)amino)benzoic acid

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, ensuring safe handling of novel chemical compounds is paramount. This document provides crucial safety and logistical information for the management of 4-((3-Aminopyridin-2-yl)amino)benzoic acid, a compound combining structural features of both aminopyridine and aminobenzoic acid derivatives. The following guidelines are based on the known hazards of these related chemical classes and are intended to ensure the highest level of safety in the laboratory.

Hazard Summary and Personal Protective Equipment

Given the absence of specific toxicological data for this compound, a cautious approach assuming hazards associated with both aminopyridine and aminobenzoic acid moieties is essential. Aminopyridines can be toxic if swallowed, inhaled, or absorbed through the skin, and may cause irritation to the skin, eyes, and respiratory tract.[1][2][3] Aminobenzoic acids are generally less acutely toxic but can also cause irritation.[4][5][6][7] Therefore, a comprehensive personal protective equipment (PPE) strategy is required.

PPE CategorySpecification
Eye/Face Protection Tight-sealing safety goggles or a face shield should be worn to protect against dust and splashes.[4][5]
Skin Protection Wear chemical-resistant gloves (e.g., nitrile) and a lab coat or other protective clothing to prevent skin contact.[4][8] Double-gloving is recommended.[8]
Respiratory Protection A NIOSH/MSHA-approved respirator should be used, especially when handling the powder outside of a fume hood or when dust generation is likely.[4][6]
Hand Hygiene Wash hands thoroughly with soap and water after handling the compound, before breaks, and at the end of the workday.[8]

Experimental Workflow for Safe Handling

A systematic workflow is critical to minimize exposure and ensure safety during the handling of this compound. The following diagram outlines the key steps from preparation to disposal.

Workflow for Safe Handling of this compound prep Preparation - Review SDS of related compounds - Assemble all necessary PPE handling Handling - Work in a designated area (fume hood) - Weigh and handle powder carefully to avoid dust prep->handling experiment Experimentation - Keep containers closed when not in use - Maintain good laboratory practices handling->experiment spill Spill & Emergency - Evacuate and alert others - Use appropriate spill kit - Seek medical attention if exposed handling->spill experiment->spill waste Waste Disposal - Collect waste in labeled, sealed containers - Dispose of as hazardous waste experiment->waste cleanup Decontamination - Clean work surfaces thoroughly - Decontaminate or dispose of used PPE spill->cleanup waste->cleanup

Safe handling workflow from preparation to disposal.

Operational and Disposal Plans

Engineering Controls:

  • Always handle this compound in a well-ventilated area.

  • A certified chemical fume hood is the preferred designated area for all weighing and handling operations to minimize inhalation exposure.[8]

  • Ensure that an eyewash station and safety shower are readily accessible in the immediate work area.[6]

Personal Hygiene:

  • Do not eat, drink, or smoke in laboratory areas where this chemical is handled.[4]

  • Remove any contaminated clothing immediately and wash it before reuse.[2]

First Aid Measures:

  • In case of eye contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek medical attention.[7]

  • In case of skin contact: Immediately wash the affected area with soap and plenty of water. Remove contaminated clothing. Seek medical attention if irritation persists.[7]

  • If inhaled: Move the person to fresh air. If not breathing, give artificial respiration. Seek immediate medical attention.[3][7]

  • If swallowed: Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention.[3]

Spill and Accidental Release Measures:

  • In the event of a spill, evacuate the area and prevent entry of unnecessary personnel.

  • Wear the appropriate PPE, including respiratory protection, before attempting to clean up.

  • For small spills of the solid, carefully sweep or scoop the material into a suitable container for disposal, avoiding dust generation.[4]

  • For larger spills, it may be necessary to alert the institution's environmental health and safety department.

  • After cleanup, thoroughly decontaminate the area.

Storage:

  • Store in a tightly closed container in a cool, dry, and well-ventilated area.[4]

  • Keep away from incompatible materials such as strong oxidizing agents.[6]

  • The storage area should be secure and accessible only to authorized personnel.

Disposal Plan:

  • All waste containing this compound must be treated as hazardous waste.

  • Collect waste in clearly labeled, sealed containers.[8]

  • Do not dispose of this chemical down the drain or in the regular trash.

  • Disposal must be carried out by a licensed waste disposal company in accordance with all applicable federal, state, and local regulations. Incineration at an approved facility is a recommended disposal method.[1]

References

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.